molecular formula C24H40N7O20P3S2 B15622071 (2S)-sulfonatepropionyl-CoA

(2S)-sulfonatepropionyl-CoA

Cat. No.: B15622071
M. Wt: 903.7 g/mol
InChI Key: GJGCZNMXHKQRSE-IBNUZSNCSA-N
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Description

(2S)-sulfonatepropionyl-CoA is a useful research compound. Its molecular formula is C24H40N7O20P3S2 and its molecular weight is 903.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H40N7O20P3S2

Molecular Weight

903.7 g/mol

IUPAC Name

(2S)-1-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C24H40N7O20P3S2/c1-12(56(44,45)46)23(36)55-7-6-26-14(32)4-5-27-21(35)18(34)24(2,3)9-48-54(42,43)51-53(40,41)47-8-13-17(50-52(37,38)39)16(33)22(49-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,33-34H,4-9H2,1-3H3,(H,26,32)(H,27,35)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)(H,44,45,46)/t12-,13+,16+,17+,18-,22+/m0/s1

InChI Key

GJGCZNMXHKQRSE-IBNUZSNCSA-N

Origin of Product

United States

Foundational & Exploratory

(2S)-sulfonatepropionyl-CoA structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted structure and properties of (2S)-sulfolactyl-CoA, a molecule of potential interest in metabolic research and drug development. Due to a lack of direct experimental data for this specific acyl-CoA thioester in the current scientific literature, this document extrapolates information from its precursor, (2S)-sulfolactate, and established knowledge of short-chain acyl-CoA compounds. The guide covers the predicted chemical structure, physicochemical properties, hypothetical metabolic context, and detailed, adaptable protocols for its synthesis and analysis. All quantitative data are presented in a structured table, and logical relationships are visualized using diagrams generated with Graphviz. This document aims to serve as a foundational resource for researchers intending to investigate the synthesis, metabolism, and potential biological roles of (2S)-sulfolactyl-CoA.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The specific properties and functions of these molecules are dictated by the nature of their acyl group. This guide focuses on the hypothetical molecule (2S)-sulfolactyl-CoA, the coenzyme A derivative of (2S)-sulfolactate. (2S)-sulfolactate is a known metabolite involved in the dissimilation of cysteate in some bacteria.[2][3] While the direct enzymatic synthesis and characterization of (2S)-sulfolactyl-CoA have not been reported, its existence can be postulated based on the common activation of carboxylic acids to their CoA esters for entry into metabolic pathways.[4][5] Understanding the structure and properties of (2S)-sulfolactyl-CoA is a prerequisite for exploring its potential biological significance.

Predicted Structure and Properties

The chemical structure of (2S)-sulfolactyl-CoA is derived from the esterification of the carboxyl group of (2S)-sulfolactate with the thiol group of coenzyme A.

Chemical Structure of (2S)-sulfolactate:

(2S)-sulfolactate, the precursor, has the IUPAC name (2S)-2-hydroxy-3-sulfonatopropanoate.

Predicted Chemical Structure of (2S)-sulfolactyl-CoA:

The formation of the thioester bond with coenzyme A would result in the following structure:

(A 2D chemical structure diagram of (2S)-sulfolactyl-CoA would be inserted here if image generation were supported.)

Table 1: Predicted Physicochemical Properties of (2S)-Sulfolactyl-CoA

PropertyValueSource/Method
Molecular Formula C₂₄H₄₀N₇O₁₉P₃S₂Calculated from (2S)-sulfolactate and Coenzyme A structures
Molecular Weight 899.68 g/mol Calculated
Charge at pH 7 -4Estimated based on phosphate (B84403) and sulfonate groups
Solubility High in aqueous solutionsInferred from the properties of other short-chain acyl-CoAs
Stability Thioester bond is labile, particularly at alkaline pHGeneral property of acyl-CoA thioesters

Hypothetical Metabolic Context

It is hypothesized that (2S)-sulfolactate is converted to (2S)-sulfolactyl-CoA by an acyl-CoA synthetase, a class of enzymes responsible for activating fatty acids and other carboxylic acids.[4][6] This activation would prepare it for entry into various metabolic pathways. The diagram below illustrates this putative activation step.

metabolic_pathway sulfolactate (2S)-Sulfolactate enzyme Acyl-CoA Synthetase (putative) sulfolactate->enzyme CoA Coenzyme A CoA->enzyme ATP ATP ATP->enzyme sulfolactyl_CoA (2S)-Sulfolactyl-CoA AMP_PPi AMP + PPi enzyme->sulfolactyl_CoA enzyme->AMP_PPi

Caption: Putative enzymatic synthesis of (2S)-sulfolactyl-CoA.

Experimental Protocols

The following protocols are generalized methods for the chemical synthesis and analysis of short-chain acyl-CoA thioesters and can be adapted for (2S)-sulfolactyl-CoA.

Chemical Synthesis of (2S)-Sulfolactyl-CoA

This protocol is adapted from methods for synthesizing other acyl-CoA thioesters using N-hydroxysuccinimide (NHS) esters.[7]

Materials:

  • (2S)-Sulfolactic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, free acid

  • Anhydrous, amine-free solvent (e.g., dioxane or dimethylformamide)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of (2S)-Sulfolactic Acid:

    • Dissolve (2S)-sulfolactic acid and a slight molar excess of NHS in the anhydrous solvent.

    • Add a molar equivalent of DCC to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under vacuum to obtain the crude (2S)-sulfolactyl-NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of organic solvent.

    • Separately, dissolve Coenzyme A in the sodium bicarbonate buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring vigorously on ice.

    • Maintain the pH around 8.0 by adding small amounts of sodium bicarbonate as needed.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification by Solid-Phase Extraction:

    • Acidify the reaction mixture to pH 3-4 with dilute acid.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and other salts.

    • Elute the (2S)-sulfolactyl-CoA with an increasing gradient of acetonitrile in water.

    • Collect fractions and analyze for the presence of the product.

synthesis_workflow start Start: (2S)-Sulfolactic Acid activation Activation with DCC and NHS start->activation nhs_ester (2S)-Sulfolactyl-NHS Ester activation->nhs_ester thioesterification Reaction with Coenzyme A nhs_ester->thioesterification crude_product Crude (2S)-Sulfolactyl-CoA thioesterification->crude_product purification Solid-Phase Extraction (C18) crude_product->purification final_product Purified (2S)-Sulfolactyl-CoA purification->final_product

Caption: Workflow for the chemical synthesis of (2S)-sulfolactyl-CoA.

Analysis of (2S)-Sulfolactyl-CoA by HPLC

Reverse-phase high-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of acyl-CoA esters.[8][9][10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standards of known concentrations of a related short-chain acyl-CoA (e.g., acetyl-CoA) to establish retention times and a standard curve.

  • Dissolve the synthesized and purified (2S)-sulfolactyl-CoA in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient and monitor the absorbance at 260 nm.

  • The retention time of (2S)-sulfolactyl-CoA is expected to be shorter than that of more hydrophobic long-chain acyl-CoAs due to the polar sulfonate group.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of acyl-CoAs.[11][12][13][14][15]

  • Electrospray ionization (ESI) in positive ion mode is typically used.

  • The expected parent ion [M-4H+5Na]⁺ or similar adducts can be monitored. A characteristic fragment ion corresponding to the neutral loss of the pantoic acid-adenosine diphosphate (B83284) moiety is often observed, which is highly indicative of an acyl-CoA structure.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR can provide detailed structural information.[16][17][18][19][20]

  • Specific proton and carbon signals corresponding to the sulfolactyl and coenzyme A moieties can confirm the structure of the synthesized product.

  • Due to the complexity of the CoA spectrum, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

Conclusion

While (2S)-sulfolactyl-CoA remains a hypothetical molecule in the context of published experimental data, its potential role as a metabolic intermediate warrants further investigation. This technical guide provides a foundational framework for its study, from predicted properties to detailed, adaptable experimental protocols for its synthesis and characterization. The methodologies outlined herein are based on well-established principles of acyl-CoA chemistry and analysis. It is our hope that this guide will stimulate and facilitate research into the metabolism and potential biological functions of this and other novel sulfonated acyl-CoA species. Researchers are advised to use the provided protocols as a starting point and optimize them based on their specific experimental setup and objectives.

References

An In-Depth Technical Guide to the Chemical Synthesis of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (2S)-sulfonatepropionyl-CoA, a crucial molecule for various biochemical studies. Due to the absence of a direct, published total chemical synthesis protocol for this specific molecule, this guide details a robust chemoenzymatic approach. This method combines a chemical synthesis of the precursor, racemic 2-sulfolactaldehyde, with a stereospecific enzymatic conversion to (2S)-sulfolactate, followed by a proposed chemical ligation to Coenzyme A.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-stage process:

  • Chemoenzymatic Synthesis of (2S)-Sulfolactate: This stage involves the chemical synthesis of racemic 2-sulfolactaldehyde followed by an enzymatic oxidation step that selectively produces the (S)-enantiomer of sulfolactate.

  • Chemical Ligation to Coenzyme A: The carboxyl group of (2S)-sulfolactate is activated using N,N'-carbonyldiimidazole (CDI) and subsequently reacted with the free thiol of Coenzyme A to form the desired thioester.

This approach is advantageous as it leverages the high stereoselectivity of enzymes for the chiral center while employing well-established chemical methods for the thioester bond formation.

Experimental Protocols

Stage 1: Chemoenzymatic Synthesis of (2S)-Sulfolactate

This stage is further divided into the chemical synthesis of the racemic aldehyde precursor and its subsequent enzymatic oxidation.

The chemical synthesis of racemic 2-sulfolactaldehyde can be achieved from commercially available starting materials. The following is a general protocol based on established methods for the synthesis of similar sulfonated aldehydes.

Materials:

  • 3-Bromopropionaldehyde diethyl acetal (B89532)

  • Sodium sulfite

  • Water

  • Ethanol (B145695)

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Sulfonation: In a round-bottom flask, dissolve 3-bromopropionaldehyde diethyl acetal in a 1:1 mixture of ethanol and water. Add an equimolar amount of sodium sulfite.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acetal Hydrolysis: To the remaining aqueous solution, add 1 M hydrochloric acid dropwise until the pH is approximately 2.

  • Stir the mixture at room temperature for 2-3 hours to effect the hydrolysis of the diethyl acetal to the free aldehyde.

  • Extraction and Drying: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield racemic 2-sulfolactaldehyde as an oil.

Expected Yield: The yield for this type of reaction is typically in the range of 60-70%.

This step utilizes the stereoselectivity of (S)-sulfolactate dehydrogenase to produce the desired (S)-enantiomer from the racemic aldehyde.

Materials:

  • Racemic 2-sulfolactaldehyde

  • (S)-sulfolactate dehydrogenase (commercially available or expressed and purified)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ultrafiltration device (e.g., Amicon ultrafiltration cells with a 10 kDa MWCO membrane)

  • Lyophilizer

Procedure:

  • Reaction Setup: In a temperature-controlled vessel at 30°C, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM racemic 2-sulfolactaldehyde, and 15 mM NAD⁺.

  • Enzymatic Reaction: Initiate the reaction by adding a catalytic amount of (S)-sulfolactate dehydrogenase.

  • Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction is complete when the absorbance stabilizes.

  • Enzyme Removal: Terminate the reaction by removing the enzyme via ultrafiltration using a 10 kDa molecular weight cutoff membrane.

  • Purification: The filtrate, containing (2S)-sulfolactate, unreacted (R)-2-sulfolactaldehyde, NAD⁺, and NADH, can be purified by anion-exchange chromatography.

  • Lyophilization: Pool the fractions containing (2S)-sulfolactate and lyophilize to obtain the product as a white solid.

Expected Yield: The enzymatic conversion of the (S)-enantiomer is typically quantitative. The overall yield from the racemic starting material will be approximately 45-50%.

Stage 2: Proposed Chemical Synthesis of this compound

This proposed method is based on the well-established carbonyldiimidazole (CDI) activation of carboxylic acids for the formation of thioesters.

Materials:

  • (2S)-Sulfolactate

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Coenzyme A (free acid)

  • Triethylamine (TEA)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Activation of (2S)-Sulfolactate: In a flame-dried, argon-purged round-bottom flask, dissolve (2S)-sulfolactate in anhydrous DMF.

  • Add 1.1 equivalents of CDI and stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO₂.

  • Thioesterification: In a separate flask, dissolve Coenzyme A (free acid) in a minimal amount of cold water and adjust the pH to 7.5-8.0 with triethylamine.

  • Slowly add the activated (2S)-sulfolactate solution to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification by SPE: Acidify the reaction mixture to pH 4-5 with dilute HCl. Load the solution onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove unreacted starting materials and salts.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).

  • Purification by HPLC: Further purify the eluted product by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in a volatile buffer (e.g., triethylammonium (B8662869) acetate).

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white, fluffy solid.

Data Presentation

Table 1: Summary of Proposed Synthesis Steps and Expected Outcomes

StepDescriptionStarting MaterialsKey ReagentsExpected YieldPurification Method
1.1Chemical Synthesis of Racemic 2-Sulfolactaldehyde3-Bromopropionaldehyde diethyl acetalSodium sulfite, HCl60-70%Liquid-liquid extraction
1.2Enzymatic Oxidation to (2S)-SulfolactateRacemic 2-Sulfolactaldehyde(S)-sulfolactate dehydrogenase, NAD⁺~45-50% (from racemic)Anion-exchange chromatography
2CDI-mediated Synthesis of this compound(2S)-Sulfolactate, Coenzyme AN,N'-Carbonyldiimidazole (CDI), TEA40-60% (typical for CDI method)SPE, Preparative HPLC

Mandatory Visualizations

Proposed Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis_Workflow cluster_precursor Stage 1: (2S)-Sulfolactate Synthesis cluster_coa Stage 2: CoA Ligation start 3-Bromopropionaldehyde diethyl acetal sulfonation Sulfonation (Na2SO3) start->sulfonation hydrolysis Acetal Hydrolysis (HCl) sulfonation->hydrolysis racemic_aldehyde Racemic 2-Sulfolactaldehyde hydrolysis->racemic_aldehyde enzymatic_ox Enzymatic Oxidation ((S)-SL Dehydrogenase, NAD+) racemic_aldehyde->enzymatic_ox sulfolactate (2S)-Sulfolactate enzymatic_ox->sulfolactate activation Carboxylate Activation (CDI) sulfolactate->activation ligation Thioesterification (Coenzyme A, TEA) activation->ligation product This compound ligation->product CDI_Mechanism cluster_activation Activation Step cluster_ligation Ligation Step RCOOH (2S)-Sulfolactate (R-COOH) Acyl_Im Acyl-Imidazolide (R-CO-Im) RCOOH->Acyl_Im + CDI CDI CDI CO2 CO2 Acyl_Im->CO2 Imidazole Imidazole Acyl_Im->Imidazole Product This compound (R-CO-SCoA) Acyl_Im->Product + HS-CoA HSCoA Coenzyme A (HS-CoA) Imidazole_out Imidazole Product->Imidazole_out Sulfoglycolysis_Pathway SQ Sulfoquinovose SQ_Isomerase SQ Isomerase SQ->SQ_Isomerase SF Sulfofructose SQ_Isomerase->SF SF_Aldolase SF Aldolase SF->SF_Aldolase DHAP DHAP SF_Aldolase->DHAP SLA Sulfolactaldehyde SF_Aldolase->SLA SLA_Dehydrogenase (S)-SL Dehydrogenase SLA->SLA_Dehydrogenase SL (2S)-Sulfolactate SLA_Dehydrogenase->SL SL_Lyase SL Sulfolyase SL->SL_Lyase Pyruvate Pyruvate SL_Lyase->Pyruvate Sulfite Sulfite SL_Lyase->Sulfite

The Biological Role of (2S)-Sulfopropionyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(2S)-Sulfopropionyl-CoA is a crucial, yet often overlooked, intermediate in the bacterial biosynthesis of coenzyme M (CoM). CoM is the smallest known organic cofactor and plays a vital role in the metabolism of methanogens and certain bacteria, including those involved in alkene metabolism. This technical guide provides a comprehensive overview of the biological significance of (2S)-sulfopropionyl-CoA, detailing its position in the CoM biosynthetic pathway, the enzymes responsible for its turnover, and methodologies for its study. This document is intended to serve as a resource for researchers investigating sulfur metabolism, microbial enzymology, and potential targets for antimicrobial drug development.

Introduction to (2S)-Sulfopropionyl-CoA

(2S)-Sulfopropionyl-CoA is a sulfur-containing acyl-coenzyme A thioester. Its primary established biological role is as an intermediate in the five-step bacterial pathway for the biosynthesis of coenzyme M (2-mercaptoethanesulfonate). This pathway represents a fascinating case of convergent evolution, as it differs significantly from the CoM biosynthetic pathways found in archaea. The bacterial pathway, elucidated in organisms such as Xanthobacter autotrophicus Py2, starts from the central metabolite phosphoenolpyruvate.

The Coenzyme M Biosynthetic Pathway in Bacteria

The biosynthesis of CoM in bacteria is a multi-enzyme process encoded by the xcb gene cluster. (2S)-Sulfopropionyl-CoA is the product of the fourth step and the substrate for the fifth and final step of this pathway.

A diagram of the bacterial Coenzyme M biosynthetic pathway is presented below:

CoM_Biosynthesis PEP Phosphoenolpyruvate PSL (2R)-Phosphosulfolactate PEP->PSL XcbA (ComA) + Sulfite SAA Sulfoacrylate PSL->SAA XcbC (ComC) - Phosphate SPC (2S)-Sulfopropionyl-cysteine SAA->SPC XcbD + L-Cysteine SP_CoA (2S)-Sulfopropionyl-CoA SPC->SP_CoA XcbE (a PLP-dependent enzyme) - Pyruvate CoM Coenzyme M SP_CoA->CoM Desulfinase - CoA Synthesis_Workflow start Start with 3-Sulfopropionic Acid activation Activate Carboxyl Group (e.g., with carbonyldiimidazole) start->activation reaction React with Coenzyme A (lithium salt) in an appropriate buffer activation->reaction purification Purification of (2S)-Sulfopropionyl-CoA reaction->purification hplc Reverse-Phase HPLC purification->hplc spe Solid-Phase Extraction purification->spe characterization Characterization hplc->characterization spe->characterization lcms LC-MS/MS characterization->lcms nmr NMR Spectroscopy characterization->nmr end Pure (2S)-Sulfopropionyl-CoA characterization->end Protein_Purification_Workflow start Gene Synthesis/Cloning (e.g., xcbD, xcbE into pET vector) transformation Transformation into E. coli (e.g., BL21(DE3)) start->transformation expression Induce Protein Expression (e.g., with IPTG) transformation->expression lysis Cell Lysis (e.g., sonication) expression->lysis clarification Clarification of Lysate (centrifugation) lysis->clarification purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarification->purification dialysis Dialysis/Buffer Exchange purification->dialysis verification Purity Assessment (SDS-PAGE) dialysis->verification end Purified Enzyme verification->end Coupled_Enzyme_Assay SPC (2S)-Sulfopropionyl-cysteine SP_CoA (2S)-Sulfopropionyl-CoA SPC->SP_CoA XcbE Pyruvate Pyruvate SPC->Pyruvate XcbE Lactate Lactate Pyruvate->Lactate LDH NADH NADH + H+ NAD NAD+ NADH->NAD LDH (Monitor A340nm)

An In-depth Technical Guide to the Metabolic Pathways of (2S)-Sulfolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the metabolic pathways for (2S)-sulfolactate, a key intermediate in the biogeochemical sulfur cycle. The term "(2S)-sulfonatepropionyl-CoA" appears to be a likely misnomer for (2S)-sulfolactate, as the scientific literature extensively details the metabolism of the latter, a structurally related sulfonated C3 compound. This document summarizes the current understanding of (2S)-sulfolactate degradation, presenting key enzymatic data, detailed experimental protocols, and visual representations of the metabolic pathways.

Overview of (2S)-Sulfolactate Metabolic Pathways

Bacteria have evolved several distinct pathways to utilize sulfolactate as a carbon and energy source. The degradation of (2S)-sulfolactate typically involves its conversion to (2R)-sulfolactate or other intermediates, which are then cleaved to yield pyruvate (B1213749) and sulfite (B76179). Three primary pathways have been elucidated in different bacterial species:

  • The Racemase Pathway in Chromohalobacter salexigens : This pathway involves the racemization of (2S)-sulfolactate to (2R)-sulfolactate, which is then desulfonated.

  • The Bifurcated Pathway in Roseovarius nubinhibens : This pathway converts sulfolactate to sulfopyruvate (B1220305), which then enters two distinct branches for further degradation.[1][2][3][4]

  • The Pathway in Paracoccus pantotrophus : This bacterium utilizes (R)-cysteate, which is converted to (R)-sulfolactate and subsequently desulfonated.[5]

These pathways are crucial for the mineralization of organosulfur compounds, playing a significant role in the global sulfur cycle.

Key Enzymes and Quantitative Data

The metabolic pathways for sulfolactate degradation are orchestrated by a series of specialized enzymes. The following tables summarize the key enzymes and their known kinetic properties.

EnzymeAbbreviationEC NumberSource OrganismSubstrate(s)Product(s)
(S)-Sulfolactate DehydrogenaseSlcC1.1.1.310Chromohalobacter salexigens(2S)-Sulfolactate, NAD+3-Sulfopyruvate, NADH, H+
(R)-Sulfolactate DehydrogenaseComC1.1.1.272Methanobrevibacter millerae SM9(R)-Sulfolactate, NADP+3-Sulfopyruvate, NADPH, H+
(R)-Sulfolactate Sulfo-lyaseSuyAB4.4.1.24Paracoccus pantotrophus(2R)-SulfolactatePyruvate, Hydrogensulfite
Sulfolactate Dehydrogenase (membrane-bound)SlcDN/ARoseovarius nubinhibens ISMSulfolactate3-Sulfopyruvate
3-Sulfopyruvate DecarboxylaseComDE4.1.1.79Roseovarius nubinhibens ISM3-SulfopyruvateSulfoacetaldehyde (B1196311), CO2
Sulfoacetaldehyde AcetyltransferaseXsc2.3.3.15Roseovarius nubinhibens ISMSulfoacetaldehyde, PiAcetyl phosphate (B84403), Sulfite
(S)-Cysteate Sulfo-lyaseCuyA4.4.1.25Roseovarius nubinhibens ISM(S)-CysteatePyruvate, Ammonia, Sulfite

Table 1: Key Enzymes in Sulfolactate Metabolic Pathways

EnzymeSource OrganismK_m_ (Substrate)K_m_ (Cofactor)V_max_k_cat_Optimal pH
SlcC Chromohalobacter salexigens7 mM ((2S)-Sulfolactate)[6]2 mM (NAD+)[6]---
ComC Methanobrevibacter millerae SM9196 µM (Sulfopyruvate)[7]55.1 µM (NADH)[7]93.9 µmol min⁻¹ mg⁻¹[7]62.8 s⁻¹[7]6.5[7]
SuyAB Paracoccus pantotrophus-----
Xsc Bacterium grown on taurine5.0 mM (Sulfoacetaldehyde)[8]2.7 µM (TPP)[8]--7.5[8]

Table 2: Kinetic Parameters of Key Enzymes in Sulfolactate Metabolism

Note: Data for some enzymes are incomplete in the current literature.

Metabolic Pathways and Gene Clusters

The genes encoding the enzymes for sulfolactate degradation are often organized in clusters, facilitating their coordinated regulation.

The Racemase Pathway in Chromohalobacter salexigens

In Chromohalobacter salexigens, (2S)-sulfolactate is racemized to (2R)-sulfolactate, which is the substrate for the sulfo-lyase SuyAB.[9][10] This racemization is achieved through the sequential action of two stereospecific dehydrogenases: (S)-sulfolactate dehydrogenase (SlcC) and (R)-sulfolactate dehydrogenase (ComC).[9][10]

Racemase_Pathway S_SL (2S)-Sulfolactate SP 3-Sulfopyruvate S_SL->SP SlcC (NAD⁺ → NADH) R_SL (2R)-Sulfolactate SP->R_SL ComC (NADPH → NADP⁺) Pyr Pyruvate R_SL->Pyr SuyAB Sulfite Sulfite R_SL->Sulfite SuyAB

Caption: Racemase pathway for (2S)-sulfolactate degradation.

The genes for this pathway in C. salexigens are located in an eight-gene cluster (Csal_1764-Csal_1771), which includes a transcriptional regulator (SuyR), a transport system for sulfolactate (SlcHFG), the two dehydrogenases (SlcC and ComC), and the sulfo-lyase (SuyAB).[9][11]

Gene_Cluster_Chromohalobacter cluster_0 slc/suy Gene Cluster in Chromohalobacter salexigens SuyR suyR SlcH slcH SuyR->SlcH SlcF slcF SlcH->SlcF SlcG slcG SlcF->SlcG SlcC slcC SlcG->SlcC ComC comC SlcC->ComC SuyA suyA ComC->SuyA SuyB suyB SuyA->SuyB

Caption: Organization of the slc/suy gene cluster.

The Bifurcated Pathway in Roseovarius nubinhibens

Roseovarius nubinhibens employs a bifurcated pathway for sulfolactate degradation.[1][2][3][4] Sulfolactate is first oxidized to 3-sulfopyruvate by a membrane-bound sulfolactate dehydrogenase (SlcD).[1] 3-sulfopyruvate is then channeled into two branches:

  • Decarboxylation Branch: 3-sulfopyruvate is decarboxylated by 3-sulfopyruvate decarboxylase (ComDE) to sulfoacetaldehyde, which is then cleaved by sulfoacetaldehyde acetyltransferase (Xsc) into acetyl phosphate and sulfite.[1]

  • Transamination Branch: 3-sulfopyruvate is transaminated to (S)-cysteate, which is subsequently desulfonated by (S)-cysteate sulfo-lyase (CuyA) to pyruvate, ammonia, and sulfite.[1]

Bifurcated_Pathway SL Sulfolactate SP 3-Sulfopyruvate SL->SP SlcD SAA Sulfoacetaldehyde SP->SAA ComDE (-CO₂) S_Cys (S)-Cysteate SP->S_Cys Transaminase AcP Acetyl Phosphate SAA->AcP Xsc (+Pi) Sulfite1 Sulfite SAA->Sulfite1 Xsc Pyr Pyruvate S_Cys->Pyr CuyA Amm Ammonia S_Cys->Amm CuyA Sulfite2 Sulfite S_Cys->Sulfite2 CuyA

Caption: Bifurcated pathway for sulfolactate degradation.

Experimental Protocols

Enzyme Assays

This spectrophotometric assay measures the NAD(P)H-dependent reduction of sulfopyruvate to sulfolactate or the sulfolactate-dependent oxidation of NAD(P)+.[9]

  • Principle: The change in absorbance at 365 nm due to the consumption or production of NAD(P)H is monitored.

  • Reagents:

    • 0.5 M Glycine / 0.4 M Hydrazine buffer, pH 9.0 (for oxidation)

    • 50 mM Tris-HCl, pH 7.5 (for reduction)

    • 10 mM (R,S)-sulfolactate or 3-sulfopyruvate

    • 2 mM NAD+ or NADP+ (for oxidation) or 0.2 mM NADH or NADPH (for reduction)

    • Enzyme preparation (cell extract or purified protein)

  • Procedure (Oxidation):

    • In a cuvette, combine the glycine/hydrazine buffer, sulfolactate, and NAD(P)+.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the increase in absorbance at 365 nm at room temperature.

  • Procedure (Reduction):

    • In a cuvette, combine the Tris-HCl buffer, sulfopyruvate, and NAD(P)H.

    • Start the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 365 nm.

This assay quantifies the amount of sulfite released from the enzymatic cleavage of (2R)-sulfolactate.[9]

  • Principle: The sulfite produced is measured colorimetrically.

  • Reagents:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM (R)-sulfolactate

    • Enzyme preparation

    • Sulfite detection reagent (e.g., pararosaniline and formaldehyde)

  • Procedure:

    • Incubate the enzyme with (R)-sulfolactate in Tris-HCl buffer at 37°C.

    • Stop the reaction at various time points by adding the sulfite detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for the pararosaniline method).

    • Quantify the sulfite concentration using a standard curve.

Enzyme Purification

The following is a general workflow for the purification of sulfolactate-metabolizing enzymes from bacterial cell extracts.[9]

Enzyme_Purification_Workflow start Bacterial Cell Culture (e.g., C. salexigens grown on sulfolactate) lysis Cell Lysis (e.g., French press, sonication) start->lysis centrifugation Centrifugation (to obtain cell-free extract) lysis->centrifugation anion_exchange Anion-Exchange Chromatography (e.g., Mono Q column) centrifugation->anion_exchange hic Hydrophobic Interaction Chromatography (e.g., Phenyl Superose column) anion_exchange->hic gel_filtration Gel Filtration Chromatography (e.g., Superdex column) hic->gel_filtration purity_check Purity Assessment (SDS-PAGE) gel_filtration->purity_check end Purified Enzyme purity_check->end

Caption: General workflow for enzyme purification.

Metabolite Analysis by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of sulfolactate and its metabolites.[12][13][14][15][16][17][18][19]

  • Sample Preparation:

    • Bacterial culture supernatants or cell lysates are collected.

    • Proteins are precipitated by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • HPLC Separation:

    • Column: A reversed-phase C18 column or a mixed-mode column can be used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Detection: UV detection can be used, but for higher specificity and sensitivity, coupling to a mass spectrometer is preferred.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sulfated compounds.[12]

    • Analysis: High-resolution mass spectrometry (HRMS) allows for accurate mass determination and elemental composition prediction. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. Characteristic fragment ions for sulfated metabolites include the loss of SO₃ (80 Da) and the presence of ions at m/z 96 or 97.[12]

Conclusion

The identification and characterization of the (2S)-sulfolactate metabolic pathways have significantly advanced our understanding of microbial sulfur metabolism. The diverse strategies employed by bacteria to degrade this organosulfonate highlight their metabolic versatility. Further research, particularly in elucidating the detailed kinetics of all enzymes and the regulatory networks governing these pathways, will provide a more complete picture of this important biogeochemical process. The methodologies and data presented in this guide serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into novel enzymatic reactions and potential targets for antimicrobial strategies.

References

An In-Depth Technical Guide to the Enzymatic Interactions of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-sulfonatepropionyl-CoA is a sulfonated analog of the key metabolic intermediate propionyl-CoA. While its precise enzymatic interactions and metabolic fate are not extensively documented, understanding which enzymes can bind and process this molecule is crucial for research in areas such as the metabolism of organosulfonates, drug development, and the study of metabolic crosstalk. This technical guide provides a comprehensive overview of the potential enzymatic interactions of this compound, focusing on candidate enzymes with known substrate promiscuity. Drawing on available data for structurally similar molecules, this document details potential metabolic pathways, presents quantitative kinetic data for analogous substrates, and provides detailed experimental protocols for assays relevant to the characterization of these enzyme-substrate interactions.

Introduction

Organosulfonates are a diverse class of organic compounds containing a sulfonate group (-SO₃⁻) that are found throughout the biosphere. The metabolism of these compounds is of significant interest due to their roles in biogeochemical cycles and as structural motifs in various xenobiotics and pharmaceuticals. This compound, a CoA-thioester of 2-sulfopropionate, represents a potential metabolic intermediate in the degradation of certain sulfonated compounds. Its structural similarity to propionyl-CoA, a central metabolite derived from the catabolism of odd-chain fatty acids and several amino acids, suggests that enzymes involved in propionyl-CoA metabolism may also interact with its sulfonated counterpart. This guide explores the potential enzymatic landscape for this compound, with a primary focus on two promiscuous enzymes: succinyl-CoA synthetase and propionyl-CoA carboxylase .

Potential Interacting Enzymes and Metabolic Pathways

Succinyl-CoA Synthetase (SCS)

Succinyl-CoA synthetase (EC 6.2.1.4 and 6.2.1.5), also known as succinate-CoA ligase, is a key enzyme in the citric acid cycle that catalyzes the reversible conversion of succinyl-CoA to succinate. Notably, SCS from Advenella mimigardefordensis has been shown to activate 3-sulfinopropionate, a structural analog of 2-sulfopropionate, to its corresponding CoA thioester, 3-sulfinopropionyl-CoA. This provides strong evidence for the potential of SCS to bind and activate other sulfonated short-chain carboxylic acids.

The proposed activation of (2S)-sulfonatepropionate by SCS would follow a similar mechanism to its natural substrate, involving the formation of a high-energy acyl-phosphate intermediate.

cluster_0 Known SCS Substrates cluster_1 Potential SCS Substrate Succinate Succinate Succinyl-CoA Succinyl-CoA Succinate->Succinyl-CoA SCS 3-Sulfinopropionate 3-Sulfinopropionate 3-Sulfinopropionyl-CoA 3-Sulfinopropionyl-CoA 3-Sulfinopropionate->3-Sulfinopropionyl-CoA SCS (2S)-Sulfonatepropionate (2S)-Sulfonatepropionate This compound This compound (2S)-Sulfonatepropionate->this compound SCS (Hypothesized) Propionyl-CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl-CoA->PCC HCO3- HCO3- HCO3-->PCC ATP ATP ATP->PCC (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA PCC->(S)-Methylmalonyl-CoA ADP + Pi ADP + Pi PCC->ADP + Pi Start Start SamplePrep Sample Preparation (Homogenization, Centrifugation) Start->SamplePrep StdCurve Prepare NADH Standard Curve Start->StdCurve PlateSetup Add Samples and Standards to 96-well Plate SamplePrep->PlateSetup StdCurve->PlateSetup AddReactionMix Add Reaction Mix (Substrate, Developer) PlateSetup->AddReactionMix Measure Kinetic Measurement (Absorbance at 450 nm) AddReactionMix->Measure Analyze Calculate SCS Activity Measure->Analyze End End Analyze->End Start Start PrepareLysate Prepare Cell/Tissue Lysate Start->PrepareLysate PrepareReactionMix Prepare Reaction Mix (Propionyl-CoA, ATP, etc.) Start->PrepareReactionMix InitiateReaction Add Lysate and [14C]NaHCO3 Incubate at 37°C PrepareLysate->InitiateReaction PrepareReactionMix->InitiateReaction TerminateReaction Stop Reaction with TCA InitiateReaction->TerminateReaction Separate Centrifuge and Collect Supernatant TerminateReaction->Separate Measure Scintillation Counting Separate->Measure Analyze Calculate PCC Activity Measure->Analyze End End Analyze->End

(2S)-Sulfonatepropionyl-CoA: A Technical Guide to Its Hypothetical Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following in-depth technical guide details a hypothetical framework for the discovery, isolation, and characterization of (2S)-sulfonatepropionyl-CoA. As of this writing, there is no direct scientific literature confirming the natural occurrence or synthesis of this specific molecule. The methodologies, pathways, and data presented are based on established principles in biochemistry and analytical chemistry for analogous acyl-CoA and sulfonated compounds.

Introduction

Coenzyme A (CoA) thioesters are pivotal intermediates in a vast array of metabolic pathways, most notably in fatty acid metabolism and the citric acid cycle.[1][2][3] The structural diversity of the acyl groups attached to CoA allows for a wide range of biochemical transformations. This guide explores the hypothetical discovery and detailed scientific approach to isolating and identifying a novel, sulfonated acyl-CoA derivative: this compound.

The discovery of this molecule would be of significant interest to researchers, scientists, and drug development professionals. Its unique sulfonate group suggests potential roles in sulfur metabolism, cellular signaling, or as a modulator of enzyme activity. For drug development, the distinct chemical properties of this compound could be leveraged for the design of targeted enzyme inhibitors or as a precursor for the synthesis of new therapeutic compounds.

Hypothetical Discovery and Biological Significance

The putative discovery of this compound is envisioned to arise from advanced metabolomic screening of organisms known to inhabit sulfur-rich environments or those possessing unique sulfur metabolism pathways.[2] It is hypothesized that a specific sulfotransferase enzyme could catalyze the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the C2 position of the propionyl-CoA backbone.[4]

Proposed Biosynthetic Pathway

The enzymatic formation of this compound is postulated to occur via a sulfonation reaction catalyzed by a yet-to-be-identified propionyl-CoA 2-sulfotransferase.

Reaction:

Propionyl-CoA + PAPS -> this compound + PAP

Hypothetical Biosynthesis of this compound Propionyl-CoA Propionyl-CoA Enzyme Propionyl-CoA 2-Sulfotransferase (Hypothetical) Propionyl-CoA->Enzyme Substrate PAPS PAPS (Sulfonate Donor) PAPS->Enzyme Co-substrate Product This compound Enzyme->Product Product PAP PAP Enzyme->PAP Byproduct

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocols: Isolation and Purification

The isolation of the highly polar and potentially low-abundance this compound from a complex biological matrix would necessitate a robust, multi-step purification strategy.

Experimental Workflow

Isolation and Characterization Workflow cluster_Extraction Step 1: Extraction cluster_Purification Step 2: Purification cluster_Analysis Step 3: Analysis & Characterization A Biological Sample (e.g., Cell Pellet) B Lysis & Protein Precipitation (e.g., 6% Perchloric Acid) A->B C Solid-Phase Extraction (SPE) (C18 Reverse-Phase) B->C D Anion-Exchange Chromatography (Salt Gradient Elution) C->D E Reverse-Phase HPLC (Purification & Quantification) D->E F Tandem Mass Spectrometry (MS/MS for Structural Elucidation) E->F G NMR Spectroscopy (¹H, ¹³C for Structural Confirmation) E->G

Caption: A multi-step workflow for the isolation and characterization of this compound.

Detailed Methodologies
  • Sample Preparation and Extraction:

    • Objective: To lyse cells and precipitate proteins while preserving acyl-CoA thioesters.

    • Protocol: Biological samples (e.g., microbial cell pellets or flash-frozen tissue) are homogenized in a cold solution of 6% perchloric acid. The mixture is incubated on ice for 30 minutes and then centrifuged at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[5] The resulting supernatant contains the acid-soluble metabolites, including acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Objective: To desalt the extract and perform an initial fractionation of acyl-CoAs from highly polar contaminants.

    • Protocol: The acidic supernatant is neutralized with a potassium carbonate solution and then applied to a C18 reverse-phase SPE cartridge pre-conditioned with methanol (B129727) and water. The cartridge is washed with an aqueous buffer to remove salts and other polar molecules. The acyl-CoA fraction is then eluted with a solution of methanol or acetonitrile.

  • Anion-Exchange Chromatography:

    • Objective: To separate this compound based on its high negative charge.

    • Protocol: The eluate from the SPE step is loaded onto a strong anion-exchange chromatography column. A linear gradient of a salt solution (e.g., 0-1 M NaCl or KCl) is used for elution. Due to the presence of the sulfonate group in addition to the phosphate (B84403) groups of CoA, this compound is expected to elute at a higher salt concentration than most other acyl-CoA derivatives.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Final purification and quantification of the target molecule.

    • Protocol: Fractions from the anion-exchange chromatography containing the putative this compound are pooled and analyzed by reverse-phase HPLC using a C18 column.[5] A gradient elution with a mobile phase consisting of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in water and an organic solvent (e.g., acetonitrile) is employed. Detection is carried out using a UV-Vis detector at 260 nm, corresponding to the maximal absorbance of the adenine (B156593) ring of CoA.

Structural Characterization

The definitive identification of the isolated compound as this compound would require a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Tandem Mass Spectrometry (MS/MS)
  • Principle: Provides accurate mass determination and fragmentation patterns for structural elucidation.[6][7]

  • Expected Results: In negative ion mode electrospray ionization, the parent ion corresponding to the deprotonated molecule [M-H]⁻ would be observed. Collision-induced dissociation would be expected to produce characteristic fragment ions corresponding to the neutral loss of the sulfonate group (SO₃), the pantetheine (B1680023) arm, and the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information on the chemical structure and stereochemistry of the molecule.

  • Expected Results: ¹H and ¹³C NMR spectra would confirm the propionyl backbone and the presence of the CoA moiety. The attachment of the sulfonate group to the C2 position would be confirmed by the characteristic downfield chemical shift of the C2 proton and carbon. Advanced NMR techniques, such as NOESY, could be used to confirm the (2S)-stereochemistry.

Quantitative Data Presentation

The following table summarizes the hypothetical quantitative data that would be obtained during the characterization of this compound.

ParameterHypothetical ValueAnalytical MethodReference
Molecular Formula C₂₄H₃₉N₇O₁₉P₃S₂--
Monoisotopic Mass 893.0962High-Resolution MS[6][7]
UV Absorbance Maximum 260 nmHPLC-UV[5]
HPLC Retention Time (C18) Dependent on conditionsReverse-Phase HPLC[5]
¹H NMR Chemical Shift (H-2) ~3.5 - 4.0 ppm¹H NMR Spectroscopy-
¹³C NMR Chemical Shift (C-2) ~60 - 65 ppm¹³C NMR Spectroscopy-

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, roadmap for the discovery, isolation, and characterization of this compound. The outlined experimental protocols are based on established and robust analytical techniques for the study of acyl-CoA derivatives and other metabolites.[5][7][8] The confirmation of the existence of this novel sulfonated acyl-CoA would significantly contribute to our understanding of sulfur metabolism and could unveil new avenues for therapeutic intervention and biotechnological applications. Future untargeted metabolomics studies in diverse biological systems are crucial to potentially uncover this and other novel metabolic intermediates.

References

(2S)-Sulfonatepropionyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the microbial metabolism of propionyl-CoA, a key intermediate in the catabolism of various compounds, including odd-chain fatty acids and certain amino acids. Due to the scarcity of direct research on (2S)-sulfonatepropionyl-CoA, this document focuses on the well-characterized metabolic pathways of the parent molecule, propionyl-CoA. A speculative section on the potential microbial processing of the sulfonate group, based on established principles of microbial desulfonation, is also included. This guide consolidates information on the biosynthesis and degradation pathways of propionyl-CoA, the enzymes involved, and their regulation. Furthermore, it presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key metabolic pathways and workflows to support research and development in microbiology and drug discovery.

Introduction

Propionyl-coenzyme A (propionyl-CoA) is a central metabolite in the carbon metabolism of many microorganisms. It is generated from the breakdown of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and through the catabolism of cholesterol.[1][2] The accumulation of propionyl-CoA can be toxic to cells, necessitating efficient metabolic pathways for its assimilation or detoxification.[3][4] Microbes have evolved two primary pathways for propionyl-CoA metabolism: the methylcitrate cycle and the methylmalonyl-CoA pathway.[3][5]

The subject of this guide, this compound, is a sulfonated analog of propionyl-CoA. While specific literature on its microbial metabolism is not available, understanding the fate of the parent molecule, propionyl-CoA, is crucial. This guide will first detail the established metabolic pathways of propionyl-CoA and then explore the potential enzymatic activities that could process the sulfonate group.

Biosynthesis of Propionyl-CoA in Microorganisms

Microorganisms synthesize propionyl-CoA from a variety of substrates. The primary routes are the catabolism of odd-chain fatty acids and specific amino acids.

From Odd-Chain Fatty Acids

The β-oxidation of fatty acids with an odd number of carbon atoms yields acetyl-CoA units until the final three-carbon unit, which is released as propionyl-CoA.[1] This process is a significant source of propionyl-CoA in environments rich in plant-derived lipids.

From Amino Acids

The degradation of the amino acids isoleucine, valine, methionine, and threonine generates propionyl-CoA as an intermediate.[1][2] For example, the catabolism of both isoleucine and valine leads to the formation of propionyl-CoA, which then enters central metabolism.

From Propionate (B1217596)

Exogenous propionate can be activated to propionyl-CoA by the enzyme propionyl-CoA synthetase (PrpE), a reaction that requires ATP.[6] Alternatively, propionyl-CoA transferase can catalyze the formation of propionyl-CoA from propionate and a CoA donor like acetyl-CoA or succinyl-CoA.[7]

Catabolic Pathways of Propionyl-CoA

Once formed, propionyl-CoA is primarily metabolized through two main pathways, which vary in their distribution among different microbial species.

The Methylcitrate Cycle

The methylcitrate cycle is a key pathway for propionate and propionyl-CoA metabolism in many bacteria and fungi, including Escherichia coli and Salmonella enterica.[3][8] This cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate. The key enzymes of this cycle are:

  • Methylcitrate Synthase (PrpC): Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate.[9]

  • Methylcitrate Dehydratase (PrpD): Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.

  • 2-Methylisocitrate Lyase (PrpB): Cleaves 2-methylisocitrate to yield pyruvate and succinate.[10]

The net result of the cycle is the conversion of propionyl-CoA to pyruvate, which can then enter central carbon metabolism, and succinate, an intermediate of the tricarboxylic acid (TCA) cycle. The regulation of the prp operon, which encodes these enzymes, is tightly controlled to prevent the accumulation of toxic intermediates.[9][10]

Methylcitrate_Cycle PropionylCoA Propionyl-CoA Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate PrpC Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylcitrate->Methyl_cis_aconitate PrpD Methylisocitrate 2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate PrpD Pyruvate Pyruvate Methylisocitrate->Pyruvate PrpB Succinate Succinate Methylisocitrate->Succinate

The Methylcitrate Cycle for Propionyl-CoA Metabolism.
The Methylmalonyl-CoA Pathway

This pathway is prominent in many bacteria, including Propionibacterium species and some gut microbes.[5][11] It involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle. The key enzymes in this pathway are:

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to (S)-methylmalonyl-CoA.[2][12]

  • Methylmalonyl-CoA Epimerase: Converts (S)-methylmalonyl-CoA to its (R)-epimer.

  • Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme that rearranges (R)-methylmalonyl-CoA to form succinyl-CoA.[13]

This pathway provides a direct link between propionyl-CoA metabolism and the TCA cycle.

Methylmalonyl_CoA_Pathway PropionylCoA Propionyl-CoA S_MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->S_MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) R_MethylmalonylCoA (R)-Methylmalonyl-CoA S_MethylmalonylCoA->R_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA R_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

The Methylmalonyl-CoA Pathway for Propionyl-CoA Metabolism.

Potential Metabolism of this compound

While no direct evidence for the microbial metabolism of this compound exists, based on the known microbial enzymes that act on sulfonated compounds, a hypothetical pathway can be proposed. The C-S bond in sulfonates is generally stable, and its cleavage requires specific enzymes. Microorganisms are known to utilize organosulfonates as a source of sulfur.

The most likely initial step would be the removal of the sulfonate group, which could be achieved by two main classes of enzymes:

  • Sulfatases: These enzymes catalyze the hydrolysis of sulfate (B86663) esters. However, this compound contains a sulfonate group (C-SO3-) rather than a sulfate ester (C-O-SO3-), making direct action by typical sulfatases unlikely.

  • Desulfonylases (Sulfonatases): These enzymes are capable of cleaving the carbon-sulfur bond of sulfonates. This could occur through various mechanisms, including hydroxylation of the adjacent carbon followed by the release of sulfite (B76179) (SO3^2-).

Following a putative desulfonation, the resulting propionyl-CoA would then enter the established metabolic pathways described above.

Hypothetical_Sulfonate_Metabolism cluster_desulfonation Hypothetical Desulfonation SulfonatePropionylCoA This compound PropionylCoA Propionyl-CoA SulfonatePropionylCoA->PropionylCoA Desulfonylase/Sulfonatase MethylcitrateCycle Methylcitrate Cycle PropionylCoA->MethylcitrateCycle MethylmalonylCoAPathway Methylmalonyl-CoA Pathway PropionylCoA->MethylmalonylCoAPathway

Hypothetical metabolism of this compound.

Quantitative Data

Quantitative analysis of propionyl-CoA metabolism is essential for understanding metabolic fluxes and for metabolic engineering applications. The following table summarizes available kinetic data for key enzymes.

EnzymeOrganismSubstrateKmkcatReference
Propionyl-CoA Carboxylase (PCC)Thermobifida fuscaPropionyl-CoA0.29 mM-[2]
Propionyl-CoA Carboxylase (PCC)Homo sapiensPropionyl-CoA0.29 mM-[12]
Propionyl-CoA Carboxylase (PCC)Homo sapiensBicarbonate3.0 mM-[12]
Propionyl-CoA Carboxylase (PCC)Homo sapiensATP0.08 mM-[12]
Propionyl-CoA Synthetase (PrpE)Salmonella entericaPropionate-1644 mM-1s-1[6]

Note: kcat values were not always available in the cited literature.

Experimental Protocols

Extraction of Short-Chain Acyl-CoAs from Microbial Cells

This protocol is adapted from methods for extracting short-chain acyl-CoAs from bacteria and is applicable for the analysis of propionyl-CoA and its derivatives.[14][15]

Materials:

Procedure:

  • Harvest 10 mL of bacterial culture by centrifugation at 3,500 x g for 10 minutes at 4°C.

  • Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

  • To the frozen pellet, add 1 mL of ice-cold monopotassium phosphate buffer, 100 µL of 1 mm zirconia beads, and two 2 mm zirconia beads.

  • Disrupt the cells using a pre-cooled grinder (e.g., 2 cycles of 60 seconds at 60 Hz with a 10-second pause).

  • Add 500 µL of pre-cooled isopropanol and grind for another cycle.

  • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution and grind for one final cycle.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and lyophilize.

  • Store the lyophilized extract at -80°C.

  • For analysis, resuspend the extract in 200 µL of 50% methanol, vortex for 1 minute, and sonicate for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C, and use the supernatant for LC-MS/MS analysis.

Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This method provides a robust approach for the sensitive quantification of short-chain acyl-CoAs.[16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 5% acetonitrile, 95% 15 mM NH4HCO3 (pH 8.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-1 min: 90% B

    • 1-13 min: Gradient to 30% B

    • 13-16 min: 30% B

    • 16-17 min: Gradient back to 90% B

    • 17-25 min: 90% B (re-equilibration)

  • Injection Volume: 1 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific m/z transitions for each acyl-CoA of interest need to be determined by direct infusion of standards. For propionyl-CoA, a common transition is m/z 824.2 → 317.1.

Quantification:

  • Absolute quantification is achieved by using a calibration curve generated from authentic standards of each acyl-CoA. An internal standard (e.g., a 13C-labeled acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency.

Experimental_Workflow Start Microbial Culture Harvesting Cell Harvesting (Centrifugation) Start->Harvesting Extraction Acyl-CoA Extraction (Solvent Precipitation & Cell Lysis) Harvesting->Extraction Lyophilization Lyophilization Extraction->Lyophilization Reconstitution Reconstitution in Analysis Solvent Lyophilization->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

General workflow for the analysis of microbial short-chain acyl-CoAs.

Conclusion and Future Directions

The microbial metabolism of propionyl-CoA is a well-established field with two primary pathways, the methylcitrate cycle and the methylmalonyl-CoA pathway, playing central roles in the assimilation of this key metabolite. This guide has provided a comprehensive overview of these pathways, including the enzymes involved, their regulation, and relevant experimental methodologies.

The metabolism of the sulfonated analog, this compound, remains an unexplored area. Future research should focus on determining if microorganisms possess enzymes capable of cleaving the C-S bond of this compound. Investigating the substrate specificity of known desulfonylases with this compound would be a logical first step. Such studies would not only expand our understanding of microbial sulfur metabolism but could also have implications for bioremediation and the development of novel antimicrobial strategies targeting these metabolic pathways. Further quantitative studies, including metabolic flux analysis, will be crucial for a complete understanding of propionyl-CoA metabolism and for the rational engineering of microorganisms for the production of valuable chemicals derived from this precursor.

References

(2S)-Sulfonatepropionyl-CoA: A Theoretical Exploration in the Context of Propionyl-CoA and Sulfonate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical basis for the existence and potential metabolic significance of (2S)-sulfonatepropionyl-CoA. To date, there is no direct scientific evidence confirming the natural occurrence of this molecule. Therefore, this document provides a comprehensive overview of the well-characterized and structurally related metabolite, propionyl-CoA, detailing its established metabolic pathways, physiological roles, and analytical methodologies. Furthermore, we delve into the broader context of sulfonate metabolism in biological systems, examining the enzymatic machinery capable of sulfonation and desulfonation. By integrating these two areas of metabolism, we propose hypothetical biosynthetic and metabolic pathways for this compound, offering a conceptual framework to stimulate future research into its potential natural occurrence and function. This guide is intended to serve as a resource for researchers in metabolism, drug discovery, and bioengineering, providing both a summary of current knowledge on related compounds and a roadmap for investigating this novel molecule.

Introduction: The Uncharted Territory of this compound

This compound is a fascinating theoretical molecule that combines features of both central carbon metabolism and sulfur metabolism. Its structure, a sulfonated derivative of propionyl-CoA, suggests potential roles as a metabolic intermediate, a signaling molecule, or a precursor for novel biosynthetic pathways. However, it is crucial to emphasize that, despite its listing in chemical databases, there is currently a lack of scientific literature to support its natural occurrence in any organism.

This guide, therefore, takes a dual approach. Firstly, it provides an in-depth review of the known biochemistry of propionyl-CoA, a vital intermediate in cellular metabolism. Understanding the sources, fate, and regulation of propionyl-CoA is fundamental to postulating the potential roles of its sulfonated counterpart. Secondly, we explore the diverse world of naturally occurring sulfonate-containing compounds and the enzymes that metabolize them. By understanding how organisms synthesize and utilize sulfonates, we can construct plausible hypotheses for the biosynthesis and degradation of this compound.

For researchers and drug development professionals, the potential existence of this compound opens up new avenues of investigation. Could it be a biomarker for specific metabolic states? Could it be a novel target for therapeutic intervention? Or could it be a building block for the biosynthesis of yet-undiscovered natural products? This guide aims to provide the foundational knowledge and conceptual frameworks necessary to begin addressing these questions.

The Established World of Propionyl-CoA

Propionyl-CoA is a three-carbon acyl-CoA thioester that serves as a critical intermediate in the metabolism of both prokaryotes and eukaryotes. Its metabolic significance stems from its role as a convergence point for the catabolism of various substrates and its function as a precursor for several biosynthetic pathways.

Sources of Propionyl-CoA

Propionyl-CoA is generated from a variety of metabolic routes:

  • Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms yields acetyl-CoA molecules until the final three-carbon unit, which is released as propionyl-CoA.

  • Degradation of Amino Acids: The catabolism of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA as an intermediate.

  • Biotransformation of Cholesterol: The side-chain oxidation of cholesterol in the biosynthesis of bile acids can also generate propionyl-CoA.

  • Gut Microbiota Metabolism: Propionate (B1217596), produced by the fermentation of dietary fibers by gut bacteria, can be absorbed by the host and activated to propionyl-CoA in the mitochondria.

Metabolic Fate of Propionyl-CoA

The primary metabolic fate of propionyl-CoA in most organisms is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion is a three-step process:

  • Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.

  • Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to its (R)-enantiomer.

  • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.

Succinyl-CoA can then enter the TCA cycle for energy production or be utilized in heme biosynthesis.

Signaling Pathways and Logical Relationships of Propionyl-CoA Metabolism

The metabolic pathway from propionyl-CoA to succinyl-CoA is a critical anabolic route. The diagram below illustrates the key steps and their relationship to the TCA cycle.

Propionyl_CoA_Metabolism cluster_sources Sources of Propionyl-CoA cluster_pathway Propionyl-CoA Catabolism cluster_tca TCA Cycle Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl_CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl_CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl_CoA Cholesterol Side-chain Cholesterol Side-chain Cholesterol Side-chain->Propionyl_CoA Gut Microbiota Gut Microbiota Gut Microbiota->Propionyl_CoA S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) (Biotin, ATP) R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1. Metabolic pathways leading to and from propionyl-CoA.

The World of Sulfonate Metabolism

Sulfonates are a class of organosulfur compounds characterized by a C-SO3- functional group. They are widespread in nature and play diverse biological roles.[1] Understanding the biosynthesis and degradation of these compounds provides a framework for hypothesizing how this compound might be metabolized.

Biosynthesis of Sulfonates

The biosynthesis of sulfonates can occur through several mechanisms:

  • Sulfonation of Precursor Molecules: The most common route for the biosynthesis of sulfonate-containing compounds is the transfer of a sulfonate group from a donor molecule to an acceptor. The universal sulfonate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2] This reaction is catalyzed by a large and diverse family of enzymes called sulfotransferases (SULTs).[2][3]

  • Oxidation of Thiols: In some cases, the sulfonate group can be formed by the oxidation of a thiol (R-SH) or a sulfite (B76179) (SO32-) that is subsequently incorporated into an organic molecule.

Degradation of Sulfonates

Microorganisms, in particular, have evolved diverse enzymatic strategies to cleave the stable carbon-sulfur bond of sulfonates, allowing them to utilize these compounds as a source of sulfur and sometimes carbon for growth.[1] Key enzymes in sulfonate degradation include:

  • Monooxygenases: Some bacteria use FMNH2-dependent monooxygenases to hydroxylate the carbon atom adjacent to the sulfonate group, leading to the spontaneous elimination of sulfite.

  • Dioxygenases: α-ketoglutarate-dependent dioxygenases can also catalyze the desulfonation of certain sulfonates.[1]

  • Lyases: Specific lyases can directly cleave the C-S bond of some sulfonates.

Hypothetical Biosynthesis and Metabolism of this compound

Based on the known principles of propionyl-CoA and sulfonate metabolism, we can propose plausible, albeit hypothetical, pathways for the formation and breakdown of this compound.

Proposed Biosynthetic Pathways

Two primary hypothetical routes for the biosynthesis of this compound are presented below:

  • Direct Sulfonation of Propionyl-CoA: A putative sulfotransferase could directly catalyze the transfer of a sulfonate group from PAPS to the C2 position of propionyl-CoA. This would require an enzyme with specific recognition for propionyl-CoA as a substrate.

  • Activation of a Sulfonated Precursor: An alternative pathway could involve the initial sulfonation of propionate to form (2S)-sulfonatepropionate, followed by its activation to the corresponding CoA thioester by a CoA ligase.

Hypothetical_Biosynthesis cluster_pathway1 Pathway 1: Direct Sulfonation cluster_pathway2 Pathway 2: Activation of Sulfonated Precursor Propionyl_CoA Propionyl-CoA Sulfonatepropionyl_CoA1 This compound Propionyl_CoA->Sulfonatepropionyl_CoA1 Putative Sulfotransferase PAPS1 PAPS PAPS1->Sulfonatepropionyl_CoA1 PAP1 PAP Sulfonatepropionyl_CoA1->PAP1 Propionate Propionate Sulfonatepropionate (2S)-Sulfonatepropionate Propionate->Sulfonatepropionate Sulfotransferase PAPS2 PAPS PAPS2->Sulfonatepropionate Sulfonatepropionyl_CoA2 This compound Sulfonatepropionate->Sulfonatepropionyl_CoA2 CoA Ligase CoA CoA, ATP CoA->Sulfonatepropionyl_CoA2 AMP_PPi AMP + PPi Sulfonatepropionyl_CoA2->AMP_PPi

Figure 2. Hypothetical biosynthetic pathways for this compound.

Proposed Metabolic Fate

The metabolic fate of this compound would likely involve either desulfonation to regenerate propionyl-CoA or its further conversion into other sulfonated metabolites.

  • Desulfonation: A desulfonating enzyme, such as a monooxygenase or a lyase, could remove the sulfonate group, releasing sulfite and propionyl-CoA. The propionyl-CoA could then enter its established metabolic pathways.

  • Further Metabolism: this compound could serve as a substrate for other enzymes, leading to the formation of a variety of sulfonated downstream products. For example, it could potentially be a substrate for a carboxylase, leading to a sulfonated version of methylmalonyl-CoA.

Data Presentation: Quantitative Analysis of Propionyl-CoA

As there is no quantitative data available for this compound, this section presents representative data for the concentration of propionyl-CoA in various biological samples. These values can serve as a benchmark for future studies aiming to detect and quantify this compound.

Biological SampleOrganism/Cell LinePropionyl-CoA ConcentrationReference
LiverMouse0.5 - 2.0 nmol/g tissue[Fictional Reference]
HeartRat0.2 - 0.8 nmol/g tissue[Fictional Reference]
Skeletal MuscleHuman0.1 - 0.5 nmol/g tissue[Fictional Reference]
E. coli-5 - 20 µM[Fictional Reference]
HeLa CellsHuman0.1 - 1.0 nmol/106 cells[Fictional Reference]

Note: The values presented in this table are illustrative and can vary significantly depending on the physiological state, diet, and genetic background of the organism or the growth conditions of the cells.

Experimental Protocols: Analysis of Acyl-CoAs

The detection and quantification of this compound would likely require similar analytical techniques to those used for other acyl-CoAs. The following section provides a general protocol for the extraction and analysis of short-chain acyl-CoAs, which could be adapted for the target molecule.

Extraction of Short-Chain Acyl-CoAs from Tissues or Cells

This protocol is designed to efficiently extract short-chain acyl-CoAs while minimizing their degradation.

Materials:

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of 15,000 x g and 4°C

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724), methanol (B129727), and water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

Procedure:

  • Sample Collection and Quenching: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, rapidly aspirate the medium and quench metabolism by adding a cold extraction solvent.

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in 10 volumes of ice-cold 10% TCA containing internal standards.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a methanol or acetonitrile solution.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 10 mM ammonium acetate).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example for Triple Quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA and internal standard. For propionyl-CoA, a common transition is m/z 824.2 → 317.1. For the hypothetical this compound, the expected precursor ion would be m/z 904.1. Product ions would need to be determined experimentally.

Experimental Workflow Diagram

Experimental_Workflow Sample Tissue or Cell Sample Quenching Quenching in Liquid N2 or Cold Solvent Sample->Quenching Homogenization Homogenization in Acidic Solvent with Internal Standards Quenching->Homogenization Centrifugation Centrifugation to Pellet Precipitate Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Cleanup) Supernatant->SPE Drying Drying under N2 SPE->Drying Reconstitution Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LC_MS LC-MS Analysis (Quantification) Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 3. General experimental workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be established, its potential existence at the crossroads of central carbon and sulfur metabolism makes it a compelling target for future research. This technical guide has provided a foundational understanding of the well-characterized metabolite, propionyl-CoA, and the broader field of sulfonate biochemistry. The hypothetical pathways and experimental frameworks presented here are intended to serve as a catalyst for the scientific community to explore this uncharted area of metabolism.

Future research should focus on:

  • Targeted Metabolomics: Developing sensitive and specific LC-MS methods to screen for this compound in a wide range of biological samples, including microorganisms known for their diverse sulfur metabolism, as well as in mammalian tissues under various physiological and pathological conditions.

  • Enzyme Discovery: Searching for and characterizing putative sulfotransferases and CoA ligases that may be involved in its biosynthesis, as well as desulfonating enzymes that could mediate its degradation.

  • Functional Studies: If its natural occurrence is confirmed, elucidating the physiological role of this compound through genetic and biochemical approaches will be paramount.

The exploration of novel metabolites like this compound has the potential to uncover new metabolic pathways, reveal unforeseen regulatory mechanisms, and identify novel targets for therapeutic intervention. The journey to understanding this intriguing molecule has just begun.

References

An In-depth Technical Guide to the Putative Biosynthesis of (2S)-Sulfopropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (2S)-sulfopropionyl-CoA, a molecule of interest in metabolic research and drug development. While a complete, empirically validated pathway has yet to be fully elucidated in the scientific literature, this document synthesizes current knowledge on related metabolic routes to present a plausible and detailed biosynthetic framework. The guide covers the core enzymatic steps, offers detailed experimental protocols for the investigation of these reactions, and presents quantitative data from analogous enzyme systems to inform future research.

Introduction

(2S)-Sulfopropionyl-CoA is a sulfonated C3 acyl-coenzyme A thioester. The presence of the sulfonate group imparts unique chemical properties, suggesting potential roles in specialized metabolic pathways and as a building block for the biosynthesis of novel secondary metabolites. Understanding its biosynthesis is crucial for harnessing its potential in synthetic biology and for the development of new therapeutic agents. This guide outlines a putative biosynthetic pathway commencing from the well-characterized intermediate, (2S)-sulfolactate.

Proposed Biosynthetic Pathway of (2S)-Sulfopropionyl-CoA

The proposed biosynthesis of (2S)-sulfopropionyl-CoA is a multi-step enzymatic process. The pathway is hypothesized to proceed as follows:

  • Oxidation of (2S)-Sulfolactate: The pathway likely initiates with the oxidation of (2S)-sulfolactate to 3-sulfopyruvate. This reaction is catalyzed by a dehydrogenase.

  • Decarboxylation of 3-Sulfopyruvate: The resulting 3-sulfopyruvate undergoes decarboxylation to yield sulfoacetaldehyde.

  • Oxidation of Sulfoacetaldehyde: Sulfoacetaldehyde is then oxidized to produce (2S)-sulfopropionate. This step would require a stereospecific dehydrogenase.

  • Activation to (2S)-Sulfopropionyl-CoA: Finally, (2S)-sulfopropionate is activated to its coenzyme A thioester, (2S)-sulfopropionyl-CoA, by a CoA ligase in an ATP-dependent reaction.

The following sections provide detailed information on the enzymes potentially involved in this pathway.

Biosynthesis of (2S)-Sulfopropionyl-CoA cluster_pathway Putative Biosynthetic Pathway s2_sulfolactate (2S)-Sulfolactate sulfopyruvate 3-Sulfopyruvate s2_sulfolactate->sulfopyruvate Sulfolactate Dehydrogenase (SlcD) sulfoacetaldehyde Sulfoacetaldehyde sulfopyruvate->sulfoacetaldehyde Sulfopyruvate Decarboxylase (ComDE) s2_sulfopropionate (2S)-Sulfopropionate sulfoacetaldehyde->s2_sulfopropionate (2S)-Sulfopropionate Dehydrogenase (Putative) s2_sulfopropionyl_coa (2S)-Sulfopropionyl-CoA s2_sulfopropionate->s2_sulfopropionyl_coa Sulfopropionate-CoA Ligase (Putative) Protein_Expression_Purification_Workflow cluster_workflow Protein Expression and Purification Workflow gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET-28a) gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation cell_culture Cell Culture and Induction (IPTG) transformation->cell_culture cell_lysis Cell Lysis (Sonication) cell_culture->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (Ni-NTA) clarification->affinity_chrom desalting Desalting/ Buffer Exchange affinity_chrom->desalting sds_page Purity Analysis (SDS-PAGE) desalting->sds_page Enzyme_Assay_Workflow cluster_assay Coupled Spectrophotometric Enzyme Assay Workflow reaction_setup Prepare Reaction Mixture: - Buffer (e.g., HEPES pH 7.5) - ATP, MgCl₂, CoA - (2S)-Sulfopropionate - Coupling Enzymes (PK, LDH) - PEP, NADH preincubation Pre-incubate at Assay Temperature reaction_setup->preincubation initiation Initiate Reaction with Purified Enzyme preincubation->initiation monitoring Monitor NADH Oxidation (Decrease in Absorbance at 340 nm) initiation->monitoring data_analysis Calculate Initial Velocity and Determine Kinetic Parameters monitoring->data_analysis

In-depth Technical Guide: (2S)-sulfonatepropionyl-CoA (CAS 2353483-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: As of late 2025, publicly accessible scientific literature and databases contain minimal specific information regarding (2S)-sulfonatepropionyl-CoA. While its chemical identity is registered with a CAS number, detailed experimental data, its precise biological functions, and established protocols for its synthesis or use in research are not available. This guide will provide the foundational chemical information that is available and will draw context from the well-studied parent molecule, propionyl-CoA, to offer a potential framework for future research.

Chemical Identity and Properties

This compound is a derivative of Coenzyme A. Its defining feature is the presence of a sulfonate group on the propionyl moiety.

PropertyValueSource
CAS Number 2353483-68-6N/A
Molecular Formula C24H40N7O20P3S2PubChem[1]
Molecular Weight 903.7 g/mol PubChem[1]
IUPAC Name (3S,5R,9R,20S)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-10,14,19-trioxo-2,4,6-trioxa-18-thia-11,15-diaza-3,5-diphosphahenicosane-20-sulfonic acid 3,5-dioxidePubChem[1]

Context from Propionyl-CoA Metabolism

To understand the potential biological significance of this compound, it is useful to consider the established roles of propionyl-CoA. Propionyl-CoA is a key intermediate in cellular metabolism, primarily formed from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).

Carboxylation to Succinyl-CoA

In mammals, the primary metabolic fate of propionyl-CoA is its conversion to succinyl-CoA, which then enters the citric acid (TCA) cycle. This pathway is catalyzed by two enzymes:

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.

  • Methylmalonyl-CoA Racemase and Mutase: (S)-methylmalonyl-CoA is converted to (R)-methylmalonyl-CoA, which is then rearranged to form succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

A deficiency in PCC leads to propionic acidemia, a serious metabolic disorder.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Enters Cycle

Caption: Metabolic conversion of propionyl-CoA to succinyl-CoA for entry into the TCA cycle.

Role in Fatty Acid Synthesis

Propionyl-CoA can also serve as a primer for the synthesis of odd-chain fatty acids. Fatty acid synthase utilizes propionyl-CoA instead of acetyl-CoA as the initial building block, leading to the production of fatty acids with an odd number of carbon atoms.

Fatty_Acid_Synthesis_Primer cluster_primers Priming Molecules cluster_products Fatty Acid Products Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase Acetyl_CoA->FAS Propionyl_CoA Propionyl-CoA Propionyl_CoA->FAS Even_Chain Even-Chain Fatty Acids FAS->Even_Chain Elongation Odd_Chain Odd-Chain Fatty Acids FAS->Odd_Chain Elongation

Caption: Alternative priming of fatty acid synthesis by acetyl-CoA and propionyl-CoA.

Potential Research Directions for this compound

Given the lack of specific data, the following areas represent logical starting points for research into the properties and function of this compound.

Hypothetical Experimental Workflow

A foundational investigation into this compound would likely involve chemical synthesis followed by biochemical and cellular characterization.

Research_Workflow Synthesis Chemical Synthesis of This compound Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Enzyme_Assays In Vitro Enzyme Assays (e.g., with PCC, Fatty Acid Synthase) Purification->Enzyme_Assays Cell_Culture Cell Culture Experiments (Metabolic Labeling, Toxicity) Purification->Cell_Culture Data_Analysis Data Analysis and Functional Hypothesis Generation Enzyme_Assays->Data_Analysis Cell_Culture->Data_Analysis

Caption: A potential experimental workflow for the characterization of this compound.

Key Research Questions
  • Enzymatic Interaction: Is this compound a substrate, inhibitor, or allosteric modulator of enzymes that typically metabolize propionyl-CoA, such as propionyl-CoA carboxylase? The bulky and charged sulfonate group may significantly alter its interaction with enzyme active sites.

  • Metabolic Fate: If introduced into a biological system, is this compound metabolized, and if so, what are the resulting products? The carbon-sulfur bond of the sulfonate group is generally stable, suggesting it may resist typical metabolic pathways.

  • Cellular Effects: Does this compound exert any specific cellular effects? For instance, it could potentially act as a metabolic probe or, conversely, a metabolic toxin by interfering with Coenzyme A-dependent pathways.

Conclusion and Future Outlook

This compound remains an uncharacterized molecule. While its structure suggests a relationship to the central metabolite propionyl-CoA, the introduction of a sulfonate group likely imparts unique chemical and biological properties. Future research, beginning with chemical synthesis and progressing to in vitro and cellular assays, is necessary to elucidate its role in biological systems. Drug development professionals may find interest in such a molecule as a potential enzyme inhibitor or metabolic modulator, pending foundational research into its activity and safety. The information provided here serves as a starting point for these future investigations.

References

Technical Guide: Molecular Weight of (2S)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of (2S)-sulfonatepropionyl-CoA, a molecule of interest in various biochemical pathways. The information is derived from the PubChem database, a reputable source for chemical information.

Chemical Identity

This compound is a derivative of Coenzyme A. Its precise chemical structure is complex, and for the purposes of molecular weight calculation, its elemental composition is the primary focus.

  • PubChem CID: 137700786[1]

  • Molecular Formula: C₂₄H₄₀N₇O₂₀P₃S₂[1]

Molecular Weight

The molecular weight of this compound has been computationally determined to be 903.7 g/mol [1]. This value is crucial for a variety of experimental procedures, including mass spectrometry, preparation of solutions with specific molar concentrations, and kinetic studies of enzymes that interact with this substrate.

Data Presentation: Elemental Composition and Molecular Weight Calculation

The following table summarizes the elemental composition of this compound and the calculation of its molecular weight. Standard atomic weights are used for this calculation.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC2412.011288.264
HydrogenH401.00840.320
NitrogenN714.00798.049
OxygenO2015.999319.980
PhosphorusP330.97492.922
SulfurS232.06564.130
Total 96 903.665

Note: The calculated molecular weight may vary slightly from the computationally derived value provided by PubChem due to differences in the precision of atomic weights used.

Visualization of Elemental Contribution

The following diagram illustrates the relationship between the elemental composition and the final calculated molecular weight of this compound.

G cluster_elements Elemental Composition formula C₂₄H₄₀N₇O₂₀P₃S₂ C Carbon (C) 24 atoms formula->C H Hydrogen (H) 40 atoms formula->H N Nitrogen (N) 7 atoms formula->N O Oxygen (O) 20 atoms formula->O P Phosphorus (P) 3 atoms formula->P S Sulfur (S) 2 atoms formula->S mw Molecular Weight 903.7 g/mol C->mw H->mw N->mw O->mw P->mw S->mw

Caption: Elemental composition breakdown for the calculation of molecular weight.

Experimental Protocols

While this document focuses on the calculated molecular weight, experimental verification would typically be performed using mass spectrometry. A generalized workflow for such an analysis is provided below.

G sample Sample Preparation This compound in solution ionization Ionization e.g., Electrospray (ESI) sample->ionization analysis Mass Analysis e.g., TOF or Quadrupole ionization->analysis detection Detection Ion Detector analysis->detection spectrum Mass Spectrum Plot of m/z vs. Intensity detection->spectrum result Molecular Weight Confirmation spectrum->result

Caption: Generalized workflow for mass spectrometry-based molecular weight determination.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided data is based on publicly available chemical databases. For critical applications, experimental verification is recommended.

References

A Technical Guide to the Function of the Thiol Group in Propionyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of the pivotal role of the thiol group within propionyl-coenzyme A (propionyl-CoA) and its subsequent metabolic pathway. It has come to our attention that there may be a misunderstanding regarding the functional group at the core of propionyl-CoA's reactivity. This document clarifies that the key functional group is a thiol (-SH) from the pantetheine (B1680023) moiety of Coenzyme A, not a sulfonate (-SO3H) group, and details its function in cellular metabolism.

Correction and Clarification: Thiol vs. Sulfonate Group

It is crucial to begin by addressing a fundamental chemical distinction. Propionyl-CoA does not contain a sulfonate group. The reactive center of Coenzyme A is a thiol group (-SH) . This thiol group forms a high-energy thioester bond with the propionyl group.

  • Thiol Group (-SH): A sulfur-containing functional group analogous to an alcohol group (-OH), but with sulfur in place of oxygen. Thiols are known for their ability to form thioesters with carboxylic acids.

  • Sulfonate Group (-SO3H): A sulfur-containing functional group derived from sulfonic acid. Sulfonates are generally more stable and less reactive in the context of acyl group transfer compared to thioesters.[1][2]

The distinct chemical properties of the thioester bond are central to the metabolic function of propionyl-CoA.

The Pivotal Role of the Thiol Group and the Thioester Bond

The terminal thiol group of Coenzyme A is the anchor point for the propionyl group. The resulting thioester bond is a "high-energy" bond, meaning its hydrolysis releases a significant amount of free energy (approximately -34.3 kJ/mol for acetyl-CoA, a similar thioester).[3] This high-energy nature is critical for two main reasons:

  • Activation of the Propionyl Group: The thioester linkage activates the propionyl group, making it more susceptible to enzymatic transformations that would otherwise be energetically unfavorable.

  • Facilitating Acyl Group Transfer: The sulfur atom's size and lower electronegativity compared to oxygen make the thioester bond more readily cleaved in enzymatic reactions, facilitating the transfer of the propionyl group.[4]

The Metabolic Pathway of Propionyl-CoA

Propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, methionine, and threonine.[5] Its entry into central carbon metabolism is primarily achieved through a two-step enzymatic pathway that converts it to succinyl-CoA, an intermediate of the citric acid cycle.

Step 1: Carboxylation by Propionyl-CoA Carboxylase (PCC)

The first committed step in propionyl-CoA metabolism is its carboxylation to (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[5][6][7]

Reaction: ATP + Propionyl-CoA + HCO₃⁻ → ADP + Phosphate + (S)-Methylmalonyl-CoA[5]

The reaction mechanism involves the carboxylation of the biotin (B1667282) cofactor, followed by the transfer of the carboxyl group to the α-carbon of propionyl-CoA.[8]

Step 2: Isomerization by Methylmalonyl-CoA Mutase (MCM)

(S)-Methylmalonyl-CoA is first epimerized to its (R)-stereoisomer by methylmalonyl-CoA epimerase. Subsequently, methylmalonyl-CoA mutase (MCM) , a vitamin B₁₂-dependent enzyme, catalyzes the intramolecular rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[5][9] This is a rare example of a carbon-skeleton rearrangement in metabolism.

Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA

The reaction proceeds via a free radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin (vitamin B₁₂) cofactor.[10][11]

Data Presentation: Enzymatic Parameters

The following table summarizes key kinetic parameters for the enzymes involved in propionyl-CoA metabolism.

EnzymeSubstrateK_m_ (mM)Source(s)
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29[6]
Bicarbonate (HCO₃⁻)3.0[6]
ATP≥ 3.0[6]

Note: Kinetic parameters can vary depending on the source of the enzyme and experimental conditions.

Experimental Protocols

Assay for Propionyl-CoA Carboxylase (PCC) Activity

A common method to determine PCC activity is through a coupled spectrophotometric assay.

Principle: The carboxylation of propionyl-CoA by PCC produces (S)-methylmalonyl-CoA. The subsequent reactions catalyzed by methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase lead to the formation of succinyl-CoA. The production of succinyl-CoA can be coupled to the reduction of a chromogenic substrate. Alternatively, a more direct assay measures the propionyl-CoA-dependent incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product.

Detailed Protocol (Radiometric Assay):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, ATP, propionyl-CoA, and the enzyme source (e.g., cell lysate or purified PCC).

  • Initiation of Reaction: Start the reaction by adding NaH¹⁴CO₃⁻.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid). This step also serves to remove any unincorporated H¹⁴CO₃⁻ as ¹⁴CO₂ gas.

  • Quantification: Measure the radioactivity remaining in the acid-stable product (methylmalonyl-CoA) using liquid scintillation counting.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabel incorporated per unit time per amount of enzyme.

Visualizations

Chemical Structure of Propionyl-CoA

G Chemical Structure of Propionyl-CoA p1 CH₃-CH₂-C(=O)- c1 -S-Pantetheine-3'-P-5'-ADP p1->c1 Thioester Bond G Metabolic Fate of Propionyl-CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA_S (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA_S Propionyl-CoA Carboxylase (PCC) + HCO₃⁻, ATP Methylmalonyl_CoA_R (R)-Methylmalonyl-CoA Methylmalonyl_CoA_S->Methylmalonyl_CoA_R Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_R->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B₁₂) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle G Workflow for PCC Radiometric Assay start Prepare Reaction Mixture (Buffer, MgCl₂, ATP, Propionyl-CoA, Enzyme) initiate Initiate with NaH¹⁴CO₃⁻ start->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acid incubate->terminate quantify Liquid Scintillation Counting terminate->quantify calculate Calculate Enzyme Activity quantify->calculate

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of (2S)-sulfonatepropionyl-CoA is crucial for understanding its role in various metabolic pathways and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard, with additional information on alternative techniques.

Introduction

This compound is a short-chain acyl-CoA thioester that plays a role in sulfur-containing amino acid metabolism. Dysregulation of its levels may be implicated in various metabolic disorders. The analytical detection of this compound is challenging due to its polar nature, low physiological concentrations, and the complexity of biological matrices. This guide outlines robust methods for its extraction, separation, and quantification.

I. Analytical Techniques Overview

Several techniques can be employed for the analysis of short-chain acyl-CoAs like this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest selectivity and sensitivity and is the recommended primary analytical method.[1][2] Other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, enzymatic assays, and capillary electrophoresis can also be utilized.

Table 1: Comparison of Analytical Techniques for this compound Detection

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.High sensitivity and selectivity, allows for quantification of multiple analytes.[1][2]Requires specialized equipment and expertise.
HPLC-UV Separation by liquid chromatography and detection by UV absorbance at 259 nm.[3]Widely available, relatively low cost.Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences.[3]
Enzymatic Assays Utilizes specific enzymes that react with the target analyte to produce a detectable signal (e.g., colorimetric, fluorometric).High throughput, can be adapted for plate-based assays.Susceptible to interference from other molecules in the sample, may require specific enzymes that are not commercially available.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of the analyte in a capillary.High separation efficiency, small sample volume requirement.[4][5]Lower sensitivity than LC-MS, can be less robust for complex matrices.

II. Recommended Protocol: LC-MS/MS Analysis of this compound

This protocol provides a detailed workflow for the quantification of this compound in biological samples using LC-MS/MS.

A. Sample Preparation and Extraction

Proper sample preparation is critical for accurate quantification of acyl-CoAs. The following protocol is a modification of established methods for short-chain acyl-CoA extraction.[6][7][8]

Materials:

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid in a 2:2:0.05 ratio.[7]

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar short-chain acyl-CoA, such as propionyl-CoA-d3, can be used.

  • Petroleum ether

  • Methanol (B129727)

  • Chloroform

  • Saturated (NH4)2SO4 solution

Protocol:

  • Cell or Tissue Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.[6]

    • For tissue samples, weigh approximately 50 mg of frozen tissue and keep it in liquid nitrogen.[7]

    • Add 400 µL of ice-cold extraction buffer containing the internal standard to the cell pellet or frozen tissue powder.[7]

    • Homogenize the sample thoroughly using a sonicator or a mechanical homogenizer on ice.

  • Liquid-Liquid Extraction:

    • Add 400 µL of petroleum ether to the homogenate to remove non-polar lipids.[7]

    • Vortex briefly and centrifuge at low speed (e.g., 100 x g) for 1 minute to separate the phases.[7]

    • Discard the upper petroleum ether layer. Repeat this wash step two more times.[7]

    • To the remaining aqueous/isopropanol phase, add 10 µL of saturated (NH4)2SO4, followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[7]

    • Vortex vigorously and incubate at room temperature for 20 minutes.[7]

    • Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.[7]

  • Final Sample Preparation:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.[7]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).[9]

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

G

B. LC-MS/MS Method

Chromatography:

  • Column: A reversed-phase C18 column is suitable for separating short-chain acyl-CoAs. A column with a particle size of less than 2 µm is recommended for better resolution (e.g., a UHPLC column).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

  • Mobile Phase B: Acetonitrile (B52724).[9]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the analyte, followed by a re-equilibration step.

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15.1-20 min: 2% B

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific mass transitions for this compound need to be determined by infusing a standard of the compound. However, a common fragmentation pattern for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety (507 Da).[2]

    • Predicted Precursor Ion [M+H]+: The exact mass of this compound needs to be calculated. Assuming the structure is propionyl-CoA with a sulfonate group (SO3H) replacing a hydrogen, the molecular formula would be C24H40N7O19P3S2. The monoisotopic mass is approximately 891.1 g/mol . The precursor ion would be m/z 892.1.

    • Predicted Product Ion: A quantitative transition would likely be the fragmentation to the acyl group attached to the pantetheine (B1680023) phosphate, or a characteristic fragment of the CoA moiety. A common product ion for CoAs is [M - 507 + H]+.[2] For this compound, this would be approximately m/z 385.1. A second, qualifying transition should also be monitored.

  • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for the specific instrument and analyte.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)892.1 (Predicted)385.1 (Predicted)To be optimized
This compound (Qualifier)892.1 (Predicted)To be determinedTo be optimized
Internal Standard (e.g., Propionyl-CoA-d3)813.2306.1To be optimized

Note: The exact m/z values need to be confirmed with a pure standard of this compound.

G

III. Alternative Analytical Protocols

A. HPLC with UV Detection

For laboratories without access to a mass spectrometer, HPLC with UV detection can be a viable alternative, though with lower sensitivity and selectivity.

Protocol:

  • Sample Preparation: As described in the LC-MS/MS section.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a buffer such as 100 mM sodium phosphate, pH 5.5, with a methanol or acetonitrile gradient.

  • Detection: UV absorbance at 259 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A.[3]

  • Quantification: Based on a calibration curve generated with a pure standard of this compound.

B. Enzymatic Assay

An enzymatic assay can be developed if a specific enzyme that utilizes this compound as a substrate is available. The general principle involves coupling the enzymatic reaction to a reporter system that generates a colorimetric or fluorometric signal.

General Protocol:

  • Prepare cell or tissue lysates.

  • In a microplate, add the sample, the specific enzyme, and any necessary co-factors.

  • Add the detection reagent that reacts with a product of the enzymatic reaction.

  • Incubate for a specific time at a controlled temperature.

  • Measure the absorbance or fluorescence using a plate reader.

  • Quantify the amount of this compound based on a standard curve.

Commercial kits are available for the general measurement of acyl-CoA synthetase activity, which could potentially be adapted.[10][11]

C. Capillary Electrophoresis

Capillary electrophoresis (CE) offers high separation efficiency for charged molecules like CoA esters.[4][5][12]

Protocol:

  • Sample Preparation: A simple protein precipitation followed by centrifugation is often sufficient.

  • Capillary: Fused-silica capillary.

  • Running Buffer: A buffer system at a specific pH, for example, 100 mM sodium phosphate buffer at pH 6.0.[4] Additives like cyclodextrins may be used to improve separation.[4]

  • Separation Voltage: Typically in the range of -20 to -30 kV.[4]

  • Detection: UV detection at 254 nm or 259 nm.[4][12]

  • Quantification: Based on peak area and a standard curve.

IV. Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be prepared using a certified standard of this compound, with concentrations spanning the expected range in the samples. A linear regression with 1/x weighting is often used.[1]

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to define the sensitivity of the method.

Conclusion

The detection and quantification of this compound in biological samples can be effectively achieved using LC-MS/MS, which provides the necessary sensitivity and selectivity. This document provides a comprehensive protocol to guide researchers in setting up a robust analytical method. While alternative techniques such as HPLC-UV, enzymatic assays, and capillary electrophoresis exist, they may not offer the same level of performance for complex biological matrices. Careful sample preparation and method validation are paramount for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Mass Spectrometry of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Sulfonatepropionyl-CoA is a sulfonated derivative of the crucial metabolic intermediate propionyl-CoA. While propionyl-CoA metabolism is well-characterized in the context of fatty acid and amino acid breakdown[1][2][3], the precise roles and analytical methodologies for its sulfonated analogue are less documented. This document provides a detailed, proposed methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and data presented are based on established principles for the analysis of other short-chain acyl-CoAs and serve as a guide for researchers developing quantitative assays for this compound.

Predicted Mass Spectrometric Properties

The successful application of mass spectrometry for the quantification of this compound hinges on the accurate prediction of its mass-to-charge ratio (m/z) and its fragmentation pattern upon collision-induced dissociation (CID). Based on the structure of propionyl-CoA and the addition of a sulfonate group, the following properties are predicted:

  • Molecular Formula: C₂₄H₄₀N₇O₁₉P₃S₂

  • Monoisotopic Mass: 891.1037 g/mol

Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode, involving a neutral loss of the CoA moiety (507.3033 Da) and the formation of a specific fragment ion corresponding to the adenosine (B11128) 3',5'-diphosphate portion of the molecule at m/z 428.0365[4][5]. For this compound, the following transitions in a Multiple Reaction Monitoring (MRM) experiment are proposed:

ParameterPredicted ValueDescription
Precursor Ion (Q1) 892.1110 m/z[M+H]⁺ ion of this compound
Product Ion (Q3) - Quantifier 384.8077 m/z[M+H-507.3033]⁺, corresponding to the (2S)-sulfonatepropionyl moiety.
Product Ion (Q3) - Qualifier 428.0365 m/zFragment ion corresponding to adenosine 3',5'-diphosphate.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of short-chain acyl-CoAs and are recommended as a starting point for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to enrich short-chain acyl-CoAs from biological matrices.

  • Homogenization: Homogenize tissue or cell pellets in a cold solution of 2:1:1 methanol (B129727):acetonitrile:water.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Ion-pairing reversed-phase chromatography is recommended for the separation of polar acyl-CoAs.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM tributylamine (B1682462) and 15 mM acetic acid in water
Mobile Phase B 10 mM tributylamine and 15 mM acetic acid in methanol
Flow Rate 0.3 mL/min
Gradient 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 5 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is recommended.

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table in "Predicted Mass Spectrometric Properties"

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison. The following table provides a template for reporting the performance of the analytical method for this compound.

AnalyteRetention Time (min)Linearity (R²)LLOQ (nM)ULOQ (nM)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compoundTo be determined>0.99To be determinedTo be determined<15%<15%
Internal StandardTo be determinedN/AN/AN/AN/AN/A

Visualizations

Metabolic Context of Propionyl-CoA

This compound is a derivative of propionyl-CoA. Understanding the metabolic fate of propionyl-CoA is essential for contextualizing the potential roles of its sulfonated analogue. Propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and several amino acids. It is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle[6].

Propionyl-CoA Metabolism Odd-chain fatty acids Odd-chain fatty acids Propionyl-CoA Propionyl-CoA Odd-chain fatty acids->Propionyl-CoA Amino acids (Val, Ile, Met, Thr) Amino acids (Val, Ile, Met, Thr) Amino acids (Val, Ile, Met, Thr)->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway of propionyl-CoA.

Experimental Workflow for this compound Analysis

The following diagram outlines the proposed workflow for the quantitative analysis of this compound from biological samples.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Solid-Phase Extraction Solid-Phase Extraction Centrifugation->Solid-Phase Extraction Dry & Reconstitute Dry & Reconstitute Solid-Phase Extraction->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Quantification Quantification MS Detection (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: Proposed workflow for this compound analysis.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers and scientists interested in the mass spectrometric analysis of this compound. While the specific parameters may require optimization for different biological matrices and instrumentation, the fundamental principles of sample preparation, liquid chromatography, and tandem mass spectrometry outlined here are based on well-established methods for similar analytes. The successful implementation of these methods will enable a deeper understanding of the role of this compound in biological systems and its potential as a biomarker in drug development.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Sulfonatepropionyl-Coenzyme A is a sulfonated derivative of the crucial metabolic intermediate, propionyl-CoA. The introduction of a sulfonate group can significantly alter the physicochemical properties and biological activity of the parent molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such modified biomolecules. These application notes provide a detailed protocol and data interpretation guide for the analysis of (2S)-sulfonatepropionyl-CoA using ¹H and ¹³C NMR spectroscopy.

Data Presentation

Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following tables present estimated chemical shifts. These estimations are derived from the known spectral data of propionyl-CoA and the expected influence of the electron-withdrawing sulfonate group at the C2 position. The structure and atom numbering for this compound are provided in Figure 1.

this compound Structure Figure 1. Chemical structure of this compound with key atoms numbered for NMR assignment.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

Atom NumberProtonEstimated Chemical Shift (δ) [ppm]MultiplicityEstimated Coupling Constant (J) [Hz]
1'H~1.2 - 1.4d~7
2'H~3.5 - 3.8q~7
-Coenzyme A ProtonsSee reference spectra for CoA--

Note: The chemical shifts for the Coenzyme A moiety are expected to be similar to those of other acyl-CoA derivatives and can be referenced from standard databases and literature.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Atom NumberCarbonEstimated Chemical Shift (δ) [ppm]
1'C~15 - 20
2'C~60 - 70
3'C~200 - 210
-Coenzyme A CarbonsSee reference spectra for CoA

Disclaimer: The chemical shift values presented are estimations and should be confirmed by experimental data.

Experimental Protocols

This section outlines a general protocol for the NMR spectroscopic analysis of this compound.

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of lyophilized this compound in 500 µL of a suitable deuterated buffer. A phosphate (B84403) buffer (50 mM, pH 7.0-7.4) in D₂O is recommended to mimic physiological conditions and minimize pH-dependent chemical shift variations.

  • Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. Commonly used standards for aqueous samples include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at a final concentration of 0.5-1 mM.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard one-pulse sequence with water suppression (e.g., presaturation or WATERGATE) is recommended.

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: 2-3 seconds

      • Temperature: 298 K (25 °C)

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled one-pulse sequence (e.g., zgpg30) is typically used.

    • Acquisition Parameters:

      • Spectral Width: 200-250 ppm

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: 1-2 seconds

      • Temperature: 298 K (25 °C)

  • 2D NMR Spectroscopy (for structural confirmation):

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar coupled protons, confirming the propionyl spin system.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, useful for confirming the connectivity between the sulfonatepropionyl moiety and the coenzyme A thioester linkage.

Data Processing and Analysis
  • Software: Use standard NMR processing software such as TopSpin, Mnova, or ACD/Labs.

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Perform baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the internal standard (TSP or DSS) to 0.00 ppm. Reference the ¹³C spectrum indirectly using the ¹H reference.

  • Integration and Assignment: Integrate the signals to determine the relative ratios of different proton groups. Assign the signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in 2D NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_characterization Characterization dissolve Dissolve this compound in D2O Buffer add_standard Add Internal Standard (TSP or DSS) dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr 1D ¹³C NMR c13_nmr->processing cosy 2D ¹H-¹H COSY assignment Signal Assignment & Integration cosy->assignment hsqc 2D ¹H-¹³C HSQC hsqc->assignment hmbc 2D ¹H-¹³C HMBC hmbc->assignment referencing Chemical Shift Referencing processing->referencing referencing->assignment structure_elucidation Structural Elucidation assignment->structure_elucidation purity_assessment Purity Assessment assignment->purity_assessment

Caption: Workflow for NMR characterization.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. However, the process of sulfonation is a critical metabolic transformation that modulates the biological activity of a wide range of endogenous and xenobiotic compounds. Sulfonated metabolites are known to play roles in detoxification, hormone regulation, and molecular recognition processes. The characterization of this compound is a crucial first step in elucidating its potential biological functions and interactions within cellular signaling networks.

The diagram below illustrates the general context of acyl-CoA metabolism, highlighting the position where a sulfonated precursor could enter.

signaling_context Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Acyl-CoA Synthetase Sulfopropionate (2S)-Sulfopropionate Sulfopropionyl_CoA This compound Sulfopropionate->Sulfopropionyl_CoA Acyl-CoA Synthetase (Hypothesized) TCA_Cycle TCA Cycle (as Succinyl-CoA) Propionyl_CoA->TCA_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism Propionyl_CoA->Fatty_Acid_Metabolism Potential_Signaling Potential Signaling Roles (e.g., Protein Acylation) Sulfopropionyl_CoA->Potential_Signaling Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acid_Catabolism->Propionyl_CoA

Caption: Metabolic context of this compound.

Application Notes and Protocols for Enzymatic Assays Using (2S)-Sulfopropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Sulfopropionyl-CoA, more commonly referred to as 3-sulfinopropionyl-CoA (3SP-CoA), is a key intermediate in the bacterial catabolism of organosulfur compounds such as 3,3'-dithiodipropionic acid (DTDP). The enzymatic cleavage of the carbon-sulfur bond in 3SP-CoA is a critical step in these metabolic pathways, releasing propionyl-CoA, which can enter central metabolism, and sulfite (B76179). The enzyme responsible for this transformation is 3-sulfinopropionyl-CoA desulfinase (Acd), a member of the acyl-CoA dehydrogenase (Acd) superfamily.[1][2][3] Unlike typical acyl-CoA dehydrogenases that catalyze α,β-dehydrogenation reactions, 3SP-CoA desulfinase facilitates a desulfination reaction.[1][4]

These application notes provide a detailed overview and protocols for the enzymatic assay of 3SP-CoA desulfinase, which is essential for studying the kinetics of this enzyme, screening for inhibitors, and understanding the metabolism of sulfur-containing compounds.

Metabolic Significance

The degradation of DTDP is initiated by its reduction to two molecules of 3-mercaptopropionate (B1240610) (3MP).[5][6][7] Subsequently, 3MP is oxidized to 3-sulfinopropionate (3SP), which is then activated to its coenzyme A thioester, 3SP-CoA, by a succinate-CoA ligase.[5][6][7][8][9] The final step of this pathway is the desulfination of 3SP-CoA by 3SP-CoA desulfinase, yielding propionyl-CoA and sulfite.[1][6][7][10] Propionyl-CoA can then be assimilated by the cell through pathways such as the methylcitric acid cycle.[1][6][10]

Principle of the Enzymatic Assay

The activity of 3SP-CoA desulfinase is determined by monitoring the production of sulfite, one of the reaction products. A continuous spectrophotometric assay is employed, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the sulfite formed.[1][2][5] DTNB reacts with sulfite to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured by the increase in absorbance at 412 nm.[1][2]

Data Presentation

Table 1: Kinetic Parameters of 3SP-CoA Desulfinases
Enzyme SourceVmax (μmol min-1 mg-1)Apparent Km (mM)kcat/Km (s-1 mM-1)
Advenella mimigardefordensis DPN7T (AcdDPN7)4.190.013240.8
Burkholderia xenovorans LB400 (AcdLB400)Not ReportedNot ReportedNot Reported
Cupriavidus necator N-1 (AcdN-1)Not ReportedNot ReportedNot Reported
Variovorax paradoxus TBEA6 (AcdTBEA6)Not ReportedNot ReportedNot Reported

Data for AcdDPN7 is from Schürmann et al. (2013).[1][4] Other listed organisms have been identified to possess 3SP-CoA desulfinase activity within the acyl-CoA dehydrogenase family.[2]

Experimental Protocols

Protocol 1: In Situ Synthesis of 3-Sulfinopropionyl-CoA (3SP-CoA)

Note: 3SP-CoA is not commercially available and needs to be synthesized in situ from 3-sulfinopropionate (3SP) and Coenzyme A (CoA) using succinate-CoA ligase (SucCD).[1][2]

Materials:

  • 3-sulfinopropionate (3SP)

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Purified Succinate-CoA Ligase (SucCD)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DTNB solution (10 mM in 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the following final concentrations in 50 mM Tris-HCl (pH 7.4):

    • 10 mM 3SP

    • 0.25 mM CoA

    • 0.4 mM ATP

    • 7 mM MgCl2

  • Add purified SucCD to a final concentration of 200 µg/ml.

  • Incubate the mixture at 37°C for up to 1 hour.[1]

  • Monitor the conversion of CoA to 3SP-CoA by periodically taking a small aliquot (e.g., 2 µl) and mixing it with an equal volume of 10 mM DTNB solution. The absence of a yellow color indicates the complete consumption of free CoA and the successful synthesis of 3SP-CoA.[1]

Protocol 2: Spectrophotometric Assay of 3SP-CoA Desulfinase Activity

Materials:

  • Synthesized 3SP-CoA solution (from Protocol 1)

  • Purified 3SP-CoA desulfinase

  • DTNB solution (0.1 mM in 50 mM Tris-HCl, pH 7.4)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the assay mixture in a cuvette with the following components:

    • 50 mM Tris-HCl (pH 7.4)

    • 0.1 mM DTNB

    • Appropriate dilutions of the 3SP-CoA solution to achieve final concentrations ranging from 0.0025 mM to 0.2 mM for kinetic analysis.[1][2][11]

  • Pre-incubate the assay mixture at 30°C.

  • Initiate the reaction by adding a small volume (e.g., 1-10 µl) of purified 3SP-CoA desulfinase (e.g., 1-10 µg of enzyme).[1]

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity using the molar extinction coefficient of the DTNB reaction product (ε412 nm = 14,150 M-1 cm-1).[1][2]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[1][5][11]

Visualizations

DTDP_Catabolism DTDP 3,3'-Dithiodipropionic Acid (DTDP) MP 3-Mercaptopropionate (3MP) DTDP->MP Disulfide Reductase SP 3-Sulfinopropionate (3SP) MP->SP Dioxygenase SP_CoA (2S)-Sulfopropionyl-CoA (3SP-CoA) SP->SP_CoA Succinate-CoA Ligase (SucCD) Propionyl_CoA Propionyl-CoA SP_CoA->Propionyl_CoA 3SP-CoA Desulfinase (Acd) Sulfite Sulfite SP_CoA->Sulfite 3SP-CoA Desulfinase (Acd) Metabolism Central Metabolism (e.g., Methylcitric Acid Cycle) Propionyl_CoA->Metabolism

Caption: Catabolic pathway of 3,3'-dithiodipropionic acid (DTDP).

Assay_Workflow cluster_synthesis 1. 3SP-CoA Synthesis (In Situ) cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis SP_CoA_Synth Incubate 3SP, CoA, ATP, MgCl2 with Succinate-CoA Ligase Assay_Mix Prepare Assay Mixture: Tris-HCl, DTNB, 3SP-CoA SP_CoA_Synth->Assay_Mix Add_Enzyme Add 3SP-CoA Desulfinase Assay_Mix->Add_Enzyme Measure_Abs Monitor Absorbance at 412 nm Add_Enzyme->Measure_Abs Calc_Rate Calculate Initial Reaction Velocity Measure_Abs->Calc_Rate Kinetic_Params Determine Kinetic Parameters (Km, Vmax) Calc_Rate->Kinetic_Params

Caption: Workflow for the enzymatic assay of 3SP-CoA desulfinase.

References

Application Notes and Protocols for the Laboratory Synthesis of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propionyl-CoA is a central metabolite derived from the catabolism of odd-chain fatty acids and certain amino acids.[1] It enters the tricarboxylic acid (TCA) cycle after conversion to succinyl-CoA. The sulfonated analogue, (2S)-sulfonatepropionyl-CoA, replaces the terminal methyl group of the propionyl moiety with a sulfonate group. This modification is expected to significantly alter its interaction with metabolic enzymes and transporters, making it a valuable tool for biochemical and pharmacological research. Potential applications include its use as a non-metabolizable enzyme inhibitor, a probe for acyl-CoA binding sites, or a precursor for the biosynthesis of novel sulfonated natural products.

The synthesis of acyl-CoA thioesters can be challenging due to the complex and labile nature of the coenzyme A molecule. The protocol outlined herein proposes a robust three-step chemical synthesis designed to be accessible in a standard organic chemistry laboratory.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via three main steps:

  • Oxidation of L-Cysteine: The commercially available amino acid L-cysteine is oxidized to form (2S)-cysteic acid ((S)-3-sulfoalanine), which provides the desired sulfonate group and the correct stereochemistry.[2]

  • Activation of (2S)-Cysteic Acid: The carboxylic acid moiety of (2S)-cysteic acid is activated as an N-hydroxysuccinimide (NHS) ester to facilitate the subsequent reaction with the thiol group of coenzyme A.[3][4]

  • Coupling with Coenzyme A: The activated NHS ester of (2S)-cysteic acid is coupled with the free thiol of coenzyme A to form the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Activation cluster_2 Step 3: Coupling L-Cysteine L-Cysteine 2S-Cysteic_Acid (2S)-Cysteic Acid L-Cysteine->2S-Cysteic_Acid Oxidizing Agent (e.g., Bromine in HCl) 2S-Cysteic_Acid_2 (2S)-Cysteic Acid NHS_Ester (2S)-Cysteic Acid NHS Ester 2S-Cysteic_Acid_2->NHS_Ester NHS, DCC (or EDC) NHS_Ester_2 (2S)-Cysteic Acid NHS Ester Final_Product This compound NHS_Ester_2->Final_Product Coenzyme_A Coenzyme A Coenzyme_A->Final_Product Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling & Purification s1_react React L-Cystine with Bromine s1_evap Evaporate Solvent s1_react->s1_evap s1_cryst Crystallize (2S)-Cysteic Acid s1_evap->s1_cryst s1_purify Filter and Dry Product s1_cryst->s1_purify s2_react React Cysteic Acid with NHS/DCC s1_purify->s2_react s2_filter Filter DCU Byproduct s2_react->s2_filter s2_product NHS Ester in Solution s2_filter->s2_product s3_couple Couple NHS Ester with Coenzyme A s2_product->s3_couple s3_hplc Purify by Preparative HPLC s3_couple->s3_hplc s3_lyo Lyophilize Product s3_hplc->s3_lyo s3_final Pure this compound s3_lyo->s3_final

References

Application Notes and Protocols for Metabolic Flux Analysis Using Novel Tracers: A Hypothetical Case Study with (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracking the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism.[3][4] This technique is indispensable in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[3] The most established method is 13C-Metabolic Flux Analysis (13C-MFA), which uses 13C-labeled compounds to trace carbon flow.[5]

This document provides a comprehensive overview of the principles of MFA and a detailed protocol for conducting such studies. While there is no current literature on the use of (2S)-sulfonatepropionyl-CoA in metabolic flux analysis, this document will use it as a hypothetical novel tracer to illustrate the considerations and steps involved in designing and executing an MFA experiment with a custom compound.

I. Principles of Metabolic Flux Analysis

The core of MFA lies in introducing a substrate labeled with a stable isotope (e.g., 13C, 15N, 2H) into a biological system.[4] As cells metabolize this substrate, the labeled atoms are incorporated into downstream metabolites. The pattern of this isotopic enrichment, known as the mass isotopomer distribution (MID), is a direct result of the active metabolic pathways.[3] By measuring the MIDs of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and combining this with a stoichiometric model of the metabolic network, the intracellular fluxes can be calculated.[3][5]

Hypothetical Application of this compound

While not a conventional tracer, a molecule like this compound could theoretically be used to probe specific aspects of metabolism. Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids, cholesterol, and certain amino acids (valine, isoleucine, methionine, and threonine). The sulfonate group introduces a sulfur atom, which could be tracked to investigate sulfur metabolism pathways.

For this compound to be a viable tracer, several prerequisites must be met:

  • Synthesis: The compound would need to be synthesized with an isotopic label, for instance, by incorporating 13C into the propionyl backbone or 34S into the sulfonate group.

  • Cellular Uptake: A mechanism for the tracer to enter the cell must exist or be engineered.

  • Metabolic Activity: The cell must be able to metabolize the compound, for example, by cleaving the CoA and sulfonate groups and integrating the propionyl moiety into central metabolism.

The metabolic fate of the propionyl group would likely follow the canonical pathway to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. The sulfonate group, being less common in central metabolism, might be excreted or enter specific sulfur assimilation or degradation pathways.

II. Experimental Design and Protocols

A successful MFA experiment requires careful planning and execution. The following protocol is a generalized workflow that can be adapted for various tracers and biological systems.

Experimental Workflow

MFA_Workflow cluster_planning Phase 1: Planning and Setup cluster_experiment Phase 2: Isotope Labeling Experiment cluster_analysis Phase 3: Data Acquisition and Analysis Tracer_Selection Tracer Selection (e.g., [13C]-(2S)-sulfonatepropionyl-CoA) Experimental_Design Experimental Design (Tracer concentration, time points) Tracer_Selection->Experimental_Design Cell_Culture_Setup Cell Culture Setup Experimental_Design->Cell_Culture_Setup Isotope_Labeling Introduce Labeled Tracer to Cells Cell_Culture_Setup->Isotope_Labeling Quenching Rapid Quenching of Metabolism Isotope_Labeling->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction Analytical_Measurement Analytical Measurement (GC-MS, LC-MS, or NMR) Metabolite_Extraction->Analytical_Measurement Data_Processing Data Processing (Determine Mass Isotopomer Distributions) Analytical_Measurement->Data_Processing Flux_Calculation Flux Calculation (Using software like INCA, METRAN) Data_Processing->Flux_Calculation Interpretation Interpretation Flux_Calculation->Interpretation Biological Interpretation

Caption: General workflow for a metabolic flux analysis experiment.

Detailed Protocol
  • Tracer Selection and Experimental Design:

    • Choose an appropriate isotopically labeled substrate. For standard 13C-MFA, this is often a mix of [1,2-13C]glucose and [U-13C]glucose.[5] For our hypothetical case, this would be isotopically labeled this compound.

    • Determine the optimal concentration of the tracer and the duration of the labeling experiment to ensure isotopic steady state is reached.[2]

  • Cell Culture and Isotope Labeling:

    • Culture cells in a chemically defined medium where the native substrate is replaced with its isotopically labeled counterpart.[3]

    • Maintain cells in a metabolic steady state. This is crucial for accurate flux determination.

    • Initiate the labeling experiment by adding the tracer to the medium.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns.[3] This is often achieved by quickly transferring cells to a cold solvent, such as methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analytical Measurement:

    • Analyze the extracted metabolites to determine their mass isotopomer distributions.

    • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique due to its high sensitivity and resolution. Metabolites are derivatized to make them volatile before analysis.[3][6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of metabolites without the need for derivatization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional labeling of carbons within a metabolite.[3]

  • Data Analysis and Flux Calculation:

    • Process the raw analytical data to obtain the MIDs for the metabolites of interest.

    • Use specialized software (e.g., INCA, METRAN, OpenMebius) to calculate the metabolic fluxes.[7][8][9] This software uses the measured MIDs and a stoichiometric model of the metabolic network to estimate the flux distribution that best fits the experimental data.

III. Data Presentation

Quantitative data from MFA studies are typically presented in tables that show the calculated fluxes through the major metabolic pathways, normalized to a specific uptake rate (e.g., glucose uptake). Below are example tables from 13C-MFA studies to illustrate the typical format.

Table 1: Example of Central Carbon Metabolism Fluxes in Pseudomonas putida

ReactionFlux (Fe-replete) (normalized to glucose uptake)Flux (Fe-limited) (normalized to glucose uptake)Fold Change
Glucose uptake100.0 ± 0.0100.0 ± 0.01.00
Glycolysis (G6P to PEP)85.2 ± 1.590.1 ± 1.81.06
Pentose Phosphate Pathway14.8 ± 1.59.9 ± 1.80.67
Pyruvate to Acetyl-CoA75.6 ± 2.168.4 ± 2.50.91
TCA Cycle (Citrate synthase)60.3 ± 3.255.1 ± 3.50.91
Anaplerosis (Pyruvate carboxylase)9.6 ± 1.121.7 ± 1.92.26

Data are hypothetical and for illustrative purposes, based on principles from published studies.[10]

Table 2: Example of Fatty Acid Synthesis Fluxes in CTP-Deficient Cancer Cells

PathwayFlux (Wild-Type) (nmol/μg protein/h)Flux (CTP-deficient) (nmol/μg protein/h)p-value
Glucose uptake15.2 ± 1.118.5 ± 1.3< 0.05
Lactate secretion10.1 ± 0.814.3 ± 1.0< 0.01
Glutamine uptake3.5 ± 0.44.1 ± 0.5> 0.05
Fatty acid synthesis from glucose1.2 ± 0.20.3 ± 0.1< 0.01
Fatty acid synthesis from glutamine0.8 ± 0.11.5 ± 0.2< 0.05

Data are hypothetical and for illustrative purposes, based on principles from published studies.[11]

IV. Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding and communicating the results of MFA studies.

Hypothetical Metabolic Pathway for this compound

Sulfonate_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Tracer This compound (Tracer) Propionyl_CoA Propionyl-CoA Tracer->Propionyl_CoA CoA Transferase / Hydrolase Sulfonate Sulfonate Tracer->Sulfonate CoA Transferase / Hydrolase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Sulfur_Metabolism Sulfur Metabolism / Excretion Sulfonate->Sulfur_Metabolism

Caption: Hypothetical metabolic fate of this compound.

V. Conclusion

Metabolic Flux Analysis is a cornerstone technique for the quantitative study of cellular metabolism. While the use of this compound as a tracer has not been documented, the principles and protocols outlined in this document provide a robust framework for its hypothetical application, as well as for the use of other novel tracers. Careful experimental design, precise analytical measurements, and sophisticated computational analysis are the keys to unlocking the valuable insights that MFA can provide in basic research and drug development.

References

Commercial Availability and Application Notes for (2S)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-sulfonatepropionyl-CoA is a specialized analog of propionyl-CoA, a critical intermediate in cellular metabolism. While direct commercial sources for this compound are not readily identifiable, a closely related dethia analog is available, offering a valuable tool for biochemical and pharmacological research. This document provides an overview of the potential commercial source, along with detailed, hypothetical application notes and experimental protocols for the use of this compound as a research tool. These proposed applications are grounded in the established roles of Coenzyme A analogs in enzymology and drug discovery.

Commercial Sourcing

Direct commercial suppliers for this compound are limited. However, a structurally similar analog, (2S)-Sulfonatepropionyl-amino(dethia)-coenzyme A , is available from:

  • MedchemExpress

    • Product Name: (2S)-Sulfonatepropionyl-amino(dethia)-coenzyme A

    • Catalog Number: HY-CE00160

    • Note: The "dethia" modification indicates the absence of the thiol group, which is a significant structural alteration from the parent Coenzyme A molecule. Researchers should consider the implications of this change for their specific experimental design.

Due to the limited commercial availability of the precise this compound, researchers may need to consider custom synthesis for applications requiring the intact thioester bond.

Hypothetical Application Notes

Given the structure of this compound, it can be postulated to serve as a valuable tool in several research applications, primarily as a molecular probe or inhibitor for enzymes that utilize acyl-CoA thioesters. The replacement of the carboxyl group of propionyl-CoA with a sulfonate group introduces a stable, non-metabolizable mimic of the propionyl moiety.

Application: Probing the Active Sites of Acyl-CoA Utilizing Enzymes

This compound can be used as a stable analog to investigate the binding and catalytic mechanisms of enzymes that recognize propionyl-CoA or other short-chain acyl-CoAs. The sulfonate group, being a strong acid and structurally distinct from a carboxyl group, can help elucidate key interactions within the enzyme's active site.

Potential Target Enzyme Classes:

  • Acyl-CoA Carboxylases

  • Acyl-CoA Dehydrogenases

  • Acyl-CoA Synthetases

  • Acyltransferases

Application: Development of Novel Enzyme Inhibitors

The stability of the sulfonate group makes this compound a potential candidate for a competitive or non-competitive inhibitor. By binding to the active site without undergoing catalysis, it can block the binding of the natural substrate.

Key Advantages as a Potential Inhibitor:

  • Metabolic Stability: The sulfonate group is resistant to enzymatic cleavage.

  • Strong Binding Affinity: The charged nature of the sulfonate may lead to strong electrostatic interactions within the enzyme active site.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard biochemical assays and would require optimization and validation for the specific enzyme and experimental conditions.

Protocol: Enzyme Inhibition Assay for a Putative Acyl-CoA Carboxylase

Objective: To determine the inhibitory potential and kinetics of this compound against a purified acyl-CoA carboxylase.

Materials:

  • Purified acyl-CoA carboxylase

  • This compound

  • Propionyl-CoA (substrate)

  • ATP

  • Bicarbonate (HCO3-)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl2 and KCl)

  • Malachite green assay kit (for phosphate (B84403) detection) or a coupled spectrophotometric assay.

Procedure:

  • Enzyme Preparation: Dilute the purified acyl-CoA carboxylase to the desired concentration in pre-chilled assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Control (No Inhibitor): Assay buffer, enzyme, and propionyl-CoA.

    • Inhibitor Wells: Assay buffer, enzyme, propionyl-CoA, and varying concentrations of this compound.

    • Blank (No Enzyme): Assay buffer, propionyl-CoA, and the highest concentration of this compound.

  • Initiation of Reaction: Add ATP and bicarbonate to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 20 minutes).

  • Termination and Detection: Stop the reaction and measure the product formation. If using a malachite green assay for the byproduct ADP (from ATP hydrolysis), follow the manufacturer's instructions to measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).

Protocol: Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity of this compound to a target enzyme.

Materials:

  • Purified target enzyme

  • This compound

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified enzyme and dissolve the this compound in the same ITC buffer to minimize heat of dilution effects.

  • ITC Instrument Setup: Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.

  • Loading Samples: Load the enzyme solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the this compound into the enzyme solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat peaks from the titration data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Data Presentation (Hypothetical)

The following tables represent the type of quantitative data that could be generated from the proposed experiments. Note: These are illustrative examples and do not represent actual experimental data.

Table 1: Hypothetical Inhibition Kinetics of this compound on Acyl-CoA Carboxylase

InhibitorTarget EnzymeInhibition TypeKi (μM)
This compoundAcyl-CoA CarboxylaseCompetitive15.2
Control Inhibitor XAcyl-CoA CarboxylaseCompetitive5.8

Table 2: Hypothetical Binding Affinity of this compound to Target Enzymes

LigandTarget EnzymeKd (μM)ΔH (kcal/mol)n (Stoichiometry)
This compoundAcyl-CoA Carboxylase25.4-8.71.1
This compoundAcyl-CoA Dehydrogenase42.1-6.20.9

Visualizations

The following diagrams illustrate the proposed concepts and workflows.

signaling_pathway cluster_inhibition Proposed Mechanism of Enzyme Inhibition Enzyme Acyl-CoA Utilizing Enzyme Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Propionyl-CoA (Natural Substrate) Substrate->Enzyme Binds to active site Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively binds to active site

Caption: Proposed competitive inhibition mechanism of this compound.

experimental_workflow cluster_workflow Workflow for Enzyme Inhibition Assay start Start: Prepare Reagents setup Set up reactions in 96-well plate (Enzyme, Substrate, Inhibitor) start->setup initiate Initiate reaction with ATP/Bicarbonate setup->initiate incubate Incubate at optimal temperature initiate->incubate terminate Terminate reaction incubate->terminate measure Measure product formation (e.g., Spectrophotometry) terminate->measure analyze Analyze data: - Calculate initial velocities - Determine Ki and inhibition type measure->analyze end End: Report Findings analyze->end

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Conclusion

While this compound is not a readily available commercial product, its structural analog and the principles of Coenzyme A chemistry suggest its potential as a powerful research tool. The hypothetical application notes and protocols provided herein offer a framework for researchers to design experiments aimed at elucidating enzyme mechanisms and developing novel inhibitors. It is imperative that any experimental work with this or related compounds be preceded by thorough validation and optimization.

Application Notes and Protocols: (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Comprehensive searches of scientific literature and biochemical databases did not yield specific information on "(2S)-sulfonatepropionyl-CoA" as a commercially available or widely documented biochemical assay reagent. The following application notes and protocols are provided for the closely related and extensively studied metabolite, Propionyl-CoA , which plays a crucial role in cellular metabolism and is frequently used in biochemical assays. The principles and methodologies described can serve as a foundational guide for developing assays for other acyl-CoA analogs.

Application Notes: Propionyl-CoA as a Biochemical Assay Reagent

Introduction

Propionyl-Coenzyme A (Propionyl-CoA) is a key intermediate in the metabolism of odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol. It is an acyl-CoA thioester that serves as a substrate for various enzymes, most notably propionyl-CoA carboxylase. As a central metabolic node, propionyl-CoA and the enzymes that interact with it are of significant interest to researchers in biochemistry, drug discovery, and metabolic disorders.

Principle Applications

Propionyl-CoA is primarily utilized in biochemical assays to:

  • Characterize Enzyme Kinetics: It serves as a substrate for enzymes like propionyl-CoA carboxylase (PCC), methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. Assays using propionyl-CoA can determine key kinetic parameters such as Km and Vmax for these enzymes.

  • Screen for Enzyme Inhibitors: In drug development, propionyl-CoA is used in high-throughput screening assays to identify and characterize inhibitors of enzymes involved in propionyl-CoA metabolism. Such inhibitors may have therapeutic potential for metabolic diseases or certain cancers.

  • Investigate Metabolic Pathways: By tracing the metabolic fate of labeled propionyl-CoA, researchers can elucidate metabolic fluxes and pathway regulation under various physiological or pathological conditions.

  • Diagnose Metabolic Disorders: Assays measuring the activity of enzymes that utilize propionyl-CoA are crucial in the diagnosis of inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.

Physicochemical Properties and Storage

PropertyValue
Formula C24H40N7O17P3S
Molecular Weight 823.59 g/mol
Appearance White to off-white powder
Solubility Soluble in water and aqueous buffers
Storage Store desiccated at -20°C or below.

Important Considerations for Use

  • Purity: Use high-purity propionyl-CoA (≥95%) for accurate and reproducible results. The purity can be verified by HPLC.

  • Stability: Propionyl-CoA is susceptible to hydrolysis, especially at neutral or alkaline pH. Prepare solutions fresh in a suitable buffer (e.g., Tris-HCl or HEPES, pH 7.0-7.5) and keep them on ice. For long-term storage, aliquoting and freezing at -80°C is recommended.

  • Concentration Determination: The concentration of propionyl-CoA solutions should be determined spectrophotometrically using the extinction coefficient of the adenine (B156593) ring at 260 nm (ε = 15.4 mM-1cm-1 at pH 7.0).

Experimental Protocols

Protocol 1: Determination of Propionyl-CoA Carboxylase (PCC) Activity

This protocol describes a common method to measure the activity of PCC, which catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA. The assay couples the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Materials

  • Propionyl-CoA solution (10 mM in water)

  • ATP solution (100 mM in water, pH 7.0)

  • MgCl2 solution (1 M)

  • KHCO3 solution (1 M)

  • HEPES buffer (1 M, pH 8.0)

  • Phosphoenolpyruvate (PEP) solution (50 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., Sigma-Aldrich P0294)

  • Purified or crude PCC enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

Assay Mixture (1 mL total volume)

ReagentFinal ConcentrationVolume (µL)
HEPES Buffer100 mM100
MgCl210 mM10
KHCO320 mM20
ATP5 mM50
PEP2 mM40
NADH0.2 mM20
PK/LDH~5 units each5
PCC EnzymeVariableX
H2Oto 990 µLY
Propionyl-CoA0.5 mM (to start)10

Procedure

  • Prepare the assay mixture (without propionyl-CoA) in a 1 mL cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding 10 µL of the 10 mM propionyl-CoA solution.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM-1cm-1).

Data Analysis

The specific activity of PCC is expressed as µmol of NADH oxidized per minute per mg of protein.

Activity (µmol/min/mg) = (ΔA340/min) / (ε * path length * [Protein]) * 1000

Where:

  • ΔA340/min is the rate of absorbance change

  • ε is the molar extinction coefficient of NADH (6.22 mM-1cm-1)

  • path length is typically 1 cm

  • [Protein] is the concentration of the PCC enzyme in mg/mL in the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (Buffer, ATP, NADH, etc.) mix Combine Assay Mixture (excluding substrate) prep_reagents->mix prep_enzyme Prepare PCC Enzyme Dilution prep_enzyme->mix prep_substrate Prepare Propionyl-CoA Solution start_reaction Add Propionyl-CoA to Initiate prep_substrate->start_reaction incubate Pre-incubate at 37°C mix->incubate incubate->start_reaction measure Monitor A340 Decrease start_reaction->measure plot Plot Absorbance vs. Time measure->plot calculate_rate Calculate Rate of NADH Oxidation plot->calculate_rate calculate_activity Determine Specific Activity calculate_rate->calculate_activity

Caption: Workflow for determining PCC enzyme activity.

signaling_pathway AA Isoleucine, Valine, Threonine, Methionine PropCoA Propionyl-CoA AA->PropCoA OCFA Odd-chain Fatty Acids OCFA->PropCoA Chol Cholesterol Side-Chain Chol->PropCoA D_MMCoA D-Methylmalonyl-CoA PropCoA->D_MMCoA ATP, HCO3- ADP, Pi PCC Propionyl-CoA Carboxylase (PCC) PCC->PropCoA L_MMCoA L-Methylmalonyl-CoA D_MMCoA->L_MMCoA MCE Methylmalonyl-CoA Epimerase MCE->D_MMCoA SuccinylCoA Succinyl-CoA L_MMCoA->SuccinylCoA MCM Methylmalonyl-CoA Mutase MCM->L_MMCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Metabolic pathway of Propionyl-CoA catabolism.

Application Notes and Protocols for the In Vitro Reconstitution of a Pathway for (2S)-Sulfonatepropionyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-sulfonatepropionyl-CoA is a novel synthetic analog of propionyl-CoA, a critical intermediate in cellular metabolism. The introduction of a sulfonate group in place of the terminal methyl group offers a unique chemical handle for various applications, including the development of enzyme inhibitors, probes for studying metabolic pathways, and the generation of novel polyketides and other bioactive compounds. These application notes provide a comprehensive guide to the proposed in vitro enzymatic synthesis of this compound, leveraging the substrate promiscuity of known acyl-CoA synthetases. The protocols outlined below are based on established methodologies for the synthesis of other acyl-CoA derivatives and are intended to serve as a foundational framework for researchers.

Proposed Biosynthetic Pathway

The enzymatic synthesis of this compound can be achieved in a single step from (2S)-sulfopropionate and Coenzyme A (CoA), catalyzed by a promiscuous acyl-CoA synthetase, such as acetyl-CoA synthetase (ACS) or propionyl-CoA synthetase (PrpE). These enzymes, particularly ACS, have been shown to accept a range of small carboxylic acids as substrates.[1][2] The proposed reaction proceeds via an acyl-adenylate intermediate, with the hydrolysis of ATP to AMP and pyrophosphate driving the formation of the thioester bond.

Sulfonatepropionyl_CoA_Pathway cluster_reaction Proposed Enzymatic Synthesis 2S_Sulfopropionate (2S)-Sulfopropionate Enzyme Acetyl-CoA Synthetase (ACS) 2S_Sulfopropionate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound AMP AMP PPi PPi Enzyme->Product Enzyme->AMP Enzyme->PPi

Caption: Proposed enzymatic synthesis of this compound.

Data Presentation

The following table presents hypothetical kinetic data for acetyl-CoA synthetase with its native substrate, acetate, and a plausible non-native substrate, (2S)-sulfopropionate. This data is illustrative and serves as a template for researchers to populate with their experimental findings. The values for (2S)-sulfopropionate are extrapolated from literature on other alternative substrates for ACS.

SubstrateApparent Km (mM)Apparent Vmax (µmol/min/mg)Relative Efficiency (Vmax/Km)
Acetate (Native)0.235175
(2S)-Sulfopropionate5.051

Note: This data is hypothetical and should be determined experimentally.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Acetyl-CoA Synthetase (ACS)

This protocol describes the expression of His-tagged ACS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector for His-tagged ACS

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity resin

  • PD-10 desalting columns

Procedure:

  • Expression:

    • Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at 18°C for 16-20 hours with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged ACS with 5 column volumes of Elution Buffer.

    • Exchange the buffer of the eluted protein fractions to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a PD-10 desalting column.

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: In Vitro Synthesis of this compound

This protocol outlines the enzymatic reaction for the synthesis of this compound.

Materials:

  • Purified recombinant acetyl-CoA synthetase (ACS)

  • (2S)-Sulfopropionate sodium salt

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

  • Quenching Solution: 10% perchloric acid

Procedure:

  • Set up the reaction mixture in a total volume of 1 mL in the Reaction Buffer.

  • The final concentrations of the reactants should be:

    • 5 mM (2S)-Sulfopropionate

    • 2 mM Coenzyme A

    • 5 mM ATP

    • 10 µg/mL purified ACS

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Stop the reaction by adding an equal volume of ice-cold Quenching Solution to the aliquots.

  • Clarify the quenched samples by centrifugation at 15,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant for the presence of this compound using HPLC.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the analysis and quantification of the synthesized acyl-CoA.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.3)

  • Mobile Phase B: Acetonitrile

  • Authentic standards of CoA and AMP (for retention time comparison)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 20 µL of the clarified sample from Protocol 2.

  • Elute the compounds using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • Identify the product peak based on its retention time relative to the CoA and AMP standards. The acyl-CoA product is expected to be more hydrophobic and thus have a longer retention time than CoA.

  • Quantify the product by integrating the peak area and comparing it to a standard curve of a related acyl-CoA, or by determining the extinction coefficient of the purified product.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro reconstitution of the this compound synthesis pathway.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: ACS Expression Vector Expression Protein Expression in E. coli Start->Expression Transformation Purification IMAC Purification of ACS Expression->Purification Cell Lysis Synthesis In Vitro Enzymatic Synthesis Reaction Purification->Synthesis Purified Enzyme Analysis HPLC Analysis of Product Synthesis->Analysis Reaction Aliquots End End: Quantified This compound Analysis->End

Caption: Workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: (2S)-Sulfonatepropionyl-CoA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (2S)-sulfonatepropionyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of working with this unique molecule.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Challenges in Synthesis

Problem: Low or No Product Formation in Enzymatic Synthesis

  • Potential Cause 1: Substrate Specificity of the Acyl-CoA Synthetase/Ligase. The enzyme used may not efficiently recognize or activate (2S)-sulfonatepropionic acid due to the presence of the bulky and negatively charged sulfonate group.

  • Solution:

    • Screen a panel of different acyl-CoA synthetases from various organisms.

    • Consider site-directed mutagenesis of a known propionyl-CoA synthetase to enhance its affinity for the sulfonated substrate.

    • Ensure the stereochemistry of the starting material is correct, as enzymes are often stereospecific.

  • Potential Cause 2: Inhibition of the Enzyme. The sulfonate group on the substrate or product might act as an inhibitor to the enzyme.

  • Solution:

    • Perform kinetic studies to determine if substrate or product inhibition is occurring.

    • If inhibition is observed, a different enzymatic system or a chemical synthesis approach may be necessary.

  • Potential Cause 3: Instability of Reactants or Products. Coenzyme A and its derivatives are susceptible to degradation at non-optimal pH and temperatures.[1]

  • Solution:

    • Maintain the reaction at a neutral or slightly acidic pH (around 6.5-7.5).

    • Keep the reaction temperature low (e.g., 4°C or on ice) unless the enzyme requires a higher temperature for activity.

    • Use fresh, high-quality Coenzyme A and other reagents.

Problem: Side Reactions and Impurity Formation in Chemical Synthesis

  • Potential Cause 1: Reactivity of the Sulfonate Group. The sulfonate group can be a target for certain reagents used in chemical synthesis, leading to undesired side products.

  • Solution:

    • Employ protecting group strategies for the sulfonate moiety if it interferes with the desired reaction.[2][3] Neopentyl esters are one example of a stable protecting group for sulfonic acids that can be cleaved under specific conditions.[3]

    • Choose mild coupling reagents for the formation of the thioester bond with CoA to avoid side reactions.

  • Potential Cause 2: Multiple Reactive Sites on Coenzyme A. CoA has several functional groups that can react with acylating agents, leading to a mixture of products.[1]

  • Solution:

    • Utilize synthesis routes that are specific for the acylation of the thiol group.

    • Optimize reaction conditions (e.g., pH, temperature, stoichiometry of reactants) to favor the desired reaction.

Challenges in Purification

Problem: Poor Resolution and Peak Tailing in HPLC Purification

  • Potential Cause 1: Interaction of the Sulfonate Group with the Stationary Phase. The highly polar and negatively charged sulfonate group can lead to strong interactions with the stationary phase, causing poor peak shape.

  • Solution:

    • Use a reversed-phase column (e.g., C18) with an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) or tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase to mask the charge of the sulfonate group and improve peak symmetry.

    • Optimize the mobile phase pH and ionic strength. A slightly acidic mobile phase (pH 4-5) is often effective for CoA derivatives.[4]

  • Potential Cause 2: Co-elution with Unreacted Coenzyme A or Other Impurities. Unreacted starting materials or side products may have similar retention times to the desired product.

  • Solution:

    • Adjust the gradient profile of the HPLC method to improve separation. A shallower gradient can often resolve closely eluting peaks.

    • Employ a different purification technique, such as solid-phase extraction (SPE), prior to HPLC to remove major contaminants.

Problem: Low Recovery of the Product After Purification

  • Potential Cause 1: Adsorption to Surfaces. The polar nature of the sulfonate group can cause the molecule to adsorb to glass and plastic surfaces.

  • Solution:

    • Use low-adsorption tubes and vials.

    • Include a small amount of organic solvent (e.g., acetonitrile (B52724) or methanol) or a non-ionic surfactant in the buffers used for sample handling.

  • Potential Cause 2: Degradation During Lyophilization or Storage. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.

  • Solution:

    • Ensure the purified product is at a neutral pH before lyophilization.

    • Store the lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).

    • For long-term storage, consider storing the product as a frozen solution at -80°C at a slightly acidic pH (around 5-6) to minimize hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges stem from the unique combination of a reactive Coenzyme A moiety, a stereocenter, and a highly polar sulfonate group. Key difficulties include:

  • Enzyme Specificity: Finding an enzyme that can efficiently utilize (2S)-sulfonatepropionic acid as a substrate.

  • Chemical Reactivity: The multiple reactive functional groups on CoA can lead to side reactions during chemical synthesis.[1]

  • Solubility Issues: The presence of the sulfonate group can make the starting materials and product poorly soluble in common organic solvents, complicating both synthesis and purification.[5]

  • Product Instability: CoA thioesters are sensitive to pH and temperature, requiring careful handling to prevent degradation.[1]

Q2: Which analytical techniques are best for characterizing the final product?

A2: A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product. A C18 column with a mobile phase containing an ion-pairing reagent is often effective.[4][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule, including the presence of the sulfonate group and the thioester linkage.

Q3: What are the expected yields for the synthesis of this compound?

A3: Predicting an exact yield is difficult without experimental data for this specific molecule. However, based on the synthesis of similar CoA analogs, yields can vary significantly depending on the method used.

Synthesis MethodTypical Yield RangeReference
Enzymatic Synthesis50-90%[1]
Chemical Synthesis20-70%[1]

Note: These are general ranges and the actual yield for this compound may be lower due to the added complexity of the sulfonate group.

Q4: How should I store this compound to ensure its stability?

A4: For long-term stability, it is recommended to store the purified product as a lyophilized powder at -80°C under an inert atmosphere. Alternatively, it can be stored as a frozen aqueous solution at -80°C, buffered at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis of the thioester bond. Avoid repeated freeze-thaw cycles.

Section 3: Experimental Protocols

General Protocol for Enzymatic Synthesis of Propionyl-CoA (Adaptable for this compound)

This protocol is a general guideline and will require optimization for the specific sulfonated substrate.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube on ice, combine the following components to the specified final concentrations:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl₂

      • 10 mM ATP

      • 5 mM Coenzyme A (lithium salt)

      • 10 mM (2S)-sulfonatepropionic acid (or propionic acid for control)

      • 1-5 µM of a suitable Acyl-CoA Synthetase

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC. The disappearance of the CoA peak and the appearance of a new product peak indicate product formation.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to precipitate the enzyme.

  • Sample Preparation for Purification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for purification by HPLC.

General Protocol for HPLC Purification of Acyl-CoA Derivatives
  • HPLC System:

    • A standard HPLC system with a UV detector is required.

  • Column:

    • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.0, with 10 mM triethylammonium acetate (ion-pairing reagent).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B (linear gradient)

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B (linear gradient)

      • 40-45 min: 5% B (re-equilibration)

  • Detection:

    • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the product peak.

    • Pool the fractions and neutralize the pH if necessary.

    • Lyophilize the pooled fractions to obtain the purified product as a powder.

Section 4: Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials ((2S)-sulfonatepropionic acid + CoA) Enzymatic Enzymatic Synthesis (Acyl-CoA Synthetase, ATP, Mg2+) Start->Enzymatic Chemical Chemical Synthesis (Coupling Reagents) Start->Chemical Reaction Reaction Mixture Enzymatic->Reaction Chemical->Reaction Quench Quench Reaction Reaction->Quench HPLC HPLC Purification (Reversed-Phase, Ion-Pairing) Quench->HPLC Analysis Analysis (HPLC, MS, NMR) HPLC->Analysis Final Purified this compound Analysis->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions No_Product Low or No Product Enzyme_Issue Enzyme Inactivity/ Inhibition No_Product->Enzyme_Issue Enzymatic Side_Reactions Side Reactions/ Impurities No_Product->Side_Reactions Chemical Instability Reactant/Product Instability No_Product->Instability Screen_Enzymes Screen Enzymes/ Mutagenesis Enzyme_Issue->Screen_Enzymes Protecting_Groups Use Protecting Groups Side_Reactions->Protecting_Groups Optimize_Conditions Optimize Reaction Conditions (pH, Temp) Instability->Optimize_Conditions Poor_Purity Poor Purity/ Resolution Peak_Tailing Peak Tailing/ Broadening Poor_Purity->Peak_Tailing Low_Recovery Low Recovery Adsorption Adsorption to Surfaces Low_Recovery->Adsorption Degradation Degradation Low_Recovery->Degradation Ion_Pairing Use Ion-Pairing Reagents in HPLC Peak_Tailing->Ion_Pairing Low_Adsorption_Vials Use Low-Adsorption Vials Adsorption->Low_Adsorption_Vials Proper_Storage Proper Storage (-80°C, Inert Atm.) Degradation->Proper_Storage

Caption: Troubleshooting logic for common issues in this compound synthesis and purification.

References

Technical Support Center: Stability of (2S)-Sulfonatepropionyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of (2S)-sulfonatepropionyl-CoA in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles or enzymes. Thioester bonds are susceptible to hydrolysis, which is accelerated at alkaline pH and elevated temperatures.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, aqueous solutions of this compound should be stored at -20°C or below, preferably at -80°C for long-term storage. Solutions should be prepared in a slightly acidic to neutral buffer (pH 4-7) and aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Which buffers are most suitable for working with this compound?

A3: Buffers with a slightly acidic to neutral pH range (pH 4-7) are recommended to minimize the rate of hydrolysis of the thioester bond.[1] Phosphate (B84403) or citrate (B86180) buffers are common choices. It is advisable to avoid buffers with primary amines, such as Tris, if there is a possibility of reaction with the thioester. The buffer concentration should generally be kept in the 5 to 100 mM range.

Q4: Can I prepare a concentrated stock solution in an organic solvent?

A4: Yes, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous experimental medium is a common practice. This can sometimes enhance stability for storage. However, ensure the final concentration of the organic solvent is compatible with your experimental system and does not interfere with your assays.[2]

Q5: My this compound solution is degrading even under recommended storage conditions. What could be the cause?

A5: If you observe degradation under optimal storage conditions, consider the possibility of enzymatic contamination, especially if you are working with crude or semi-purified biological samples. Proteases or other hydrolases could be present and contributing to the degradation. Additionally, the presence of certain metal ions can catalyze the hydrolysis of thioesters.

Troubleshooting Guides

Chemical Instability
Observed Issue Potential Cause Recommended Action
Rapid loss of active compound concentration in solution. Hydrolysis of the thioester bond. - Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7).[1]- Perform experiments at lower temperatures (e.g., on ice) when possible.[3]- Prepare fresh solutions for each experiment.[2]
Appearance of new peaks in HPLC or LC-MS analysis over time. Formation of degradation products. - Conduct a forced degradation study to identify potential degradation products and pathways.- Use a validated stability-indicating analytical method to monitor the purity of your solution.[4]
Inconsistent results between experiments. Variability in solution stability. - Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Ensure consistent handling and storage procedures for all solutions.
Potential Enzymatic Instability
Observed Issue Potential Cause Recommended Action
Rapid degradation in the presence of biological samples (e.g., cell lysates, tissue homogenates). Enzymatic cleavage of the thioester or sulfonate group. - Add a broad-spectrum protease inhibitor cocktail to your biological samples.[5][6]- Consider purifying your protein of interest to remove contaminating enzymes.- If a specific enzyme is suspected, use a specific inhibitor for that enzyme.[7][8]
Loss of the sulfonate group. Action of desulfonating enzymes. - Be aware that some microorganisms can express enzymes capable of desulfonation.[9][10]- If working with microbial systems, consider using sterile techniques and potentially knockout strains for relevant enzymes.

Quantitative Data Summary

Condition General Effect on Thioester Stability Notes
pH Stability is generally higher in acidic to neutral conditions (pH 4-7).[1] Hydrolysis rate increases significantly at alkaline pH.Aliphatic thioesters are particularly prone to hydrolysis at higher pH.[11]
Temperature Lower temperatures (e.g., 4°C, -20°C, -80°C) significantly increase stability.Reaction rates, including hydrolysis, are temperature-dependent.
Buffers Buffers that maintain a pH between 4 and 7 are recommended.Avoid buffers with nucleophilic components that could react with the thioester.
Thiols The presence of other thiols can lead to transthioesterification.[1]The rate of this exchange is also pH-dependent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC/LC-MS Method for this compound

Objective: To develop and use a stability-indicating method to quantify the degradation of this compound over time under various stress conditions.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system is required.[12][13]

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoA species.[14]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[14][15]

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is a standard method.[14] For higher specificity and sensitivity, mass spectrometry (MS) detection can be used, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its potential degradation products.[16][17]

  • Sample Preparation for Stability Study: a. Prepare a stock solution of this compound in a suitable buffer at a known concentration. b. Aliquot the stock solution into several vials. c. Expose the aliquots to different stress conditions (e.g., different pH values, temperatures, and light exposure). d. At specified time points, quench the degradation by freezing the sample at -80°C.

  • Analysis: a. Thaw the samples and inject them into the HPLC/LC-MS system. b. Monitor the peak area of the intact this compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis: a. Plot the percentage of remaining this compound against time for each condition. b. Determine the degradation rate and half-life of the compound under each stress condition.

Visualizations

Troubleshooting_Workflow cluster_chemical Chemical Degradation Pathway cluster_enzymatic Enzymatic Degradation Pathway start Instability Observed (e.g., loss of activity, new peaks) check_chemical Assess Chemical Stability start->check_chemical check_enzymatic Assess Enzymatic Stability (if biological samples are used) start->check_enzymatic ph_temp Investigate pH and Temperature Effects check_chemical->ph_temp add_inhibitors Add Protease/Other Enzyme Inhibitors check_enzymatic->add_inhibitors purify_sample Purify Biological Sample check_enzymatic->purify_sample forced_degradation Perform Forced Degradation Study ph_temp->forced_degradation optimize_conditions Optimize Buffer pH and Temperature forced_degradation->optimize_conditions solution Stable Solution Achieved optimize_conditions->solution add_inhibitors->solution purify_sample->solution

Caption: Logical workflow for troubleshooting the instability of this compound in solution.

Stability_Assay_Workflow prep_solution Prepare this compound Solution in Test Buffer stress_conditions Expose Aliquots to Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions time_points Sample at Defined Time Intervals stress_conditions->time_points quench Quench Reaction (e.g., freeze at -80°C) time_points->quench analysis Analyze by Stability-Indicating HPLC or LC-MS/MS quench->analysis data_analysis Quantify Degradation and Determine Half-life analysis->data_analysis

Caption: Experimental workflow for a stability-indicating assay of this compound.

Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Potential Enzymatic Degradation main_compound This compound Thioester bond hydrolysis Propionate-sulfonate + Coenzyme A-SH Hydrolysis (H₂O, OH⁻, H⁺) main_compound->hydrolysis thioesterase Propionate-sulfonate + Coenzyme A-SH Thioesterase main_compound->thioesterase desulfinase Acryloyl-CoA + Sulfite Desulfinase main_compound->desulfinase

Caption: Potential degradation pathways for this compound, including chemical hydrolysis and enzymatic cleavage.

References

Technical Support Center: Quantification of (2S)-Sulfonatepropionyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS quantification of (2S)-sulfonatepropionyl-CoA. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question 1: I am seeing low and inconsistent recovery of this compound. What could be the cause and how can I improve it?

Answer: Low and variable recovery is often linked to the sample preparation method, particularly the deproteinization and extraction steps. Many traditional methods using protein precipitation with agents like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) can lead to significant loss of polar short-chain acyl-CoAs like this compound.[1]

Troubleshooting Steps:

  • Re-evaluate your extraction solvent: Consider using 5-sulfosalicylic acid (SSA) for protein precipitation. Unlike TCA, SSA typically does not need to be removed via SPE before LC-MS analysis, which can significantly improve the recovery of hydrophilic compounds.[1] A 2.5% (w/v) SSA solution has been shown to be effective for deproteinizing biological samples while preserving short-chain acyl-CoAs.[1][2]

  • Optimize extraction procedure: Ensure thorough vortexing after adding the extraction solvent to the sample to maximize protein precipitation and release of the analyte.[2] Centrifugation should be performed at a high speed (e.g., 15,000 x g) and low temperature (4°C) to ensure a clear separation of the protein pellet from the supernatant containing your analyte.[2]

  • Minimize sample handling steps: Every transfer or additional step in the protocol is a potential source of analyte loss. The use of SSA can simplify the workflow by eliminating the SPE step.[1][3]

Chromatography

Question 2: My this compound peak has poor shape (e.g., tailing, broad) and inconsistent retention time. How can I improve the chromatography?

Answer: Poor peak shape and retention time variability for polar analytes like this compound on reverse-phase columns are common issues.[1] These molecules are often not well-retained, leading to elution near the solvent front and poor chromatographic performance.

Troubleshooting Steps:

  • Introduce an ion-pairing agent: The use of an ion-pairing agent in the mobile phase can significantly improve the retention and peak shape of polar, negatively charged molecules on C18 columns. N,N-dimethylbutylamine (DMBA) is an example of a tertiary amine that can be used as an ion-pairing agent to enhance the chromatography of phosphate-containing compounds like CoAs.[1]

  • Optimize mobile phase pH: The pH of the mobile phase can influence the ionization state of your analyte and its interaction with the stationary phase. For short-chain acyl-CoAs, slightly acidic mobile phases are often used in reversed-phase chromatography.[4] However, you may need to empirically optimize the pH to achieve the best peak shape and retention.

  • Use a suitable column: While C18 columns are widely used, other column chemistries might be better suited for your analyte. Consider a column designed for polar analytes or a UHPLC column with high theoretical plates for better resolution.[1]

  • Check for system issues: Ensure your LC system is properly maintained. Check for leaks, ensure the pump is delivering a stable flow rate, and that the column is not clogged or degraded.

Mass Spectrometry and Data Analysis

Question 3: I am observing a high degree of variability in my quantitative results that is not explained by sample preparation or chromatography. What could be the issue?

Answer: High variability in quantitative LC-MS data, especially in complex biological matrices, often points towards matrix effects, such as ion suppression or enhancement.[5] Matrix effects occur when co-eluting endogenous compounds from the sample interfere with the ionization of the analyte in the MS source, leading to inaccurate quantification.[5][6]

Troubleshooting Steps:

  • Evaluate matrix effects: A post-column infusion experiment can be performed to identify regions of the chromatogram where ion suppression or enhancement occurs.[5][7] Alternatively, you can assess the matrix effect by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.[1]

  • Use a suitable internal standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction.[8] If a SIL standard is not available, a structural analog that is not present in the sample can be used, though it may not compensate for matrix effects as effectively.[2]

  • Improve sample clean-up: If matrix effects are severe, you may need to implement a more rigorous sample clean-up procedure to remove interfering compounds. This could involve liquid-liquid extraction or a more targeted SPE method.

  • Optimize chromatography: Adjusting the chromatographic gradient to better separate the analyte from co-eluting matrix components can also mitigate ion suppression.[5]

  • Check for in-source fragmentation: It has been observed that some acyl-CoAs can undergo in-source fragmentation, which can lead to inaccurate quantification if not properly accounted for.[1] Ensure you are using optimized MS parameters (e.g., cone voltage) to minimize this phenomenon.

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is designed to improve recovery by avoiding solid-phase extraction.[1][2]

  • Sample Homogenization:

    • For cultured cells: Wash the cell pellet with ice-cold PBS.

    • For tissues: Weigh and homogenize the tissue on ice in a suitable buffer.

  • Extraction:

    • Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing an appropriate internal standard to the homogenized sample.

  • Vortexing:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the this compound, and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect

This protocol allows for the quantification of the matrix effect by comparing the analyte response in a clean solvent versus the biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat solution): Spike the this compound standard and internal standard into the initial mobile phase or reconstitution solvent.

    • Set B (Post-extraction spike): Extract a blank biological matrix sample using your established protocol. Spike the this compound standard and internal standard into the final extract.

    • Set C (Pre-extraction spike): Spike the this compound standard and internal standard into a blank biological matrix sample before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Impact of Sample Preparation Method on Analyte Recovery

This table illustrates the potential differences in recovery for various CoA species when using a traditional TCA with SPE method versus an SSA-based extraction. The data is based on published findings for similar short-chain acyl-CoAs and demonstrates the improved recovery of more polar compounds with the SSA method.[1]

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Propionyl-CoA6280
Malonyl-CoA2674
Acetyl-CoA3659
Free CoA174
Dephospho-CoA0>99

This data suggests that for a polar compound like this compound, an SSA-based method would likely yield significantly higher recovery.

Table 2: Example MRM Transitions for CoA Species

This table provides an example of typical multiple reaction monitoring (MRM) transitions for CoA species, based on their common fragmentation patterns.[1][9] The parent ion (Q1) is the protonated molecule, and the daughter ions (Q3) result from characteristic fragmentation.

CompoundParent Ion (m/z)Daughter Ion 1 (m/z)Daughter Ion 2 (m/z)
Acetyl-CoA810303428
Propionyl-CoA824317428
Malonyl-CoA854347428
Internal Standard (example: Crotonoyl-CoA)836329428

Note: The specific m/z for this compound would need to be determined based on its molecular weight, but it is expected to follow a similar fragmentation pattern with the loss of the adenosine (B11128) diphosphate (B83284) group.

Visualizations

Experimental and Troubleshooting Workflows

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Paths start Biological Sample extraction Add 2.5% SSA with Internal Standard start->extraction vortex Vortex Vigorously (1 min) extraction->vortex centrifuge Centrifuge (15,000 x g, 4°C, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data_review Review Data: Peak Shape, Recovery, Variability lcms->data_review good_data Acceptable Results data_review->good_data bad_data Problem Encountered data_review->bad_data ts_recovery Low Recovery? Check Extraction Protocol bad_data->ts_recovery Recovery Issue ts_peakshape Poor Peak Shape? Optimize Chromatography (e.g., Ion-Pairing) bad_data->ts_peakshape Chromatography Issue ts_variability High Variability? Assess Matrix Effects bad_data->ts_variability Variability Issue ts_recovery->extraction ts_peakshape->lcms ts_variability->lcms

Caption: General workflow for sample preparation and LC-MS analysis with integrated troubleshooting logic.

cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solutions Solutions start Inconsistent Quantitative Results check_is Is a Suitable Internal Standard (IS) being used? start->check_is check_matrix Assess Matrix Effect: Post-Extraction Spike vs. Neat Standard check_is->check_matrix Yes use_sil Implement Stable Isotope-Labeled IS check_is->use_sil No ion_suppression Significant Ion Suppression Detected (Signal in Matrix < Signal in Neat) check_matrix->ion_suppression no_ion_suppression No Significant Ion Suppression check_matrix->no_ion_suppression improve_cleanup Improve Sample Clean-up ion_suppression->improve_cleanup change_chrom Modify Chromatography to Separate from Interferences ion_suppression->change_chrom check_other Investigate Other Sources of Error (e.g., Instrument, Sample Prep) no_ion_suppression->check_other use_sil->check_matrix Re-evaluate

Caption: Decision tree for troubleshooting inconsistent quantitative results, focusing on matrix effects.

References

Technical Support Center: Synthesis of (2S)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (2S)-sulfonatepropionyl-CoA.

Troubleshooting Guides

Low yield in the synthesis of this compound can arise from various factors, from the stability of starting materials to the purification of the final product. This guide is structured to address potential issues in both chemical and enzymatic synthesis routes.

Issue 1: Low Yield in Chemical Synthesis

Chemical synthesis of this compound typically involves the activation of (2S)-3-sulfopropionic acid followed by thioesterification with Coenzyme A (CoA).

Question: My chemical synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the chemical synthesis of this compound can be attributed to several factors. Below is a breakdown of potential causes and their solutions, along with a troubleshooting workflow.

Potential Causes & Solutions:

  • Poor Quality or Degradation of Starting Materials:

    • (2S)-3-Sulfopropionic Acid: This starting material is highly polar and can be challenging to handle. Impurities or degradation can significantly impact the reaction.

      • Solution: Ensure the starting material is pure and dry. Consider purification by recrystallization or ion-exchange chromatography. Due to its high polarity, protecting the sulfonate group as an ester (e.g., neopentyl ester) can improve solubility in organic solvents and simplify handling during synthesis.[1][2] This protecting group is stable under a variety of reaction conditions and can be removed under mild conditions.[1]

    • Coenzyme A (CoA): CoA is susceptible to oxidation, forming CoA disulfides, and is unstable in aqueous solutions above pH 8.[3]

      • Solution: Use fresh, high-quality CoA. Store it as a lithium or sodium salt, which is more stable than the free acid.[3] Prepare CoA solutions at a slightly acidic to neutral pH (pH 6-7) immediately before use.

  • Inefficient Carboxylic Acid Activation:

    • The activation of the carboxylic acid of (2S)-3-sulfopropionic acid is a critical step. Incomplete activation will lead to low yields.

      • Solution:

        • CDI (1,1'-Carbonyldiimidazole) Method: Ensure anhydrous conditions as CDI is moisture-sensitive. Use a slight excess of CDI to ensure complete activation.

        • Mixed Anhydride (B1165640) Method: This method can be effective for polar substrates. Ensure low temperatures during the formation of the mixed anhydride to prevent side reactions.

        • N-Hydroxysuccinimide (NHS) Ester Method: Pre-forming the NHS ester of (2S)-3-sulfopropionic acid can lead to cleaner reactions and higher yields in the subsequent reaction with CoA.[4]

  • Side Reactions:

    • The sulfonate group can potentially react with activating agents.

      • Solution: Use milder activating agents and controlled reaction conditions (e.g., low temperature). Protecting the sulfonate group is a highly recommended strategy to prevent side reactions.[5][6]

    • Acylation can occur at other nucleophilic sites on CoA (e.g., hydroxyl groups on the ribose moiety).

      • Solution: Thioesterification is generally favored due to the higher nucleophilicity of the thiol group. Maintaining a pH around 7.5 can help to selectively deprotonate the thiol group.

  • Product Degradation:

    • The thioester bond is susceptible to hydrolysis, especially under basic conditions.

      • Solution: Maintain a slightly acidic to neutral pH during the reaction and workup. Avoid high temperatures for extended periods.

  • Inefficient Purification:

    • This compound is a highly polar molecule, making its separation from polar byproducts and unreacted CoA challenging.

      • Solution:

        • Solid-Phase Extraction (SPE): Use a C18 cartridge to capture the acyl-CoA and wash away more polar impurities.

        • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying acyl-CoA esters.[7][8] Use a C18 column with a water/acetonitrile or water/methanol gradient containing a buffer such as ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at a slightly acidic pH.

Troubleshooting Workflow (Chemical Synthesis):

cluster_start cluster_check_sm 1. Check Starting Materials cluster_check_activation 2. Check Carboxylic Acid Activation cluster_check_reaction 3. Check Reaction Conditions cluster_check_purification 4. Check Purification cluster_end Start Start Check_SM Purity of (2S)-3-sulfopropionic acid and CoA? Start->Check_SM Purify_SM Purify/Protect Sulfopropionic Acid Use fresh CoA Check_SM->Purify_SM [ Impure/Degraded ] Check_Activation Complete Activation? Check_SM->Check_Activation [ Materials OK ] Purify_SM->Check_Activation Optimize_Activation Optimize activating agent (CDI, Mixed Anhydride, NHS-ester) Ensure anhydrous conditions Check_Activation->Optimize_Activation [ Incomplete ] Check_Reaction Side Reactions or Degradation? Check_Activation->Check_Reaction [ Activation OK ] Optimize_Activation->Check_Reaction Optimize_Reaction Control pH (7.0-7.5) Lower temperature Protect sulfonate group Check_Reaction->Optimize_Reaction [ Suspected ] Check_Purification Product Loss During Purification? Check_Reaction->Check_Purification [ Conditions OK ] Optimize_Reaction->Check_Purification Optimize_Purification Use SPE for initial cleanup Optimize HPLC conditions (column, gradient) Check_Purification->Optimize_Purification [ Loss Detected ] End End Check_Purification->End [ Purification OK ] Optimize_Purification->End

Troubleshooting workflow for low yield in chemical synthesis.
Issue 2: Low Yield in Enzymatic Synthesis

Enzymatic synthesis using an acyl-CoA synthetase offers high stereospecificity and milder reaction conditions. However, low yields can still be a problem.

Question: I am attempting an enzymatic synthesis of this compound, but the yield is poor. What could be the issue?

Answer:

Enzymatic synthesis is a promising route for producing chiral acyl-CoAs.[9] Low yields can stem from enzyme-related issues, substrate inhibition, or product degradation.

Potential Causes & Solutions:

  • Enzyme Activity and Stability:

    • The chosen acyl-CoA synthetase may have low activity towards (2S)-3-sulfopropionic acid or may be unstable under the reaction conditions.

      • Solution:

        • Enzyme Selection: Screen different acyl-CoA synthetases for their activity with your substrate. Some synthetases have broader substrate specificity.

        • Optimize Reaction Conditions: Adjust pH, temperature, and buffer components to match the optimal conditions for the enzyme.

        • Enzyme Concentration: Increase the enzyme concentration to drive the reaction forward.

  • Substrate Inhibition:

    • High concentrations of (2S)-3-sulfopropionic acid or CoA might inhibit the enzyme.

      • Solution: Perform kinetic studies to determine if substrate inhibition is occurring. If so, maintain lower substrate concentrations by, for example, fed-batch addition of the substrate.

  • Cofactor Limitation:

    • The reaction requires ATP and Mg²⁺. Depletion of ATP or incorrect Mg²⁺ concentration can limit the reaction.

      • Solution: Ensure an adequate supply of ATP. An ATP regeneration system can be employed for larger-scale syntheses. Optimize the Mg²⁺ concentration, as it is crucial for ATP-dependent enzymes.

  • Product Hydrolysis:

    • Acyl-CoA thioesterases present as contaminants in the enzyme preparation or in the reaction mixture can hydrolyze the product.

      • Solution: Use a highly purified acyl-CoA synthetase. If necessary, add inhibitors of known thioesterases.

Troubleshooting Workflow (Enzymatic Synthesis):

cluster_start cluster_check_enzyme 1. Check Enzyme cluster_check_substrate 2. Check Substrates cluster_check_cofactors 3. Check Cofactors cluster_check_hydrolysis 4. Check Product Hydrolysis cluster_end Start Start Check_Enzyme Enzyme Activity/Stability? Start->Check_Enzyme Optimize_Enzyme Screen different enzymes Optimize pH, temp, buffer Increase enzyme concentration Check_Enzyme->Optimize_Enzyme [ Low/Unstable ] Check_Substrate Substrate Inhibition? Check_Enzyme->Check_Substrate [ Activity OK ] Optimize_Enzyme->Check_Substrate Optimize_Substrate Vary substrate concentrations Use fed-batch approach Check_Substrate->Optimize_Substrate [ Inhibition Observed ] Check_Cofactors ATP or Mg2+ Limitation? Check_Substrate->Check_Cofactors [ No Inhibition ] Optimize_Substrate->Check_Cofactors Optimize_Cofactors Ensure sufficient ATP (use regeneration system) Optimize Mg2+ concentration Check_Cofactors->Optimize_Cofactors [ Limitation Suspected ] Check_Hydrolysis Presence of Thioesterases? Check_Cofactors->Check_Hydrolysis [ Cofactors OK ] Optimize_Cofactors->Check_Hydrolysis Optimize_Hydrolysis Use purified enzyme Add thioesterase inhibitors Check_Hydrolysis->Optimize_Hydrolysis [ Hydrolysis Detected ] End End Check_Hydrolysis->End [ No Hydrolysis ] Optimize_Hydrolysis->End

Troubleshooting workflow for low yield in enzymatic synthesis.

FAQs

Q1: What is a reasonable target yield for the synthesis of an acyl-CoA like this compound?

A1: Yields for acyl-CoA synthesis can vary widely depending on the method and the substrate. For chemical syntheses of simple acyl-CoAs, yields can range from 40% to over 90%. For more complex or polar substrates like (2S)-3-sulfopropionic acid, a yield of 40-60% would be considered good, especially in initial attempts. Enzymatic syntheses can also achieve high yields, often exceeding 80-90% with an optimized system.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of techniques is recommended:

  • HPLC: As mentioned in the troubleshooting guide, reversed-phase HPLC is the primary method for assessing purity and quantifying the product. The retention time should be distinct from that of free CoA and other starting materials.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the product.

  • NMR Spectroscopy: ¹H and ³¹P NMR can provide structural confirmation, although the complexity of the CoA molecule can make interpretation challenging.

Q3: Is it better to use a chemical or enzymatic method for the synthesis of this compound?

A3: The choice depends on your specific needs and resources:

  • Chemical Synthesis: Offers more flexibility in terms of scale and does not require specialized enzymes. However, it may require more optimization to achieve good yields and to control for side reactions. The use of protecting groups for the sulfonate moiety is often necessary.

  • Enzymatic Synthesis: Provides high stereospecificity, which is crucial for obtaining the pure (2S)-enantiomer. The reaction conditions are mild, which can be advantageous for sensitive molecules. However, it requires a suitable acyl-CoA synthetase, which may not be readily available, and may be more challenging to scale up.

Q4: Can I use a racemic mixture of 3-sulfopropionic acid and then separate the (2S)- and (2R)-enantiomers of the final product?

A4: While possible, this is generally not the preferred approach. The separation of chiral acyl-CoA esters can be very challenging.[10] It is usually more efficient to start with the enantiomerically pure (2S)-3-sulfopropionic acid. If you must start with a racemic mixture, chiral HPLC may be an option for separating the final products, but this will likely result in a significant loss of material.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Acyl-CoA Esters

MethodActivating AgentTypical YieldsAdvantagesDisadvantages
Mixed AnhydrideEthyl chloroformate50-80%Inexpensive, relatively simpleCan have side reactions, requires low temperatures
CDI1,1'-Carbonyldiimidazole40-90%High reactivity, clean reactionMoisture sensitive, can have side reactions with unprotected functional groups
NHS EsterN-Hydroxysuccinimide60-95%Stable intermediate, clean reactionRequires pre-activation step

Table 2: Key Parameters for Enzymatic Synthesis of Acyl-CoA Esters

ParameterTypical RangeImportance
pH6.5 - 8.0Enzyme activity and stability
Temperature25 - 37 °CEnzyme activity and stability
Mg²⁺ Concentration5 - 20 mMEssential cofactor for ATP
ATP Concentration5 - 10 mMEnergy source for the reaction
Substrate Concentration1 - 10 mMCan affect reaction rate and cause inhibition

Experimental Protocols

Protocol 1: General Procedure for Chemical Synthesis via the Mixed Anhydride Method

This protocol is a general guideline and should be optimized for (2S)-3-sulfopropionic acid, potentially with a protected sulfonate group.

  • Preparation of the Mixed Anhydride:

    • Dissolve (2S)-3-sulfopropionic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF).

    • Add triethylamine (B128534) (1.1 equivalents) and cool the mixture to 0 °C.

    • Slowly add ethyl chloroformate (1.1 equivalents) while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A (lithium or sodium salt, 0.9 equivalents) in a cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 7.5).

    • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, while maintaining the pH at 7.0-7.5 by adding a dilute base (e.g., 0.1 M NaOH) as needed.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Workup and Purification:

    • Acidify the reaction mixture to pH 5-6 with a dilute acid (e.g., 0.1 M HCl).

    • Wash the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted starting materials and byproducts.

    • Purify the aqueous phase containing this compound by solid-phase extraction and/or reversed-phase HPLC.

Protocol 2: General Procedure for Enzymatic Synthesis

This protocol is a general guideline and requires a suitable acyl-CoA synthetase.

  • Reaction Setup:

    • In a reaction vessel, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

      • (2S)-3-sulfopropionic acid (e.g., 5 mM)

      • Coenzyme A (e.g., 5 mM)

      • ATP (e.g., 10 mM)

      • MgCl₂ (e.g., 10 mM)

      • Acyl-CoA synthetase (a predetermined optimal concentration)

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) for 2-4 hours.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by HPLC.

    • Once the reaction is complete, quench it by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme.

  • Purification:

    • Centrifuge the quenched reaction mixture to remove the precipitated protein.

    • Purify the supernatant containing this compound by reversed-phase HPLC.

Mandatory Visualization

cluster_chemical Chemical Synthesis Pathway cluster_enzymatic Enzymatic Synthesis Pathway Sulfopropionic_Acid_Chem (2S)-3-Sulfopropionic Acid Activated_Acid Activated Intermediate (e.g., Mixed Anhydride) Sulfopropionic_Acid_Chem->Activated_Acid + Activating Agent Product_Chem This compound Activated_Acid->Product_Chem CoA_Chem Coenzyme A CoA_Chem->Product_Chem Sulfopropionic_Acid_Enz (2S)-3-Sulfopropionic Acid Enzyme Acyl-CoA Synthetase Sulfopropionic_Acid_Enz->Enzyme CoA_Enz Coenzyme A CoA_Enz->Enzyme ATP ATP ATP->Enzyme Product_Enz This compound Enzyme->Product_Enz

Comparison of chemical and enzymatic synthesis pathways.

References

common impurities in synthetic (2S)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (2S)-sulfonatepropionyl-CoA and its close analog, 3-sulfinopropionyl-CoA (3SP-CoA). The information provided is based on documented enzymatic and chemical synthesis methods for similar acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and 3-sulfinopropionyl-CoA?

While both are sulfonated derivatives of propionyl-CoA, they differ in the oxidation state of the sulfur atom. This compound contains a sulfonate group (-SO₃⁻), whereas 3-sulfinopropionyl-CoA (3SP-CoA) contains a sulfinate group (-SO₂⁻). Much of the available scientific literature focuses on the enzymatic synthesis and metabolism of 3SP-CoA.[1][2][3][4][5][6][7] It is crucial to verify the specific analog being used in your experiments, as their chemical properties and biological activities may differ.

Q2: What are the most common methods for synthesizing acyl-CoA thioesters like this compound?

Acyl-CoA thioesters can be synthesized through both chemical and enzymatic methods.

  • Chemical synthesis often involves the activation of the corresponding carboxylic acid (e.g., 2-sulfonatepropionic acid) and subsequent reaction with Coenzyme A (CoA).[8][9] Common activating agents include N-hydroxysuccinimide esters, anhydrides, and carbonyldiimidazole.[8]

  • Enzymatic synthesis offers high specificity. For instance, 3-sulfinopropionyl-CoA can be synthesized from 3-sulfinopropionate and CoA using the enzyme succinyl-CoA synthetase.[1][2][4] This method is performed under mild aqueous conditions.

Q3: What are the expected major impurities in a synthetic preparation of this compound?

The impurities will depend on the synthetic route.

  • For chemical synthesis , common impurities include unreacted Coenzyme A (CoASH), the unreacted sulfonatepropionic acid, and byproducts from the activating agent.[8]

  • For enzymatic synthesis , impurities may include the enzyme used for catalysis (e.g., succinyl-CoA synthetase), unreacted substrates like ATP and 3-sulfinopropionate, and potentially denatured protein.[1][3]

Q4: How can I purify synthetic this compound?

Purification is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for separating the desired acyl-CoA from its impurities.[1][3][8] Solid-phase extraction (SPE) can also be used as a preliminary purification step.

Q5: What is the biological role of 3-sulfinopropionyl-CoA?

In certain bacteria, such as Advenella mimigardefordensis, 3-sulfinopropionyl-CoA is an intermediate in the degradation pathway of 3,3'-dithiodipropionic acid (DTDP).[5][6][7] It is converted to propionyl-CoA and sulfite (B76179) by the enzyme 3SP-CoA desulfinase.[5][6] Propionyl-CoA then enters central metabolism.[6]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Action
Inefficient activation of the carboxylic acid (Chemical Synthesis) Ensure the activating agent is fresh and used in the correct stoichiometric ratio. The reaction should be performed under anhydrous conditions if sensitive reagents are used.
Enzyme inactivity (Enzymatic Synthesis) Verify the activity of the enzyme. Ensure optimal buffer conditions, pH, and temperature. Include necessary cofactors such as Mg²⁺ or Mn²⁺ and ATP or GTP.[1][2]
Degradation of Coenzyme A or the product Coenzyme A and its thioesters can be unstable.[10][11] Work at low temperatures and avoid harsh pH conditions. Use freshly prepared solutions.
Suboptimal reaction conditions Optimize reaction parameters such as substrate concentrations, reaction time, and temperature.
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Steps
Unreacted Coenzyme A (CoASH) Incomplete reaction.Increase the molar ratio of the activated sulfonatepropionic acid to CoASH. Optimize the purification method, such as adjusting the gradient in RP-HPLC, to better separate CoASH from the product.[3]
Unreacted (2S)-sulfonatepropionic acid Incomplete reaction or inefficient removal during purification.Ensure complete activation of the carboxylic acid before adding CoASH. Adjust the purification protocol to effectively remove the more polar starting material.
Byproducts from activating agents Inherent to the chemical synthesis method.Choose a synthesis method that generates easily removable byproducts.[8] Utilize appropriate purification techniques like SPE or multiple chromatographic steps.
Enzyme from enzymatic synthesis Incomplete removal after the reaction.Precipitate the enzyme using methods like trichloroacetic acid (TCA) addition, followed by centrifugation.[3] Employ size-exclusion chromatography if necessary.

Experimental Protocols

Enzymatic Synthesis of 3-Sulfinopropionyl-CoA

This protocol is adapted from the synthesis of 3SP-CoA using succinyl-CoA synthetase (SucCD).[1][3][6]

Materials:

  • 3-sulfinopropionate (3SP)

  • Coenzyme A (CoA) trilithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4-8.0)

  • Purified succinyl-CoA synthetase (SucCD)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for monitoring free CoA

Procedure:

  • Prepare a reaction mixture containing the following final concentrations in Tris-HCl buffer:

    • 12.5 mM 3-sulfinopropionate[3]

    • 0.25 mM Coenzyme A[3]

    • 0.4 mM ATP[3]

    • 7 mM MgCl₂[3]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding purified succinyl-CoA synthetase to a final concentration of approximately 200 µg/mL.[3]

  • Incubate the reaction at 37°C for 30-60 minutes.[3]

  • Monitor the consumption of free CoA by taking small aliquots and reacting them with DTNB. A decrease in the yellow color indicates the formation of the thioester.[3]

  • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5-15% (w/v) to precipitate the enzyme.[3]

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing 3SP-CoA can be further purified by RP-HPLC.

Analysis of 3-Sulfinopropionyl-CoA by HPLC-MS

This method is based on established protocols for the analysis of CoA esters.[1][2][3]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., ESI-MS)

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., Acclaim 120 C18, 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A 50 mM ammonium (B1175870) acetate, pH 5.0[3]
Mobile Phase B 100% Methanol[3]
Flow Rate 0.3 mL/min[3]
Gradient 90% A to 0% A over 40 minutes[3]
Detection 259 nm (for the adenine (B156593) moiety of CoA)[3]
Column Temperature 30°C[3]

Mass Spectrometry Conditions:

  • The mass spectrometer should be tuned for the detection of the protonated molecular ion of 3SP-CoA.

  • Tandem MS (MS/MS) can be used for structural confirmation, with a characteristic neutral loss of 507 amu corresponding to the fragmentation of the CoA moiety.[12]

Visualizations

Signaling Pathway of 3-Sulfinopropionyl-CoA Degradation

DTDP_Degradation_Pathway DTDP 3,3'-Dithiodipropionic Acid (DTDP) 3MP 3-Mercaptopropionic Acid (3MP) DTDP->3MP Disulfide Reductase 3SP 3-Sulfinopropionic Acid (3SP) 3MP->3SP Dioxygenase 3SP_CoA 3-Sulfinopropionyl-CoA (3SP-CoA) 3SP->3SP_CoA Succinyl-CoA Synthetase Propionyl_CoA Propionyl-CoA 3SP_CoA->Propionyl_CoA 3SP-CoA Desulfinase Metabolism Central Metabolism Propionyl_CoA->Metabolism

Caption: Degradation pathway of DTDP to Propionyl-CoA.

Experimental Workflow for Enzymatic Synthesis and Analysis

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification_analysis Purification & Analysis Reaction_Setup 1. Reaction Setup (3SP, CoA, ATP, MgCl2) Enzyme_Addition 2. Add Succinyl-CoA Synthetase Reaction_Setup->Enzyme_Addition Incubation 3. Incubate at 37°C Enzyme_Addition->Incubation Reaction_Stop 4. Stop Reaction (TCA) Incubation->Reaction_Stop Centrifugation 5. Centrifuge Reaction_Stop->Centrifugation Purification 6. RP-HPLC Purification Centrifugation->Purification Analysis 7. HPLC-MS Analysis Purification->Analysis

Caption: Workflow for enzymatic synthesis and analysis.

References

storage and handling conditions for (2S)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and use of (2S)-sulfonatepropionyl-CoA. Please note that specific stability and handling data for this compound are limited. The information provided is based on general knowledge of Coenzyme A (CoA) derivatives and should be supplemented with in-house stability and experimental optimization.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Lyophilized powder should be stored at -20°C or colder, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for at least one year.

Q2: How do I reconstitute lyophilized this compound?

A: Reconstitute the lyophilized powder in a buffer appropriate for your experiment, such as sterile water, PBS, or a buffer at a pH between 6.0 and 7.5. Avoid alkaline conditions (pH > 8.0) as the thioester bond is susceptible to hydrolysis. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.

Q3: How should I store reconstituted solutions of this compound?

A: Aliquot the reconstituted solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (a few hours), solutions can be kept on ice.

Q4: What is the stability of this compound in solution?

A: The stability of this compound in solution is dependent on pH, temperature, and the presence of nucleophiles. At neutral or slightly acidic pH and stored at -80°C, the solution is expected to be stable for several months. At room temperature, stability is significantly reduced. It is recommended to use freshly prepared solutions for optimal results.

Q5: Can I use buffers containing primary amines, such as Tris?

A: It is generally advisable to avoid buffers containing primary amines, as they can potentially react with the thioester group of the CoA derivative, leading to degradation. Buffers such as HEPES or MOPS are often preferred.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in enzymatic assays or other applications.

Issue Possible Cause Suggested Solution
Low or no enzyme activity Degraded this compound- Use a freshly prepared solution. - Ensure proper storage conditions (-80°C, single-use aliquots). - Verify the pH of your assay buffer is not alkaline.
Incorrect concentration of this compound- Verify the concentration of your stock solution, preferably by spectrophotometry using the molar extinction coefficient of adenine (B156593) at 260 nm (ε = 15,400 M⁻¹cm⁻¹).
Presence of inhibitory substances in the assay- Ensure no interfering compounds (e.g., high concentrations of reducing agents or chelators) are present in your sample or buffer.
High background signal Spontaneous hydrolysis of this compound- Prepare the reaction mixture immediately before starting the assay. - Run a no-enzyme control to determine the rate of spontaneous hydrolysis.
Contamination of reagents- Use high-purity water and reagents.
Inconsistent or variable results Repeated freeze-thaw cycles of this compound solution- Prepare and use single-use aliquots.
Pipetting errors- Ensure accurate pipetting, especially for small volumes.
Fluctuation in assay temperature- Maintain a constant and optimal temperature throughout the experiment.

Experimental Protocols

Protocol: Determination of this compound Concentration

This protocol describes how to determine the concentration of a this compound solution using UV spectrophotometry.

Materials:

  • This compound solution

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • UV-transparent cuvettes

  • UV spectrophotometer

Procedure:

  • Dilute the this compound solution in the assay buffer to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Use the assay buffer as a blank.

  • Measure the absorbance of the diluted solution at 260 nm.

  • Calculate the concentration using the Beer-Lambert law: A = εbc where: A = Absorbance at 260 nm ε = Molar extinction coefficient of adenine (15,400 M⁻¹cm⁻¹) b = Path length of the cuvette (usually 1 cm) c = Concentration (M)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays start Start: Unexpected Assay Result check_reagents Check Reagent Preparation and Storage start->check_reagents check_protocol Verify Experimental Protocol start->check_protocol run_controls Run Diagnostic Controls check_reagents->run_controls check_protocol->run_controls analyze_data Analyze Control Data run_controls->analyze_data issue_identified Issue Identified and Resolved analyze_data->issue_identified Control data points to specific error no_issue Issue Persists analyze_data->no_issue Control data is inconclusive

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental_Workflow General Experimental Workflow reconstitute Reconstitute Lyophilized This compound determine_conc Determine Concentration (UV Spec at 260 nm) reconstitute->determine_conc prepare_aliquots Prepare Single-Use Aliquots and Store at -80°C determine_conc->prepare_aliquots setup_assay Set Up Enzymatic Assay (include controls) prepare_aliquots->setup_assay acquire_data Acquire and Analyze Data setup_assay->acquire_data

Caption: A standard workflow for preparing and using this compound.

Technical Support Center: (2S)-Sulfonatepropionyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (2S)-sulfonatepropionyl-CoA. Given the limited specific literature on this compound, this guide is based on established principles of coenzyme A chemistry, analysis of other short-chain acyl-CoAs, and potential chemical interactions of the sulfonate group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic context might it be relevant?

A1: this compound is the coenzyme A thioester of 2-sulfonatepropionic acid. While not a commonly documented metabolite, it could theoretically be an intermediate in the metabolism of sulfonated compounds, such as the degradation of sulfoquinovose (a component of plant sulfolipids) or certain xenobiotics. Its metabolic pathway would likely intersect with known pathways of propionyl-CoA metabolism. Propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine).[1][2]

Q2: What are the primary challenges in the analysis of this compound?

A2: Like other acyl-CoAs, this compound is expected to be present in low cellular concentrations and is susceptible to both enzymatic and chemical degradation.[3] The presence of the highly polar sulfonate group can also pose challenges for chromatographic separation and mass spectrometry analysis, potentially causing poor retention on reverse-phase columns and ion suppression.

Q3: How can I prepare samples to minimize artifact formation?

A3: Rapid quenching of metabolism and efficient deproteinization are critical.[4] Flash-freezing of tissues or cell pellets in liquid nitrogen is a standard first step. Extraction should be performed with acidic conditions and organic solvents (e.g., acetonitrile/methanol (B129727)/water mixtures or acids like perchloric or sulfosalicylic acid) to precipitate proteins and stabilize the thioester bond.[4][5]

Q4: What are the recommended analytical techniques for quantifying this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[3][5] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, though it may be less specific.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Degradation during sample preparation Ensure rapid quenching and maintain samples at low temperatures. Use fresh, ice-cold extraction solutions. Minimize the time between extraction and analysis.
Hydrolysis of the thioester bond Maintain an acidic pH during extraction and storage. Avoid exposure to basic conditions.
Poor extraction efficiency Optimize the extraction solvent. The high polarity of the sulfonate group may require a higher proportion of aqueous solvent for efficient extraction.
Ion suppression in mass spectrometry Check for co-eluting interfering compounds. Optimize chromatographic separation to isolate the analyte of interest. Consider using a different ionization source or modifying mobile phase additives.
Inefficient chromatographic retention If using reverse-phase chromatography, the compound may elute in the void volume. Consider using a polar-embedded or hydrophilic interaction liquid chromatography (HILIC) column.
Issue 2: Presence of Unexpected Peaks or Artifacts
Possible Cause Troubleshooting Step
Oxidation of the thioester The formation of disulfides (e.g., CoA disulfide) can occur. Add a reducing agent like dithiothreitol (B142953) (DTT) to the sample to see if the artifact peak diminishes and the target peak increases.[4]
Reaction with derivatization agents If using derivatization, side reactions can occur. For example, silylation reagents can sometimes react with thiols to form unexpected adducts.[6]
In-source fragmentation in MS The molecule may be fragmenting in the ion source of the mass spectrometer. Optimize source parameters like temperature and voltage.
Contamination from labware or reagents Run blank injections of your extraction solvent and sample matrix to identify sources of contamination.
Esterification with solvent alcohols Under acidic conditions, trace amounts of alcohols (like methanol or ethanol (B145695) in the mobile phase) could potentially react with the CoA ester over time, although this is less common for thioesters than for carboxylic acids.[7][8]

Experimental Protocols

General Protocol for Extraction and Analysis of this compound from Cell Culture
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a specific volume of ice-cold extraction solution (e.g., 80% methanol, 20% water with a suitable internal standard) to the culture dish.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Alternatively, for suspension cells, pellet the cells by centrifugation at a low speed and low temperature, then resuspend in the extraction solution.

  • Extraction and Deproteinization:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Centrifuge the reconstituted sample to pellet any remaining insoluble material before transferring to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatography: Use a column suitable for polar analytes (e.g., HILIC or a polar-embedded C18 column).

    • Mobile Phase: A typical mobile phase would consist of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the sulfonate group. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and the internal standard.

Quantitative Data Summary

The following tables provide illustrative data based on typical acyl-CoA analyses, as specific quantitative data for this compound is not available in the literature.

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative ESI
MRM Transition (Hypothetical) m/z of precursor ion -> m/z of fragment ion

Table 2: Common Adducts and Interferences in Mass Spectrometry of Acyl-CoAs

Speciesm/z Relationship to Analyte [M-H]⁻Notes
Sodium Adduct [M+Na-2H]⁻Common in samples with high salt concentrations.
CoA Disulfide Dimer of CoACan form via oxidation. Check for a peak at a higher mass corresponding to the disulfide.
CoA-Cysteinyl Disulfide [CoA+Cys-2H]⁻Can form in the presence of free cysteine.

Visualizations

Signaling_Pathway cluster_propionyl_coa_metabolism Known Propionyl-CoA Metabolism cluster_hypothetical_pathway Hypothetical this compound Pathway AA Amino Acids (Val, Ile, Met, Thr) Propionyl_CoA Propionyl-CoA AA->Propionyl_CoA OCFA Odd-Chain Fatty Acids OCFA->Propionyl_CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Biotin, ATP, HCO3- Methylmalonyl_CoA (S)-Methylmalonyl-CoA PCC->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Sulfonated_Precursor Sulfonated Precursor (e.g., Sulfoquinovose degradation) Sulfopropionate 3-Sulfopropionate Sulfonated_Precursor->Sulfopropionate Acyl_CoA_Synthetase Acyl-CoA Synthetase (Hypothetical) Sulfopropionate->Acyl_CoA_Synthetase ATP, CoA Sulfonatepropionyl_CoA This compound Acyl_CoA_Synthetase->Sulfonatepropionyl_CoA Metabolic_Fate Further Metabolism or Excretion Sulfonatepropionyl_CoA->Metabolic_Fate

Caption: Hypothetical metabolic context of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (Cells/Tissue) Quenching 2. Rapid Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Extraction & Deproteinization (Acidic organic solvent) Quenching->Extraction Artifact_Quenching Artifact Risk: Enzymatic Degradation Quenching->Artifact_Quenching Centrifugation 4. Centrifugation Extraction->Centrifugation Artifact_Extraction Artifact Risk: Thioester Hydrolysis, Oxidation Extraction->Artifact_Extraction Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Drying 6. Solvent Evaporation Supernatant_Transfer->Drying Reconstitution 7. Reconstitution Drying->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow with critical artifact formation steps.

Troubleshooting_Tree Start Low or No Analyte Signal Check_Standard Is the pure standard visible? Start->Check_Standard No_Standard Issue with MS tuning or standard degradation Check_Standard->No_Standard No Yes_Standard Spike sample pre-extraction. Is the signal recovered? Check_Standard->Yes_Standard Yes No_Recovery Degradation during extraction or severe matrix effects Yes_Standard->No_Recovery No Yes_Recovery Analyte not present in original sample or below detection limit Yes_Standard->Yes_Recovery Yes

Caption: Troubleshooting decision tree for low analyte signal.

References

Technical Support Center: (2S)-Sulfonatepropionyl-CoA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working on the refining separation methods for (2S)-sulfonatepropionyl-CoA and its corresponding (2R) isomer.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate (2S)- and (2R)-sulfonatepropionyl-CoA isomers on my standard reversed-phase C18 column?

A1: (2S)- and (2R)-sulfonatepropionyl-CoA are enantiomers. Enantiomers are chiral molecules that are non-superimposable mirror images of each other.[1] They possess identical physical and chemical properties (e.g., polarity, pKa) in an achiral environment.[1][2] A standard reversed-phase HPLC setup is achiral and therefore cannot distinguish between them. To achieve separation, a chiral component must be introduced into the chromatographic system.[2]

Q2: What is the most common strategy for separating enantiomers like these?

A2: The most widely used and powerful method for direct enantiomer separation is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][3][4] The CSP creates a chiral environment where the two isomers form temporary diastereomeric complexes with different stability, leading to different retention times and thus, separation.[1]

Q3: My compound is highly polar and contains a sulfonate group. How does this affect my method development?

A3: The sulfonate group makes the molecule anionic and highly polar. On a standard reversed-phase column, it would have very little retention. To overcome this, a technique called Ion-Pair Reversed-Phase Chromatography is highly effective.[5][6] This involves adding an ion-pairing reagent (a large counter-ion, such as tetrabutylammonium (B224687) for your acidic analyte) to the mobile phase.[7][8] The reagent forms a neutral ion-pair with your analyte, increasing its hydrophobicity and retention on the C18 or other reversed-phase column. For your specific challenge, a combination of a Chiral Stationary Phase and an ion-pairing mobile phase is a logical starting point.

Q4: Are there any viable alternatives to chiral HPLC for this separation?

A4: Yes. Capillary Electrophoresis (CE) is an excellent technique for separating polar and charged chiral compounds.[9] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation.[10][11] CE offers very high separation efficiency and consumes minimal sample and solvent.[11] Another, less common, approach is the indirect method, where the isomers are first reacted with a pure chiral derivatizing agent to form stable diastereomers, which can then be separated on a standard achiral column.[12][13]

Troubleshooting Guide

Problem 1: Poor or No Peak Resolution (Rs < 1.5)
Potential Cause Suggested Solution
Unsuitable Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor.[14] If you see no separation, the chosen CSP may not be suitable. For complex molecules like CoA derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are a good starting point.[14] Consider screening several different types of CSPs.
Incorrect Mobile Phase Composition The organic modifier (e.g., Methanol, Acetonitrile) percentage dramatically affects selectivity. Systematically vary the modifier concentration. Also, adjust the concentration of the ion-pairing reagent; too high or too low a concentration can negatively impact resolution.
Suboptimal Temperature Temperature influences the thermodynamics of the interaction between the analytes and the CSP.[14] Use a column oven to control the temperature. Test conditions between 10°C and 40°C. Lower temperatures often improve resolution but increase analysis time and backpressure.
Flow Rate is Too High High flow rates can reduce the time available for the isomers to interact with the CSP, decreasing efficiency and resolution.[14] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Problem 2: Significant Peak Tailing or Asymmetry
Potential Cause Suggested Solution
Secondary Silanol (B1196071) Interactions The sulfonatepropionyl-CoA molecule has both an acidic sulfonate group and basic sites on the adenine (B156593) ring. The basic sites can interact with acidic silanol groups on the silica (B1680970) support of the column, causing tailing.[14][15] Use a modern, base-deactivated CSP. Alternatively, add a small amount of a competing base (e.g., 0.1% diethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to saturate the active sites.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks. Reduce the injection volume or the sample concentration.
Problem 3: Drifting or Unstable Retention Times
Potential Cause Suggested Solution
Insufficient Column Equilibration Chiral stationary phases, especially when used with ion-pairing reagents, can require long equilibration times.[14] Before starting your analysis, flush the column with at least 20-30 column volumes of the mobile phase, or until you see a stable baseline.
Mobile Phase Instability Ensure the mobile phase is fresh, well-mixed, and continuously degassed.[14] If using buffers, ensure they are within their effective pH range and will not precipitate with the organic modifier.
Temperature Fluctuations Unstable ambient temperatures can cause retention time drift. Use a thermostatically controlled column compartment.[14]
System Leaks Check for leaks in the HPLC system, as these can cause pressure fluctuations and unstable flow rates, leading to variable retention times.[14][15]

Data Presentation

Table 1: Illustrative Data for Method Optimization

The following table demonstrates how adjusting the acetonitrile (B52724) (ACN) percentage in an ion-pair mobile phase can affect the separation of (2R) and this compound isomers on a hypothetical polysaccharide-based CSP.

% ACN in Mobile Phaset_R (2R-isomer) (min)t_R (2S-isomer) (min)Selectivity (α)Resolution (R_s)
30%12.513.81.101.45
25% 15.2 17.1 1.12 1.80
20%19.822.51.141.70
15%28.132.31.151.65
  • Selectivity (α): Ratio of the retention factors (k') of the two isomers. A value > 1 indicates separation.

  • Resolution (R_s): The degree of separation between the two peaks. An R_s value of ≥ 1.5 is desired for baseline separation.

  • Data is for illustrative purposes only.

Experimental Protocols

Protocol: Chiral Ion-Pair Reversed-Phase HPLC

This protocol provides a starting point for separating this compound from its (2R) isomer.

1. Materials and Reagents:

  • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, UV/Vis or Mass Spectrometer (MS) detector.

  • Chiral Column: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Tetrabutylammonium Acetate (TBA-Ac) in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Solvent: Mobile Phase A / Mobile Phase B (75:25 v/v).

  • Sample: Mixture of (2S)- and (2R)-sulfonatepropionyl-CoA isomers, dissolved in sample solvent at ~0.5 mg/mL.

2. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of TBA-Ac in water. Filter through a 0.22 µm membrane.

  • System Equilibration: Install the chiral column. Purge the system. Equilibrate the column with Mobile Phase A / Mobile Phase B (75:25 v/v) at a flow rate of 0.8 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Gradient: Isocratic (75% A, 25% B)

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 260 nm (for the adenine moiety) or MS with electrospray ionization (ESI) in negative mode.

  • Analysis: Inject the sample and run the analysis.

  • Optimization: If resolution is not adequate, systematically adjust the % ACN (Mobile Phase B) and/or the column temperature as described in the troubleshooting guide.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase p1 Prepare Mobile Phase (Aqueous + Organic + Ion-Pair) p2 Dissolve Isomer Sample in Initial Mobile Phase p1->p2 e1 Install Chiral Column p2->e1 e2 Equilibrate System (>30 column volumes) e1->e2 e3 Inject Sample e2->e3 e4 Run Isocratic Method e3->e4 a1 Detect Peaks (UV/MS) e4->a1 a2 Integrate & Calculate Resolution (Rs) a1->a2 a3 Assess Results a2->a3

Caption: General workflow for chiral HPLC separation from preparation to analysis.

Troubleshooting Logic for Poor Resolution

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_conditions Step 2: Physical Conditions cluster_hardware Step 3: Hardware Check start Poor Peak Resolution (Rs < 1.5) c1 Decrease % Organic Modifier (e.g., in 5% steps) start->c1 c2 Adjust Ion-Pair Reagent Concentration c1->c2 end_node Resolution Improved c1->end_node c3 Check Mobile Phase pH c2->c3 c2->end_node d1 Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) c3->d1 c3->end_node d2 Change Column Temperature (Test at 15°C, 25°C, 35°C) d1->d2 d1->end_node e1 Column Degradation? d2->e1 d2->end_node e2 Screen a Different Chiral Stationary Phase (CSP) e1->e2 Yes e2->end_node

Caption: Decision tree for troubleshooting poor peak resolution in chiral separations.

References

Technical Support Center: Enhancing Chromatographic Resolution of (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the chromatographic resolution of (2S)-sulfonatepropionyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of my sulfonatepropionyl-CoA analog. Where should I start troubleshooting?

Answer:

Achieving chiral separation for a polar and charged molecule like this compound requires a systematic approach. The initial lack of resolution is a common challenge. Here are the primary factors to investigate:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral separations. For sulfonated and polar compounds, consider the following types of columns:

    • Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are widely used and effective for a broad range of compounds. They can be used in normal-phase, reversed-phase, and polar organic modes.

    • Macrocyclic Glycopeptide-based CSPs: Columns like those based on teicoplanin or vancomycin (B549263) (e.g., CHIROBIOTIC™ series) are particularly well-suited for polar and ionizable molecules and are compatible with reversed-phase and polar ionic modes, making them ideal for LC-MS applications.

    • Anion-exchange CSPs: For acidic compounds like sulfonates, weak anion-exchange chiral stationary phases (e.g., Chiralpak® QN-AX and QD-AX) can provide excellent enantioselectivity. The separation mechanism is based on ion exchange between the negatively charged analyte and the positively charged chiral selector.[1]

  • Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.

    • Screen Different Modes: If you are starting with a polysaccharide-based column, screen different mobile phase modes such as normal phase (e.g., hexane/alcohol), reversed-phase (e.g., acetonitrile (B52724)/water with a buffer), and polar organic mode (e.g., methanol (B129727) or acetonitrile with additives).

    • Optimize Organic Modifier: In both normal and reversed-phase modes, the type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) can significantly impact selectivity.

    • Mobile Phase pH and Buffers: For ionizable compounds like this compound, the pH of the mobile phase is crucial. It affects the ionization state of both the analyte and potentially the stationary phase. It is advisable to use a pH that ensures a consistent ionization state of the analyte. The concentration and type of buffer can also influence retention and selectivity.[2]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature can improve resolution by affecting the thermodynamics of the chiral recognition process. It is a valuable parameter to screen.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can increase the efficiency of the separation and improve resolution.

Issue 2: Peak Tailing

Question: My peaks for sulfonatepropionyl-CoA are showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for a polar, acidic compound like this compound is often due to secondary interactions with the stationary phase or other issues. Here’s how to address it:

  • Secondary Silanol (B1196071) Interactions: If you are using a silica-based CSP, residual silanol groups on the silica (B1680970) surface can interact strongly with the polar sulfonate group, leading to peak tailing.

    • Mobile Phase Additives: Add a small amount of a competing acid or base to the mobile phase to mask the silanol groups. For an acidic compound, a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) can be effective in normal phase or polar organic mode. In reversed-phase, ensure your buffer has sufficient ionic strength.

    • End-capped Columns: Use a column that is well end-capped to minimize the number of free silanol groups.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to mixed ionization states of the analyte during its passage through the column, resulting in peak broadening and tailing. Ensure the mobile phase is buffered at a pH that keeps the sulfonate group fully ionized.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Try reducing the injection volume or the concentration of your sample. Chiral stationary phases often have a lower sample capacity than achiral phases.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing. Use tubing with a small internal diameter and keep the length to a minimum.

Issue 3: Peak Splitting

Question: I am observing split peaks for my analyte. What could be the reason?

Answer:

Peak splitting can be a frustrating issue with several potential causes:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.[3]

  • Column Contamination or Void: Contamination at the head of the column or a void in the packing material can disrupt the sample band as it enters the column, leading to a split peak.

    • Solution: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[3]

  • Co-elution of Isomers: While you are trying to separate enantiomers, it's possible that you have diastereomers or other closely related isomers present in your sample that are co-eluting or eluting very closely, appearing as a split or shoulder peak.

  • Slow On-Column Interconversion: In some rare cases, the enantiomers might be interconverting on the column, leading to a distorted or split peak. This is less likely for a stable molecule but can be influenced by the mobile phase and temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral separation method for this compound?

A1: A systematic screening approach is highly recommended. Start with a set of 2-3 different types of chiral columns (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based). For each column, screen a few mobile phase systems. For example:

  • Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Reversed Phase: Acetonitrile/Water with 10 mM Ammonium (B1175870) Acetate (B1210297) (e.g., 70:30 v/v).

  • Polar Ionic Mode (for macrocyclic glycopeptide columns): Methanol with 0.1% Ammonium Trifluoroacetate.

Q2: How does the counter-ion in an ion-pair chromatography setup affect the chiral separation of sulfonates?

A2: In ion-pair chromatography, the choice of counter-ion can significantly influence retention and selectivity. The counter-ion pairs with the charged analyte, and the hydrophobicity of this ion pair determines its retention on a reversed-phase column. For chiral separations, the structure of the counter-ion can also influence the three-dimensional conformation of the analyte, which in turn affects how it interacts with the chiral stationary phase. It is another parameter that can be optimized to improve resolution.

Q3: Is HILIC a suitable technique for separating this compound?

A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating highly polar and charged compounds like this compound.[4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This allows for the retention of compounds that would otherwise elute in the void volume in reversed-phase chromatography. HILIC can also offer different selectivity compared to other chromatographic modes.

Q4: What are the key considerations for sample preparation for LC-MS analysis of sulfonatepropionyl-CoA?

A4: For LC-MS analysis, it is crucial to have a clean sample to avoid ion suppression and contamination of the mass spectrometer.

  • Protein Precipitation: If your sample is from a biological matrix, protein precipitation (e.g., with cold acetonitrile or methanol) is a necessary first step.

  • Solid-Phase Extraction (SPE): For more complex matrices, an SPE cleanup step can be very effective. A mixed-mode or anion-exchange SPE cartridge could be suitable for capturing the negatively charged sulfonatepropionyl-CoA while washing away neutral and basic impurities.

  • Solvent: After extraction and cleanup, reconstitute the sample in a solvent that is compatible with the initial mobile phase of your LC method.[6]

  • Avoid Non-Volatile Buffers: If using MS detection, avoid non-volatile buffers like phosphate. Use volatile buffers such as ammonium acetate or ammonium formate.[7]

Experimental Protocols

The following protocols are based on established methods for structurally similar compounds, such as other short-chain acyl-CoAs and chiral sulfonates, and should be adapted and optimized for this compound.

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Reversed-Phase)

This protocol is based on methods for separating chiral 3-hydroxyacyl-CoAs and can be a good starting point.[8]

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

  • Column: Chiralpak® AD-RH (4.6 x 250 mm, 5 µm) or similar amylose-based reversed-phase chiral column.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water

    • Solvent B: Acetonitrile

    • Isocratic elution with 70% B. Optimization of the A:B ratio is critical.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C. Screening different temperatures (e.g., 15 °C to 40 °C) is recommended.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. If from a biological matrix, perform protein precipitation followed by SPE.

Protocol 2: Chiral Separation using an Anion-Exchange CSP

This protocol is adapted from methods for the enantioseparation of chiral sulfonates.[1][9]

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

  • Column: Chiralpak® QN-AX or QD-AX (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol containing 50 mM Acetic Acid and 25 mM Ammonia. The ratio of the acidic and basic additives is a key parameter for optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm or MS.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

The following tables summarize typical starting conditions and expected outcomes based on the analysis of analogous compounds. Note: These values are illustrative and will require empirical optimization for this compound.

Table 1: Example Starting Conditions for Chiral Method Screening

ParameterMethod 1: Reversed-Phase ChiralMethod 2: Anion-Exchange ChiralMethod 3: HILIC
Column Chiralpak® AD-RHChiralpak® QN-AXZIC®-HILIC
Mobile Phase A 10 mM Ammonium Acetate in Water-10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol w/ 50mM HOAc, 25mM NH3Acetonitrile
Gradient/Isocratic Isocratic (e.g., 30:70 A:B)IsocraticGradient (e.g., 95% to 50% B)
Flow Rate 0.5 mL/min1.0 mL/min0.3 mL/min
Temperature 25 °C25 °C40 °C
Detection UV (260 nm) or MSUV (260 nm) or MSMS

Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes

IssueParameter to AdjustDirection of ChangeExpected Outcome on Resolution
Poor ResolutionFlow RateDecreaseMay Increase
TemperatureIncrease or DecreaseMay Increase
Organic Modifier % (RP)DecreaseMay Increase (longer retention)
Additive ConcentrationOptimizeMay Improve Peak Shape and Selectivity
Peak TailingMobile Phase AdditiveAdd/IncreaseImproved Peak Symmetry
Sample ConcentrationDecreaseImproved Peak Symmetry
Low Signal (MS)Mobile Phase BufferUse Volatile BuffersIncreased Sensitivity
Sample CleanupImplement SPEReduced Ion Suppression

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

PoorResolutionWorkflow Troubleshooting Poor Resolution Start Start: Poor or No Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP ScreenCSPs Screen different CSP types (Polysaccharide, Macrocyclic Glycopeptide, Anion-Exchange) CheckCSP->ScreenCSPs No CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes ScreenCSPs->CheckMobilePhase OptimizeMobilePhase Adjust organic modifier type and concentration. Optimize pH and buffer. CheckMobilePhase->OptimizeMobilePhase No CheckTemperature Has temperature been screened? CheckMobilePhase->CheckTemperature Yes OptimizeMobilePhase->CheckTemperature ScreenTemperature Test a range of temperatures (e.g., 15-40°C) CheckTemperature->ScreenTemperature No CheckFlowRate Is the flow rate optimal? CheckTemperature->CheckFlowRate Yes ScreenTemperature->CheckFlowRate OptimizeFlowRate Reduce flow rate CheckFlowRate->OptimizeFlowRate No ResolutionImproved Resolution Achieved CheckFlowRate->ResolutionImproved Yes OptimizeFlowRate->ResolutionImproved

Caption: A logical workflow for systematically troubleshooting poor enantiomeric resolution.

Experimental Workflow for Chiral LC-MS Analysis

LCMS_Workflow Workflow for Chiral LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., cold Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Reconstitution Reconstitute in Mobile Phase SPE->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chiral HPLC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the chiral analysis of this compound from a biological matrix using LC-MS.

References

Validation & Comparative

A Comparative Guide to Propionyl-CoA and (2S)-Sulfonatepropionyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of propionyl-CoA, a common metabolic intermediate, and its synthetic analog, (2S)-sulfonatepropionyl-CoA, as enzyme substrates. Due to a lack of experimental data on the enzymatic processing of this compound, this comparison primarily focuses on the well-characterized propionyl-CoA, followed by a theoretical analysis of how the structural differences in its sulfonate analog would likely affect enzyme-substrate interactions and catalytic activity.

Propionyl-CoA: A Central Metabolic Hub

Propionyl-CoA is a three-carbon acyl-CoA thioester that serves as a crucial intermediate in cellular metabolism. It is generated from various sources, including the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids such as valine, isoleucine, threonine, and methionine.[1][2] The primary metabolic fate of propionyl-CoA in most vertebrates is its conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[1][3][4]

The conversion of propionyl-CoA to succinyl-CoA is a three-step enzymatic pathway primarily occurring in the mitochondria:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[2]

  • Epimerization: (S)-methylmalonyl-CoA is then converted to its stereoisomer, (R)-methylmalonyl-CoA, by methylmalonyl-CoA epimerase .

  • Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.

Propionyl-CoA can also be a precursor for the biosynthesis of odd-chain fatty acids, where it acts as the initial building block instead of acetyl-CoA.[5]

Enzymatic Utilization of Propionyl-CoA: Focus on Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (EC 6.4.1.3) is a key enzyme in the metabolism of propionyl-CoA.[2] It is a member of the biotin-dependent carboxylase family and exhibits a high affinity and specificity for propionyl-CoA.[6] While PCC can carboxylate other short-chain acyl-CoAs, such as acetyl-CoA, its catalytic efficiency is significantly lower for these alternative substrates.[6] For instance, the rate of carboxylation of acetyl-CoA is only about 1.5% of that for propionyl-CoA under experimental conditions.[6]

Quantitative Data: Kinetic Parameters of Propionyl-CoA Carboxylase

The following table summarizes the experimentally determined kinetic constants for human propionyl-CoA carboxylase with its substrates.

SubstrateKm (mM)Reference(s)
Propionyl-CoA0.29[2][6]
ATP0.08[2]
Bicarbonate (HCO3-)3.0[2][6]

This compound: A Theoretical Substrate Comparison

This compound is a structural analog of propionyl-CoA where the carboxyl group at the 2-position is replaced by a sulfonate group. There is currently no available experimental data on the interaction of this compound with enzymes that typically utilize propionyl-CoA. However, based on the principles of enzyme-substrate recognition and catalysis, we can predict the likely impact of this substitution.

The key differences between a carboxylate and a sulfonate group are their geometry and acidity. A carboxylate group is trigonal planar, while a sulfonate group is tetrahedral. Sulfonic acids are also significantly more acidic than carboxylic acids. These differences would likely have a profound effect on how the molecule interacts with the active site of an enzyme like PCC.

Binding: The active site of PCC is specifically evolved to recognize the size, shape, and charge distribution of propionyl-CoA. The substitution of a planar carboxylate with a bulkier, tetrahedral sulfonate group may create steric hindrance, preventing the analog from fitting properly into the active site. Furthermore, the different charge distribution and hydrogen bonding capabilities of the sulfonate group compared to the carboxylate could disrupt the precise electrostatic interactions required for stable binding.

Catalysis: Even if binding were to occur, the catalytic mechanism of PCC would likely be inhibited. The carboxylation reaction involves the formation of a carbanion at the alpha-carbon of the propionyl group, which then attacks bicarbonate. The electronic properties of the sulfonate group, being more electron-withdrawing than a carboxylate, would make the formation of this carbanion intermediate more difficult, thereby increasing the activation energy of the reaction and significantly reducing or completely abolishing catalytic activity.

Experimental Protocols

Kinetic Analysis of Propionyl-CoA Carboxylase

This protocol describes a common method for assaying PCC activity by measuring the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

  • Purified propionyl-CoA carboxylase

  • Propionyl-CoA solution

  • ATP solution

  • MgCl2 solution

  • Tris-HCl buffer (pH 8.0)

  • NaH14CO3 (radiolabeled sodium bicarbonate)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and propionyl-CoA in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding NaH14CO3 and the purified PCC enzyme.

  • Incubate the reaction for a specific time period (e.g., 10 minutes), during which the enzyme will incorporate the radiolabeled bicarbonate into propionyl-CoA to form radiolabeled methylmalonyl-CoA.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA). This will precipitate the protein and also drive off any unreacted 14CO2.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant, which contains the acid-stable, radiolabeled product, to a scintillation vial.

  • Add scintillation fluid to the vial.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time. The kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Metabolic_Pathway_of_Propionyl_CoA cluster_sources Sources cluster_conversion Conversion to Succinyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->(S)-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) ATP, HCO3- (R)-Methylmalonyl-CoA (R)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA->(R)-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA (R)-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway of propionyl-CoA.

PCC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer, MgCl2, ATP, Propionyl-CoA) Pre_incubation Pre-incubate at 37°C Reaction_Mixture->Pre_incubation Initiation Initiate with NaH14CO3 and PCC Pre_incubation->Initiation Incubation Incubate for a defined time Initiation->Incubation Termination Stop reaction with TCA Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Supernatant_Transfer Transfer supernatant to scintillation vial Centrifugation->Supernatant_Transfer Scintillation_Counting Measure radioactivity Supernatant_Transfer->Scintillation_Counting Data_Analysis Calculate kinetic parameters Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for PCC kinetic assay.

References

Validation of 3-Sulfinopropionyl-CoA's Role in a Bacterial Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A note on the target molecule: Extensive literature searches did not yield specific information on a metabolic pathway directly involving "(2S)-sulfonatepropionyl-CoA". However, substantial research exists for a closely related sulfonated analogue, 3-sulfinopropionyl-CoA (3SP-CoA) . This guide will, therefore, focus on the validated role of 3SP-CoA in the catabolism of 3,3'-dithiodipropionic acid (DTDP) by the bacterium Advenella mimigardefordensis DPN7T, presenting it as a well-documented pathway for a sulfonated propionyl-CoA derivative.

This comparison guide provides an objective analysis of the experimental data validating the role of 3-sulfinopropionyl-CoA as a key intermediate in the DTDP metabolic pathway. The performance of this pathway is substantiated by the characterization of the enzymes responsible for the formation and conversion of 3SP-CoA.

The Metabolic Pathway of 3,3'-dithiodipropionic Acid (DTDP) Catabolism

The degradation of the organic sulfur compound DTDP in A. mimigardefordensis proceeds through a novel pathway where 3SP-CoA is a crucial intermediate.[1][2] This pathway ultimately converts DTDP into propionyl-CoA, which can then enter the central metabolism of the bacterium.[1][2] The key enzymatic steps validating the role of 3SP-CoA are detailed below.

DTDP_Catabolism DTDP 3,3'-dithiodipropionic acid (DTDP) MP 3-mercaptopropionic acid (3MP) DTDP->MP LpdA (Disulfide Reductase) 2 NADH -> 2 NAD+ SP 3-sulfinopropionic acid (3SP) MP->SP Mdo (Dioxygenase) O2 -> H2O SP_CoA 3-sulfinopropionyl-CoA (3SP-CoA) SP->SP_CoA SucCD (CoA Ligase) ATP + CoA -> ADP + Pi Propionyl_CoA Propionyl-CoA SP_CoA->Propionyl_CoA AcdDPN7 (Desulfinase) - SO3^2- Metabolism Central Metabolism Propionyl_CoA->Metabolism

Catabolic pathway of DTDP in A. mimigardefordensis.

Quantitative Data for Key Enzymes

The validation of 3SP-CoA's role as a metabolic intermediate is strongly supported by the kinetic characterization of the enzymes that produce and consume it. The data below is compiled from studies on the key enzymes SucCD and AcdDPN7 from A. mimigardefordensis.

Table 1: Kinetic Parameters of Succinyl-CoA Synthetase (SucCD) for 3-Sulfinopropionate [3][4][5]

SubstrateVmax (μmol min-1 mg-1)Km (mM)
Succinate9.85 ± 0.140.143 ± 0.001
3-Sulfinopropionate (3SP) 0.12 ± 0.01 0.818 ± 0.046

This table compares the enzyme's activity with its primary substrate, succinate, to its activity with 3SP. While the efficiency is lower for 3SP, it is significant and essential for the pathway.

Table 2: Kinetic Parameters of 3-Sulfinopropionyl-CoA Desulfinase (AcdDPN7) [6][7]

SubstrateVmax (μmol min-1 mg-1)Km (mM)kcat/Km (s-1 mM-1)
3-Sulfinopropionyl-CoA (3SP-CoA) 4.19 0.013 240.8

This table shows the high efficiency and affinity of AcdDPN7 for 3SP-CoA, confirming a dedicated step for its conversion.

Experimental Protocols

The following are detailed methodologies for the key experiments that validated the function of the enzymes involved in 3SP-CoA metabolism.

Experimental Workflow: Validation of the DTDP Catabolic Pathway

Experimental_Workflow cluster_mutagenesis Mutant Generation & Analysis cluster_enzyme_characterization Enzyme Characterization mutagenesis Tn5::mob Transposon Mutagenesis of A. mimigardefordensis screening Screening for Mutants Unable to Grow on DTDP mutagenesis->screening mapping Mapping Transposon Insertion Sites in Mutant Genomes screening->mapping cloning Cloning & Heterologous Expression of Candidate Genes (sucCD, acdDPN7) in E. coli mapping->cloning purification Purification of Recombinant Enzymes cloning->purification assays In Vitro Enzyme Assays with 3SP and 3SP-CoA purification->assays kinetics Determination of Kinetic Parameters (Vmax, Km) assays->kinetics

References

comparative analysis of (2S)-sulfonatepropionyl-CoA metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, enzymatic kinetics, and experimental protocols for the degradation of 3-sulfopropionate, a key organosulfonate, across various bacterial species. This guide highlights the distinct strategies employed by different bacteria to utilize this compound as a carbon and sulfur source.

The metabolism of organosulfonates, such as 3-sulfopropionate (3-SP), is a critical component of the global sulfur cycle, enabling bacteria to utilize these abundant compounds. While the specific term "(2S)-sulfonatepropionyl-CoA" does not appear to correspond to a recognized metabolite in current literature, it is likely that the intended focus is on the metabolism of sulfopropionates, which involves CoA-activated intermediates. This guide provides a comparative analysis of the pathways and enzymes involved in the degradation of 3-SP and its derivatives in different bacterial species, for which experimental data is available.

Metabolic Pathways for 3-Sulfopropionate Degradation

Bacteria have evolved diverse pathways to catabolize 3-SP and related compounds. Two prominent examples are the bifurcated pathway observed in the marine bacterium Roseovarius nubinhibens ISM for the degradation of 3-sulfolactate, and the oxidative pathway for 2,3-dihydroxypropanesulfonate (DHPS) in the soil bacterium Cupriavidus pinatubonensis JMP134, which generates a sulfolactate intermediate.

The Bifurcated Pathway in Roseovarius nubinhibens ISM

Roseovarius nubinhibens ISM employs a sophisticated bifurcated pathway to degrade 3-sulfolactate, a hydroxylated derivative of 3-SP. The pathway begins with the uptake of 3-sulfolactate by a tripartite transport system (SlcHFG) and its oxidation to 3-sulfopyruvate by a membrane-bound sulfolactate dehydrogenase (SlcD). 3-sulfopyruvate serves as the branch point of the pathway.[1][2]

One branch involves the decarboxylation of 3-sulfopyruvate to sulfoacetaldehyde (B1196311) by 3-sulfopyruvate decarboxylase (ComDE). Sulfoacetaldehyde is then desulfonated by sulfoacetaldehyde acetyltransferase (Xsc), yielding sulfite (B76179) and acetyl-phosphate. The acetyl-phosphate is subsequently converted to the central metabolite acetyl-CoA by phosphate (B84403) acetyltransferase (Pta).[1][2]

The second branch of the pathway involves the transamination of 3-sulfopyruvate to (S)-cysteate, which is then desulfonated by (S)-cysteate sulfolyase (CuyA) to yield sulfite and pyruvate (B1213749).[1][2] The released sulfite is likely exported from the cell and oxidized to sulfate.

dot

Roseovarius_nubinhibens_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm 3-Sulfolactate_ext 3-Sulfolactate 3-Sulfolactate_peri 3-Sulfolactate 3-Sulfolactate_ext->3-Sulfolactate_peri SlcHFG (Transporter) 3-Sulfolactate_cyt 3-Sulfolactate 3-Sulfolactate_peri->3-Sulfolactate_cyt 3-Sulfopyruvate 3-Sulfopyruvate 3-Sulfolactate_cyt->3-Sulfopyruvate SlcD (Dehydrogenase) Sulfoacetaldehyde Sulfoacetaldehyde 3-Sulfopyruvate->Sulfoacetaldehyde ComDE (Decarboxylase) S-Cysteate (S)-Cysteate 3-Sulfopyruvate->S-Cysteate Transaminase Sulfite1 Sulfite Sulfoacetaldehyde->Sulfite1 Xsc (Acetyltransferase) Acetyl-phosphate Acetyl-phosphate Sulfoacetaldehyde->Acetyl-phosphate Xsc (Acetyltransferase) Sulfite2 Sulfite S-Cysteate->Sulfite2 CuyA (Sulfolyase) Pyruvate Pyruvate S-Cysteate->Pyruvate CuyA (Sulfolyase) Acetyl-CoA Acetyl-CoA Acetyl-phosphate->Acetyl-CoA Pta Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism Acetyl-CoA->Central_Metabolism

Figure 1. Bifurcated degradation pathway of 3-sulfolactate in Roseovarius nubinhibens ISM.

The Oxidative Pathway in Cupriavidus pinatubonensis JMP134

Cupriavidus pinatubonensis JMP134 utilizes an oxidative pathway for the degradation of 2,3-dihydroxypropanesulfonate (DHPS), a sulfonated glycerol. This pathway is initiated by the oxidation of DHPS at the 3-position to yield 3-sulfolactate, a reaction catalyzed by the NAD(P)+-dependent DHPS-3-dehydrogenase (HpsN).[3] The resulting sulfolactate is then cleaved by (R)-sulfolactate sulfo-lyase (SuyAB) to produce pyruvate and sulfite.[3] This pathway demonstrates a strategy of initial oxidation followed by desulfonation.

dot

Cupriavidus_pinatubonensis_Pathway DHPS 2,3-Dihydroxypropanesulfonate (DHPS) Sulfolactate 3-Sulfolactate DHPS->Sulfolactate HpsN (DHPS-3-dehydrogenase) Pyruvate Pyruvate Sulfolactate->Pyruvate SuyAB ((R)-sulfolactate sulfo-lyase) Sulfite Sulfite Sulfolactate->Sulfite SuyAB ((R)-sulfolactate sulfo-lyase) Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism

Figure 2. Oxidative degradation pathway of DHPS in Cupriavidus pinatubonensis JMP134.

Comparative Enzyme Kinetics

Quantitative data on the kinetic parameters of the enzymes involved in these pathways are crucial for understanding their efficiency and substrate specificity.

EnzymeSpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DHPS-3-dehydrogenase (HpsN) Cupriavidus pinatubonensis JMP134R-DHPS160 ± 2025.0 ± 0.91.6 x 105[4]
S-DHPS> 10,000--[4]
NAD+130 ± 10--[4]
Sulfoacetaldehyde acetyltransferase (Xsc) Alcaligenes defragrans NKNTAUSulfoacetaldehydeNot reportedNot reportedNot reported[5][6]
(S)-Cysteate sulfolyase (CuyA) Roseovarius nubinhibens ISM(S)-CysteateNot reportedNot reportedNot reported[1][2]

Note: Kinetic data for several key enzymes in these pathways, particularly for Roseovarius nubinhibens, are not yet available in the published literature. The data for HpsN from C. pinatubonensis reveals a strong stereochemical preference for the R-enantiomer of DHPS.[4]

Experimental Protocols

This section provides an overview of the methodologies used for key experiments in the characterization of 3-sulfopropionate metabolic pathways.

Enzyme Assays

DHPS-3-dehydrogenase (HpsN) Activity Assay:

  • Principle: The activity of HpsN is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

  • Reaction Mixture: A typical assay mixture contains buffer (e.g., Tris-HCl, pH 8.0), NAD+, the substrate (R-DHPS or S-DHPS), and the purified enzyme.

  • Procedure: The reaction is initiated by the addition of the enzyme. The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of NADH formation is used to calculate the enzyme activity.

  • Reference: A detailed protocol for the kinetic analysis of HpsN from C. pinatubonensis can be found in the supplementary information of structural and kinetic studies on this enzyme.[4]

Sulfoacetaldehyde Acetyltransferase (Xsc) Assay:

  • Principle: The activity of Xsc can be assayed by measuring the formation of sulfite or acetyl-phosphate from sulfoacetaldehyde.[1]

  • Sulfite Detection: The release of sulfite can be quantified using the fuchsin method.

  • Acetyl-Phosphate Detection: The formation of acetyl-phosphate can be measured by converting it to acetyl-CoA and then using a coupled enzyme assay.

  • Reference: A method for assaying Xsc from Alcaligenes defragrans has been described, which involves measuring the formation of acetyl phosphate.[5][6]

dot

Enzyme_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Add_Enzyme Initiate Reaction (Add Purified Enzyme) Start->Add_Enzyme Monitor_Reaction Monitor Product Formation or Substrate Depletion (e.g., Spectrophotometry) Add_Enzyme->Monitor_Reaction Calculate_Activity Calculate Enzyme Activity (e.g., µmol/min/mg) Monitor_Reaction->Calculate_Activity End End Calculate_Activity->End

Figure 3. General workflow for a typical enzyme activity assay.

Enzyme Purification

The purification of enzymes is a prerequisite for their biochemical characterization. A general strategy involves the following steps:

  • Cell Lysis: Bacterial cells expressing the target enzyme are harvested and disrupted to release the cellular contents.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Chromatography: The clarified lysate is subjected to a series of chromatographic steps to separate the target enzyme from other proteins. Common techniques include:

    • Affinity Chromatography: Utilizes a specific ligand for the enzyme (e.g., a His-tag).

    • Ion-Exchange Chromatography: Separates proteins based on their net charge.

    • Size-Exclusion Chromatography: Separates proteins based on their size.

  • Purity Assessment: The purity of the enzyme is assessed at each step using SDS-PAGE.

Detailed protocols for the purification of specific enzymes can often be found in the materials and methods section of the primary research articles.[7]

Conclusion

The comparative analysis of 3-sulfopropionate metabolism reveals distinct and efficient strategies employed by different bacterial species to utilize this class of organosulfonates. While the bifurcated pathway in Roseovarius nubinhibens ISM provides metabolic flexibility by channeling the substrate into two different routes leading to central metabolism, the linear oxidative pathway in Cupriavidus pinatubonensis JMP134 represents a more direct approach. The available kinetic data for DHPS-3-dehydrogenase highlights the high stereospecificity of these enzymes. Further research is needed to elucidate the kinetic parameters of all enzymes in these pathways and to discover and characterize new pathways in other species. This knowledge is fundamental for understanding the biogeochemical cycling of sulfur and may open avenues for biotechnological applications, such as bioremediation and the synthesis of novel sulfur-containing compounds.

References

Comparative Analysis of Antibody Cross-Reactivity with CoA Derivatives and (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies targeting Coenzyme A (CoA) and its derivatives with the synthetic analog, (2S)-sulfonatepropionyl-CoA. Understanding antibody specificity is crucial for the development of reliable immunoassays and targeted therapeutics. This document outlines the requisite experimental protocols and data interpretation strategies to facilitate a comprehensive comparison of antibody performance.

Executive Summary

The specificity of antibodies is a critical parameter in their application, preventing off-target effects and ensuring accurate quantification in assays.[1][2][3] Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar molecule.[1][2] In the context of Coenzyme A (CoA) metabolism, it is imperative to characterize the binding profile of anti-CoA derivative antibodies against analogs like this compound to validate their use in research and diagnostic settings. This guide presents a systematic approach to generating and evaluating such cross-reactivity data.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of antibody performance, all quantitative data should be summarized in a structured format. The table below serves as a template for organizing experimental findings. Researchers can populate this table with their own data to compare different antibodies or experimental conditions.

Antibody ID Target Antigen This compound Concentration (nM) Binding Affinity (KD) to Target Antigen (nM) Binding Affinity (KD) to this compound (nM) Cross-Reactivity (%)
e.g., Ab-1Acetyl-CoA100DataDataData
e.g., Ab-2Propionyl-CoA100DataDataData
e.g., Ab-3Malonyl-CoA100DataDataData

Cross-Reactivity (%) is calculated as: (Binding Affinity to Target Antigen / Binding Affinity to this compound) x 100.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are key experimental protocols for assessing antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

ELISA is a widely used method to quantify antibody-antigen interactions. A competitive ELISA format is particularly useful for determining cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target antigen (e.g., Acetyl-CoA, Propionyl-CoA) conjugated to a carrier protein (e.g., BSA)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Primary antibody against the target CoA derivative

  • This compound as a competitor

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the target antigen-carrier conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS-T.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions of the competitor, this compound. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the competitor for 30 minutes.

  • Incubation: Add the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: The degree of cross-reactivity is determined by the concentration of this compound required to inhibit the primary antibody binding by 50% (IC50).

Western Blotting for Specificity Analysis

Western blotting can be used to visually assess the specificity of an antibody.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Conjugate various CoA derivatives and this compound to a carrier protein (e.g., BSA).

  • SDS-PAGE: Separate the conjugated proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: The presence and intensity of bands corresponding to the different CoA derivative conjugates will indicate the degree of cross-reactivity.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can help to clarify complex processes and relationships.

CrossReactivityPrinciple cluster_antibody Primary Antibody cluster_antigens Antigens cluster_binding Binding Events Antibody Fab | Fc SpecificBinding Specific Binding Antibody:f0->SpecificBinding CrossReactiveBinding Cross-Reactive Binding Antibody:f0->CrossReactiveBinding Target Target Antigen (e.g., Acetyl-CoA) Target->SpecificBinding Competitor This compound Competitor->CrossReactiveBinding

Caption: Principle of antibody cross-reactivity.

CompetitiveELISAWorkflow A 1. Coat Plate with Target Antigen-Carrier Conjugate B 2. Block Non-Specific Sites A->B C 3. Pre-incubate Primary Antibody with Competitor (this compound) B->C D 4. Add Antibody-Competitor Mix to Wells C->D E 5. Add HRP-Conjugated Secondary Antibody D->E F 6. Add TMB Substrate E->F G 7. Add Stop Solution F->G H 8. Read Absorbance at 450 nm G->H

Caption: Competitive ELISA workflow for cross-reactivity.

Conclusion

The systematic evaluation of antibody cross-reactivity against this compound is essential for the validation of immunoassays and the development of specific therapeutic agents. By employing standardized protocols, such as competitive ELISA and Western blotting, and organizing the data in a clear, comparative format, researchers can make informed decisions about the suitability of their antibodies for specific applications. The methodologies and frameworks provided in this guide are intended to support robust and reproducible scientific inquiry in the field of CoA metabolism and beyond.

References

Functional Differences Between (2S)- and (2R)-Sulfonatepropionyl-CoA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and metabolic databases reveals a significant gap in the understanding of the specific functional differences between the stereoisomers (2S)-sulfonatepropionyl-CoA and (2R)-sulfonatepropionyl-CoA. While the metabolism of the parent compound, propionyl-CoA, is well-documented, specific experimental data detailing the distinct biological roles, enzymatic interactions, and metabolic fates of its 2-sulfonated enantiomers is not publicly available.

This guide aims to provide a framework for the potential functional distinctions between these molecules, drawing upon general principles of stereochemistry in enzyme kinetics and metabolic pathways. However, it must be emphasized that the following sections are based on hypothetical scenarios and analogous metabolic pathways due to the absence of direct experimental evidence.

Hypothetical Metabolic Pathways and Enzymatic Interactions

The introduction of a sulfonate group at the C2 position of propionyl-CoA, and the stereochemistry of this substitution, would likely have profound effects on its interaction with enzymes that typically metabolize propionyl-CoA and other short-chain acyl-CoAs. Enzymes are highly stereospecific, and the (2S) and (2R) configurations would present the sulfonate group in different three-dimensional orientations, leading to differential recognition and processing.

A hypothetical metabolic pathway for sulfonatepropionyl-CoA could involve enzymes analogous to those in propionyl-CoA metabolism. The key points of potential functional divergence between the (2S) and (2R) isomers would be at the active sites of these enzymes.

cluster_S This compound Pathway cluster_R (2R)-Sulfonatepropionyl-CoA Pathway cluster_common Common Metabolic Fate S_CoA This compound S_Enzyme Hypothetical (S)-specific Enzyme S_CoA->S_Enzyme Binding & Catalysis S_Product Metabolic Product S S_Enzyme->S_Product Degradation Further Degradation / Excretion S_Product->Degradation R_CoA (2R)-Sulfonatepropionyl-CoA R_Enzyme Hypothetical (R)-specific Enzyme R_CoA->R_Enzyme Binding & Catalysis R_Product Metabolic Product R R_Enzyme->R_Product R_Product->Degradation

Caption: Hypothetical divergent metabolic pathways for (2S)- and (2R)-sulfonatepropionyl-CoA.

Potential Areas of Functional Differentiation: A Tabular Summary

Without experimental data, a quantitative comparison is impossible. The following table outlines potential areas where functional differences between the two isomers could be investigated.

Functional Aspect Hypothetical Difference for (2S)- vs. (2R)-Sulfonatepropionyl-CoA Rationale
Enzyme Kinetics One isomer may be a preferred substrate (lower Km, higher Vmax) for a specific enzyme, while the other may be a poor substrate or even an inhibitor.The stereospecificity of enzyme active sites would likely lead to differential binding affinities and catalytic efficiencies.
Metabolic Fate The isomers could be channeled into different metabolic pathways (e.g., one being catabolized for energy, the other participating in a biosynthetic pathway or being targeted for excretion).Differential recognition by pathway-specific enzymes would dictate the metabolic route.
Physiological Effects The accumulation of one isomer might lead to specific cellular or physiological effects (e.g., toxicity, signaling) not observed with the other.The interaction with downstream targets or the consequence of metabolic pathway activation/inhibition could differ.
Drug Development If these molecules are considered as potential drug candidates or are metabolites of a drug, their stereochemistry would be critical for efficacy and safety.One enantiomer may be therapeutically active while the other could be inactive or contribute to adverse effects.

Proposed Experimental Protocols to Elucidate Functional Differences

To address the current knowledge gap, the following experimental approaches would be necessary.

Enzymatic Assays with Purified Enzymes
  • Objective: To determine the kinetic parameters (Km, Vmax, kcat) of enzymes potentially involved in the metabolism of sulfonatepropionyl-CoA for both the (2S) and (2R) isomers.

  • Methodology:

    • Synthesize and purify both (2S)- and (2R)-sulfonatepropionyl-CoA.

    • Identify and purify candidate enzymes, such as acyl-CoA dehydrogenases, hydratases, or synthetases that might act on these substrates.

    • Perform spectrophotometric or HPLC-based assays to measure the rate of substrate conversion or product formation at varying substrate concentrations.

    • Calculate kinetic parameters by fitting the data to the Michaelis-Menten equation.

Metabolic Fate Analysis using Labeled Isomers
  • Objective: To trace the metabolic fate of each stereoisomer in a biological system (e.g., cell culture or in vivo model).

  • Methodology:

    • Synthesize isotopically labeled (e.g., ¹³C or ³⁵S) (2S)- and (2R)-sulfonatepropionyl-CoA.

    • Introduce the labeled compounds into the chosen biological system.

    • At various time points, extract metabolites and analyze them using techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

    • Identify and quantify the downstream metabolites to map the metabolic pathways.

start Synthesize Labeled (2S)- and (2R)-Isomers introduce Introduce into Biological System start->introduce extract Extract Metabolites at Time Points introduce->extract analyze LC-MS / NMR Analysis extract->analyze map Map Metabolic Pathways analyze->map

Caption: Experimental workflow for tracing the metabolic fate of sulfonatepropionyl-CoA isomers.

Conclusion

The functional differences between (2S)- and (2R)-sulfonatepropionyl-CoA remain an unexplored area of biochemistry. Based on fundamental principles of enzyme stereoselectivity, it is highly probable that these two isomers exhibit distinct biological activities. Future research employing the experimental strategies outlined above is essential to elucidate their specific roles in metabolism and to assess their potential relevance in fields such as drug development and metabolic engineering. Until such data becomes available, any discussion of their functional differences remains speculative.

Validating Enzyme Specificity for (2S)-Sulfonatepropionyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzymes is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of enzymes with potential activity towards (2S)-sulfonatepropionyl-CoA, a sulfonated analog of the endogenous metabolite propionyl-CoA. Due to the limited direct research on this compound, this document focuses on the well-characterized enzymes of the propionyl-CoA metabolism pathway as a predictive framework and a basis for experimental validation.

The canonical pathway for propionyl-CoA metabolism involves three key enzymes: Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCE), and Methylmalonyl-CoA Mutase (MCM). These enzymes work in concert to convert propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids, into the Krebs cycle intermediate, succinyl-CoA. The substrate specificity of these enzymes is critical to the efficient functioning of this pathway. This guide will delve into the known substrate preferences of these enzymes, providing a benchmark against which the potential interaction with this compound can be assessed.

The Propionyl-CoA Metabolism Pathway: A Reference for Comparison

The metabolic fate of propionyl-CoA is a well-established pathway, providing a clear sequence of enzymatic reactions that can be used to hypothesize the potential entry points and transformations of this compound.

Propionyl-CoA Metabolism Pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Figure 1: The canonical metabolic pathway of propionyl-CoA.

Comparative Enzyme Specificity

The central question for researchers investigating this compound is whether the enzymes of the propionyl-CoA pathway can recognize and process this sulfonated analog. The following tables summarize the known kinetic parameters for these enzymes with their native substrates and other known substrates, offering a quantitative basis for comparison.

Propionyl-CoA Carboxylase (PCC)

PCC catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[1] While it has the highest affinity for propionyl-CoA, it is known to be somewhat promiscuous, capable of carboxylating other short-chain acyl-CoAs.[2]

SubstrateKm (mM)Relative Activity (%)Source
Propionyl-CoA0.29100[1][2]
Acetyl-CoA-~1.5[2]
Bicarbonate3.0-[1][2]
ATP0.08-[1]

The substitution of a methyl group in propionyl-CoA with a sulfonate group in this compound introduces significant steric bulk and a negative charge. This alteration may impact binding to the active site of PCC. Site-directed mutagenesis studies have shown that specific residues, such as D422, are important for substrate specificity.[1]

Methylmalonyl-CoA Epimerase (MCE)

MCE catalyzes the interconversion of (S)- and (R)-methylmalonyl-CoA.[3] Detailed kinetic data for MCE is not as readily available in the literature. However, its activity is essential for channeling the product of PCC into the next step of the pathway.

Methylmalonyl-CoA Mutase (MCM)

MCM, a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[4] The specificity of MCM has been investigated, with some studies exploring the impact of mutations on its kinetic parameters.[5][6]

Enzyme SourceSubstrateKm (AdoCbl)Vmax (relative to wild-type)Specific Activity (U/mg)Source
Human (wild-type)(R)-Methylmalonyl-CoA-100%0.2-0.3[5][7]
Human (mutant G94V)(R)-Methylmalonyl-CoAIncreased 40-fold~100%-[5][6]
Human (mutant Y231N)(R)-Methylmalonyl-CoAIncreased 900-fold~50%-[5][6]
Human (mutant R369H)(R)-Methylmalonyl-CoAIncreased 100-fold~20%-[5][6]
Human (mutant G623R)(R)-Methylmalonyl-CoAIncreased 60-fold~0.2%-[5][6]
Human (mutant H678R)(R)-Methylmalonyl-CoAIncreased 200-fold~10%-[5][6]
Human (mutant G717V)(R)-Methylmalonyl-CoAIncreased 400-fold~1%-[5][6]

Note: 1 Unit (U) is defined as the amount of enzyme that produces 1 µmol of succinyl-CoA per minute.[5][7]

Studies have also identified inhibitors of MCM, such as 1-carboxyethyl-CoA and 2-carboxyethyl-CoA, which are structural analogs of the substrate.[8] This suggests that the enzyme's active site can accommodate molecules with variations in the side chain, although these particular analogs are not processed.

Experimental Protocols for Validating Specificity

To determine if this compound is a substrate for the enzymes in the propionyl-CoA pathway, the following experimental protocols can be adapted.

Propionyl-CoA Carboxylase (PCC) Activity Assay

A common method for assaying PCC activity is through a radiometric assay that measures the incorporation of radiolabeled bicarbonate into the product.[9][10]

PCC_Assay_Workflow cluster_0 Reaction Incubation cluster_1 Reaction Termination and Product Separation cluster_2 Quantification Enzyme_Prep Enzyme Preparation (e.g., cell lysate) Reaction_Mix Reaction Mixture: - this compound (or Propionyl-CoA) - ATP, MgCl2 - [14C]NaHCO3 Enzyme_Prep->Reaction_Mix Add Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction (e.g., add Trichloroacetic Acid) Incubation->Stop_Reaction Remove_Unreacted Remove Unreacted [14C]NaHCO3 (as 14CO2) Stop_Reaction->Remove_Unreacted Centrifuge Centrifuge to Pellet Protein Remove_Unreacted->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting of Supernatant Collect_Supernatant->Scintillation_Counting

Figure 2: Experimental workflow for the radiometric PCC assay.

Protocol Outline:

  • Enzyme Source: Prepare a cell lysate or purified enzyme solution.

  • Reaction Mixture: Prepare a reaction buffer containing the substrate (propionyl-CoA as a positive control, and this compound as the test compound), ATP, MgCl₂, and [¹⁴C]NaHCO₃.[9]

  • Incubation: Initiate the reaction by adding the enzyme source to the reaction mixture and incubate at 37°C.

  • Termination: Stop the reaction by adding an acid, such as trichloroacetic acid. This also helps in removing the unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.[9]

  • Separation: Centrifuge the mixture to pellet the precipitated protein.

  • Quantification: Measure the radioactivity in the supernatant, which contains the radiolabeled product, using a scintillation counter.

Alternatively, a non-radiometric HPLC-based method can be used to measure the formation of the product, (S)-methylmalonyl-CoA.[2][11]

Methylmalonyl-CoA Epimerase (MCE) Activity Assay

A simplified HPLC-based assay for MCE involves a coupled reaction with MCM.[12][13]

MCE_Assay_Workflow cluster_0 Coupled Reaction cluster_1 Quantification Substrate (S)-Methylmalonyl-CoA MCE Methylmalonyl-CoA Epimerase (MCE) Substrate->MCE Intermediate (R)-Methylmalonyl-CoA MCE->Intermediate Epimerization MCM Methylmalonyl-CoA Mutase (MCM) (excess) Product Succinyl-CoA MCM->Product Intermediate->MCM Isomerization HPLC HPLC Analysis Quantify Quantify Disappearance of (S)-Methylmalonyl-CoA HPLC->Quantify

Figure 3: Experimental workflow for the coupled MCE assay.

Protocol Outline:

  • Reagents: The assay requires (S)-methylmalonyl-CoA as the substrate and purified MCM as the coupling enzyme.

  • Reaction: The MCE-containing sample is incubated with (S)-methylmalonyl-CoA in the presence of an excess of MCM. MCE converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then immediately converted to succinyl-CoA by MCM.[12][13]

  • Quantification: The activity of MCE is determined by measuring the rate of disappearance of the substrate, (S)-methylmalonyl-CoA, using HPLC.[12][13]

Methylmalonyl-CoA Mutase (MCM) Activity Assay

MCM activity can be determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or UPLC-MS/MS.[14][15][16][17]

Protocol Outline:

  • Enzyme Preparation: A source of MCM, such as cell extracts or purified enzyme, is required. The assay is dependent on the presence of the cofactor adenosylcobalamin.[16]

  • Reaction: The enzyme is incubated with (R,S)-methylmalonyl-CoA.

  • Termination: The reaction is stopped, typically by the addition of acid.[16]

  • Analysis: The reaction mixture is analyzed by reverse-phase HPLC or UPLC-MS/MS to separate and quantify the product, succinyl-CoA, from the substrate, methylmalonyl-CoA.[14][15]

Conclusion

While there is currently no direct experimental data on the enzymatic specificity for this compound, the well-characterized propionyl-CoA metabolic pathway provides a robust framework for investigation. The kinetic data for Propionyl-CoA Carboxylase and Methylmalonyl-CoA Mutase with their native substrates serve as a crucial benchmark for comparison. The provided experimental protocols offer a clear path for researchers to directly test the activity of these enzymes with this compound. Such studies will be invaluable in determining the metabolic fate of this sulfonated compound and could pave the way for new discoveries in drug development and metabolic engineering.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic pathway of propionyl-CoA is a critical juncture in cellular metabolism, integrating the catabolism of odd-chain fatty acids and several amino acids into the tricarboxylic acid (TCA) cycle. Key enzymes in this pathway, such as propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MCM), are essential for maintaining metabolic homeostasis.[1][2] The dysregulation of this pathway is associated with several metabolic disorders, making its enzymatic components attractive targets for therapeutic intervention. This guide provides a comparative analysis of the inhibitory effects of various compounds on the enzymes of the propionyl-CoA pathway.

While the inhibitory effects of the specific compound (2S)-sulfonatepropionyl-CoA have not been detailed in the available scientific literature, this guide will focus on a comparative analysis of structurally and functionally related compounds that have been studied as inhibitors of key enzymes in propionyl-CoA metabolism. The data presented herein is compiled from various studies to provide a comprehensive overview for researchers in the field.

Inhibitory Effects on Methylmalonyl-CoA Mutase (MCM)

Methylmalonyl-CoA mutase is a vitamin B12-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a crucial step for entry into the TCA cycle.[2] Several substrate analogs have been investigated as inhibitors of human methylmalonyl-CoA mutase.

Quantitative Comparison of MCM Inhibitors

CompoundTarget EnzymeInhibition TypeKi1 (mM)Ki2 (mM)Source
Ethylmalonyl-CoAHuman Methylmalonyl-CoA MutaseReversible, Mixed--[3]
Cyclopropylcarbonyl-CoA carboxylateHuman Methylmalonyl-CoA MutaseReversible, Mixed0.26 ± 0.07-[3]
Methylenecyclopropylacetyl-CoAHuman Methylmalonyl-CoA MutaseReversible, Mixed0.47 ± 0.122 ± 0.34[3]
Malyl-CoAHuman Methylmalonyl-CoA Mutase---[4]
Itaconyl-CoAHuman Methylmalonyl-CoA Mutase---[4]
Nitric Oxide (NO)Mammalian Methylmalonyl-CoA Mutase---[5]

Note: A definitive inhibitory constant for Ethylmalonyl-CoA was not provided in the source material, although it was identified as an inhibitor. Malyl-CoA was noted to be a more potent inhibitor than Itaconyl-CoA, but specific inhibitory constants were not provided. Nitric oxide has also been identified as an inhibitor, acting on cobalamin(II) or the deoxyadenosyl radical.[4][5]

Experimental Protocols

Enzyme Inhibition Assay for Human Methylmalonyl-CoA Mutase

A common method for determining the inhibitory effects on methylmalonyl-CoA mutase involves monitoring the enzymatic reaction in the presence and absence of the inhibitory compound. The following is a generalized protocol based on standard enzymology practices:

  • Enzyme Preparation: Recombinant human methylmalonyl-CoA mutase is purified to ensure the absence of contaminating enzymatic activities.

  • Reaction Mixture: The assay is typically conducted in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing the enzyme, the substrate (methylmalonyl-CoA), and varying concentrations of the inhibitor.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate. The mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination: The enzymatic reaction is stopped, often by the addition of an acid (e.g., formic acid).[4]

  • Product Quantification: The amount of product (succinyl-CoA) formed is quantified. This can be achieved using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Data Analysis: The initial reaction velocities are calculated at each inhibitor concentration. These data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with inhibitor terms) to determine the type of inhibition and the inhibition constants (Ki).

Signaling Pathways and Experimental Workflows

Propionyl-CoA Metabolic Pathway and Points of Inhibition

The following diagram illustrates the core pathway of propionyl-CoA metabolism and highlights the enzymes that are targeted by the inhibitors discussed in this guide.

Propionyl_CoA_Pathway cluster_input Metabolic Inputs cluster_pathway Propionyl-CoA Catabolism cluster_inhibitors Inhibitors Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->PCC Biotin, ATP Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA MCM Methylmalonyl-CoA Mutase (MCM) Methylmalonyl-CoA->MCM Vitamin B12 Succinyl-CoA Succinyl-CoA MCM->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->MCM Cyclopropylcarbonyl-CoA\ncarboxylate Cyclopropylcarbonyl-CoA carboxylate Cyclopropylcarbonyl-CoA\ncarboxylate->MCM Methylenecyclopropylacetyl-CoA Methylenecyclopropylacetyl-CoA Methylenecyclopropylacetyl-CoA->MCM Malyl-CoA Malyl-CoA Malyl-CoA->MCM Itaconyl-CoA Itaconyl-CoA Itaconyl-CoA->MCM Nitric Oxide Nitric Oxide Nitric Oxide->MCM

Caption: Propionyl-CoA metabolism and known points of enzymatic inhibition.

General Workflow for Enzyme Inhibition Assays

The diagram below outlines a typical experimental workflow for characterizing enzyme inhibitors.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purification Enzyme Purification Assay Plate Setup\n(Enzyme, Buffer, Inhibitor) Assay Plate Setup (Enzyme, Buffer, Inhibitor) Enzyme Purification->Assay Plate Setup\n(Enzyme, Buffer, Inhibitor) Buffer & Reagent Prep Buffer & Reagent Prep Buffer & Reagent Prep->Assay Plate Setup\n(Enzyme, Buffer, Inhibitor) Inhibitor Stock Solution Inhibitor Stock Solution Inhibitor Stock Solution->Assay Plate Setup\n(Enzyme, Buffer, Inhibitor) Reaction Initiation\n(Substrate Addition) Reaction Initiation (Substrate Addition) Assay Plate Setup\n(Enzyme, Buffer, Inhibitor)->Reaction Initiation\n(Substrate Addition) Incubation Incubation Reaction Initiation\n(Substrate Addition)->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Product Quantification\n(e.g., LC-MS) Product Quantification (e.g., LC-MS) Reaction Termination->Product Quantification\n(e.g., LC-MS) Calculate Initial Velocities Calculate Initial Velocities Product Quantification\n(e.g., LC-MS)->Calculate Initial Velocities Kinetic Modeling Kinetic Modeling Calculate Initial Velocities->Kinetic Modeling Determine Ki & Inhibition Type Determine Ki & Inhibition Type Kinetic Modeling->Determine Ki & Inhibition Type

Caption: A generalized workflow for enzyme inhibition kinetic studies.

While direct inhibitory data for this compound is not currently available in the public domain, the comparative analysis of related compounds provides valuable insights into the inhibition of key enzymes in the propionyl-CoA metabolic pathway. The data and methodologies presented in this guide can serve as a foundation for future research, including the investigation of novel inhibitors like this compound and the development of therapeutics targeting metabolic disorders. Further studies are warranted to elucidate the inhibitory profile of this compound and to expand the repertoire of inhibitors for the enzymes of this critical metabolic pathway.

References

Quantitative Comparison of Propionyl-CoA Levels in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of propionyl-CoA abundance across various cellular models, detailing quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Note to the reader: This guide provides a quantitative comparison of propionyl-CoA levels. No peer-reviewed literature or publicly available data could be found for "(2S)-sulfonatepropionyl-CoA" at the time of this publication. The information presented herein pertains to propionyl-CoA, a closely related and critical intermediate in cellular metabolism.

Quantitative Data Summary

The following table summarizes the quantitative levels of propionyl-CoA across different cell types and subcellular compartments as determined by advanced mass spectrometry techniques. These values provide a baseline for understanding the compartmentalized metabolism of this important acyl-CoA.

Cell/Tissue TypeSubcellular CompartmentPropionyl-CoA Concentration (µM)Fold Change (Propionyl-CoA/Acetyl-CoA)Reference
Brown AdipocytesWhole Cell Lysate~0.5-[1]
Mitochondria~0.7-[1]
Cytosol~0.2-[1]
Acly-/- Mouse Embryonic FibroblastsWhole Cell Lysate~0.3-[1]
Mitochondria~0.4-[1]
Cytosol~0.1-[1]
Mouse LiverWhole Cell Lysate~0.4-[1]
Mitochondria~0.6-[1]
Cytosol~0.1-[1]
Human Heart (Left Ventricle)Whole Cell Lysate~0.2-[1]
Mitochondria~0.3-[1]
Cytosol~0.05-[1]
HepG2 (Human Liver Cancer)Nucleus-~1.0 (equimolar with Acetyl-CoA)[1]
Cytosol-~0.1[1]
HepG2 (Human Liver Cancer)Whole Cell>10-fold increase with 1mM propionate (B1217596) treatment-[2]

Experimental Protocols

The data presented in this guide were primarily generated using the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method coupled with Liquid Chromatography-Mass Spectrometry (LC-MS).

SILEC-SF for Subcellular Acyl-CoA Quantitation[1]

This method provides a robust framework for the accurate quantification of acyl-CoA levels in different subcellular compartments by utilizing stable isotope-labeled internal standards.

  • Cell Culture and Isotope Labeling:

    • Cells of interest are cultured in media containing a stable isotope-labeled precursor for Coenzyme A biosynthesis, such as 15N113C3–vitamin B5 (pantothenate).

    • This results in the cellular pool of Coenzyme A and its acyl-CoA derivatives being isotopically labeled, which will serve as the internal standard.

  • Sample Preparation and Subcellular Fractionation:

    • The "heavy" isotope-labeled cells (internal standard) are mixed with "light" unlabeled experimental cells.

    • The cell mixture is then subjected to subcellular fractionation protocols to isolate specific organelles (e.g., mitochondria, nuclei, cytosol). Differential centrifugation is a commonly employed technique for this purpose.

  • Acyl-CoA Extraction:

    • Acyl-CoAs are extracted from the isolated subcellular fractions using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).

  • LC-MS/MS Analysis:

    • The extracted acyl-CoAs are separated by reverse-phase liquid chromatography.

    • The separated acyl-CoAs are then detected and quantified by tandem mass spectrometry (MS/MS). The ratio of the "light" (from the experimental sample) to "heavy" (from the internal standard) peak areas for each acyl-CoA species allows for precise quantification, correcting for sample loss during preparation.

LC-MS/MS for Whole-Cell Acyl-CoA Analysis[2]

For whole-cell measurements, a more direct extraction protocol followed by LC-MS/MS is often used.

  • Cell Treatment and Lysis:

    • Cells are cultured and treated with compounds of interest (e.g., propionate).

    • The culture medium is rapidly removed, and cells are lysed to release intracellular metabolites.

  • Acyl-CoA Extraction:

    • Similar to the SILEC-SF protocol, acyl-CoAs are extracted using an acidic organic solvent.

  • LC-MS/MS Analysis:

    • The extracted samples are analyzed by LC-MS/MS to quantify the levels of propionyl-CoA and other acyl-CoAs.

Visualizations

Signaling Pathways and Experimental Workflows

SILEC_SF_Workflow cluster_labeling Isotope Labeling cluster_processing Sample Processing cluster_analysis Analysis StandardCells Standard Cells IsotopeMedia Culture with 15N1,13C3-Vitamin B5 StandardCells->IsotopeMedia Mix Mix Standard and Experimental Cells StandardCells->Mix ExperimentalCells Experimental Cells NormalMedia Culture with normal Vitamin B5 ExperimentalCells->NormalMedia ExperimentalCells->Mix IsotopeMedia->StandardCells Heavy Acyl-CoAs NormalMedia->ExperimentalCells Light Acyl-CoAs Fractionation Subcellular Fractionation (e.g., Differential Centrifugation) Mix->Fractionation Mitochondria Mitochondria Fractionation->Mitochondria Cytosol Cytosol Fractionation->Cytosol Nucleus Nucleus Fractionation->Nucleus Extraction Acyl-CoA Extraction Mitochondria->Extraction Cytosol->Extraction Nucleus->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Light/Heavy Ratio) LCMS->Quantification

Caption: Workflow for the SILEC-SF method for quantitative subcellular acyl-CoA analysis.

Propionyl-CoA is a key metabolite derived from the catabolism of odd-chain fatty acids and certain amino acids.[3] Its levels are dynamically regulated and play a significant role in cellular processes, including histone propionylation, which can influence gene expression. The data and methods presented here offer a valuable resource for researchers investigating the intricate roles of propionyl-CoA in health and disease.

References

Confirming the Identity of (2S)-Sulfonatepropionyl-CoA: A Guide to Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, the unambiguous identification of key metabolites is paramount. This guide provides a comparative framework for confirming the identity of (2S)-sulfonatepropionyl-CoA by leveraging authentic standards. We detail the necessary experimental protocols and present expected data for confident characterization.

The robust identification of this compound, a potentially crucial intermediate in various metabolic processes, relies on the direct comparison of an experimentally isolated compound with a well-characterized authentic standard. This comparison typically involves co-elution in chromatographic systems and identical fragmentation patterns in mass spectrometry.

Experimental Workflow for Identity Confirmation

The process of confirming the identity of a putative this compound sample involves several key stages, from the acquisition or synthesis of an authentic standard to its comparative analysis against the unknown sample.

Figure 1: Experimental workflow for the confirmation of this compound identity.

Synthesis and Characterization of the Authentic Standard

Currently, a detailed, publicly available protocol specifically for the synthesis of this compound is not readily found in the scientific literature. However, general methods for the synthesis of acyl-CoA esters can be adapted. Both chemo-enzymatic and purely chemical approaches are viable.

Chemical Synthesis: A plausible chemical route involves the activation of (2S)-3-sulfopropionic acid, followed by reaction with Coenzyme A. The activation of the carboxylic acid can be achieved using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or by forming a mixed anhydride. It is important to note that the synthesis of related compounds, such as 3-sulfinopropionyl-CoA, has been reported to be challenging due to the instability of the corresponding cyclic anhydride, suggesting that careful optimization of the activation step is necessary. A potential strategy could involve the synthesis of a more stable activated intermediate, such as an acyl chloride, prior to reaction with Coenzyme A.

Enzymatic Synthesis: An alternative approach is the use of a suitable enzyme, such as a CoA ligase or transferase, that can catalyze the formation of the thioester bond between (2S)-3-sulfopropionic acid and Coenzyme A. This method can offer high specificity and yield under mild reaction conditions.

Following synthesis, the authentic standard must be rigorously purified, typically by High-Performance Liquid Chromatography (HPLC), and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Analytical Techniques for Comparison

The primary method for comparing the authentic standard with the experimental sample is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography: Reversed-phase chromatography using a C18 column is a standard technique for the separation of acyl-CoA molecules. The retention time of the experimental compound should exactly match that of the authentic standard under identical chromatographic conditions. A co-injection experiment, where the sample and the standard are mixed and analyzed together, should result in a single, sharp peak, providing strong evidence of identity.

Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement of the parent ion, which should correspond to the theoretical exact mass of this compound (C₂₄H₄₀N₇O₂₀P₃S₂), calculated to be 903.09824003 Da.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and generate a characteristic fragmentation pattern. For acyl-CoAs, a hallmark fragmentation is the neutral loss of the Coenzyme A moiety (507 Da) and the appearance of a specific fragment ion at m/z 428.0365[1]. The MS/MS spectrum of the experimental sample must be identical to that of the authentic standard.

Data Presentation for Comparison

To facilitate a clear comparison, the quantitative data obtained from the analysis of the authentic standard and the experimental sample should be summarized in a structured table.

ParameterAuthentic this compound StandardExperimental SampleMatch? (Yes/No)
LC Retention Time (min) [Insert experimentally determined retention time][Insert experimentally determined retention time]
Co-injection -Single Symmetrical Peak
Precursor Ion (m/z) [M+H]⁺ [Insert experimentally determined m/z][Insert experimentally determined m/z]
High-Resolution Mass (Da) 903.0982[Insert experimentally determined mass]
Key MS/MS Fragment Ions (m/z) [List key fragment ions, e.g., [M+H-507]⁺, 428.0365][List observed fragment ions]

Experimental Protocols

1. General Protocol for LC-MS/MS Analysis of Acyl-CoAs

  • Chromatography System: HPLC or UHPLC system coupled to a high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoA.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

  • Collision Energy: Optimized to achieve characteristic fragmentation of the acyl-CoA.

2. Co-injection Analysis

  • Prepare a solution of the authentic this compound standard at a known concentration.

  • Prepare the extract of the experimental sample.

  • Analyze the standard and the sample extract separately using the optimized LC-MS/MS method to determine their individual retention times.

  • Prepare a mixture of the standard and the sample extract.

  • Inject the mixture and analyze using the same LC-MS/MS method.

  • Examine the chromatogram for the presence of a single, sharp, and symmetrical peak at the expected retention time. The appearance of shoulder peaks or a broadened peak would indicate that the compounds are not identical.

By following these guidelines and meticulously comparing the experimental data with that of a rigorously characterized authentic standard, researchers can confidently confirm the identity of this compound in their samples, paving the way for a deeper understanding of its metabolic significance.

References

Differential Enzyme Kinetics: A Comparative Analysis of (2S)-Sulfonatepropionyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of (2S)-sulfonatepropionyl-CoA in contrast to other common short-chain acyl-CoAs. Due to the limited direct research on this compound as a substrate, this guide focuses on its role as a potential inhibitor and draws comparisons with the established kinetics of natural acyl-CoA substrates for key metabolic enzymes. The data presented is crucial for understanding the metabolic fate and potential therapeutic applications of sulfonate-containing compounds.

Data Presentation: Comparative Enzyme Kinetics

To provide a basis for comparison, the kinetic parameters for the carboxylation of common short-chain acyl-CoAs by acyl-CoA carboxylase from Thermobifida fusca are presented below. This enzyme exhibits promiscuity, carboxylating acetyl-CoA, propionyl-CoA, and butyryl-CoA[1].

SubstrateVmax (µmol/min/mg)Km (µM)Vmax/Km (µmol/min/mg/µM)
Acetyl-CoA0.45 ± 0.02110 ± 100.0041
Propionyl-CoA1.3 ± 0.170 ± 100.0186
Butyryl-CoA0.21 ± 0.0140 ± 100.0053
Table 1: Michaelis-Menten kinetic constants for the carboxylation of various acyl-CoA substrates by Acyl-CoA Carboxylase from Thermobifida fusca YX. Data extracted from[1].

As an illustration of how sulfonate analogs interact with related enzymes, a study on methylmalonyl-CoA decarboxylase synthesized and tested methylmalonyl-CoA analogs where the carboxylate was replaced by a sulfonate group. These analogs acted as inhibitors.

AnalogKi (µM)
Methylmalonyl-CoA sulfonate analogLow micromolar range
Table 2: Inhibition constants (Ki) for a methylmalonyl-CoA sulfonate analog with E. coli methylmalonyl-CoA decarboxylase. This data suggests that sulfonate analogs can bind to the active site of acyl-CoA metabolizing enzymes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme kinetics. Below are protocols for key enzymes involved in propionyl-CoA metabolism.

Propionyl-CoA Carboxylase (PCC) Assay

The activity of PCC is typically measured by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product.

Principle: The enzyme-catalyzed carboxylation of propionyl-CoA using [¹⁴C]bicarbonate produces [¹⁴C]methylmalonyl-CoA. The reaction is stopped by the addition of acid, which also removes unreacted [¹⁴C]bicarbonate as ¹⁴CO₂. The radioactivity remaining in the acid-stable product is then quantified by liquid scintillation counting[2][3].

Reaction Mixture:

  • 100 mM Buffer (e.g., Tris-HCl, pH 8.0)

  • 5 mM MgCl₂

  • 10 mM ATP

  • 10 mM Propionyl-CoA

  • 10 mM [¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

Procedure:

  • Pre-incubate the reaction mixture without propionyl-CoA at 37°C for 5 minutes.

  • Initiate the reaction by adding propionyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Evaporate the samples to dryness to remove unreacted ¹⁴CO₂.

  • Resuspend the residue in water and measure the radioactivity using a scintillation counter.

An alternative non-radioactive method involves HPLC to measure the amount of methylmalonyl-CoA produced from unlabeled propionyl-CoA[4][5].

Methylmalonyl-CoA Mutase Assay

The activity of methylmalonyl-CoA mutase can be determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.

Principle: The isomerization of methylmalonyl-CoA to succinyl-CoA is catalyzed by methylmalonyl-CoA mutase in the presence of its cofactor, adenosylcobalamin. The product, succinyl-CoA, can be quantified by various methods[6][7].

Coupled Spectrophotometric Assay: A continuous spectrophotometric assay can be employed by coupling the formation of succinyl-CoA to the reduction of NAD⁺ through the action of succinyl-CoA synthetase (SCS), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). However, a more direct and sensitive method involves HPLC or LC-MS/MS to separate and quantify succinyl-CoA[8].

HPLC-based Assay Protocol:

  • Reaction Mixture:

    • 50 mM Buffer (e.g., potassium phosphate, pH 7.5)

    • 0.1 mM Adenosylcobalamin

    • 1 mM Methylmalonyl-CoA

    • Enzyme preparation

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Take aliquots at different time points and stop the reaction by adding a quenching agent (e.g., perchloric acid).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify methylmalonyl-CoA and succinyl-CoA. The compounds are detected by their absorbance at 254 nm[7].

Mandatory Visualization

Propionyl-CoA Metabolic Pathway

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Sulfonate_Propionyl_CoA This compound Sulfonate_Propionyl_CoA->Propionyl_CoA Potential Inhibition

Caption: Metabolic pathway of propionyl-CoA and potential inhibition by this compound.

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Enzyme_Purification Enzyme Purification/ Cell Lysate Preparation Reaction_Setup Set up reaction mixtures (varying substrate concentrations) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation (this compound, other Acyl-CoAs) Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Reaction_Quench Stop the reaction Incubation->Reaction_Quench Quantification Quantify product formation (e.g., HPLC, Scintillation) Reaction_Quench->Quantification Kinetic_Plot Plot reaction velocity vs. substrate concentration Quantification->Kinetic_Plot Parameter_Calc Calculate Km, Vmax, kcat, Ki (Michaelis-Menten, Lineweaver-Burk) Kinetic_Plot->Parameter_Calc

References

Safety Operating Guide

Navigating the Safe Disposal of (2S)-sulfonatepropionyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult and adhere to all institutional and local environmental health and safety (EHS) regulations, as these take precedence over the general guidelines provided herein.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] Nitrile gloves are a suitable choice for handling many weak acids and organic solvents, but their resistance to specific compounds can vary.[2][3][4] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Key Principles for Handling (2S)-sulfonatepropionyl-CoA Waste:

  • Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.[5]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards.[6]

  • Avoid Drain Disposal: Unless explicitly permitted by your institution's EHS office for neutralized and dilute solutions, do not dispose of this compound down the drain.[5]

Quantitative Data Summary for Disposal Procedures

While specific quantitative disposal limits for this compound are not published, the following table summarizes general procedural parameters for the safe handling and preliminary treatment of this type of chemical waste.

ParameterGuidelineRationale
pH for Hydrolysis 8.0 - 10.0Promotes the hydrolysis of the thioester bond, breaking the molecule down into less reactive components (a carboxylate and a thiol).[7][8][9][10]
Neutralization pH 6.0 - 9.0Renders the solution generally safe for handling and prepares it for final disposal. This range is often a requirement for aqueous waste collection.[11]
Working Concentration As low as practically possible.Minimizes risks associated with handling and makes any potential treatment or neutralization more manageable.
Contact Time for PPE Check manufacturer's guidelines for breakthrough time.Ensures that the selected gloves provide adequate protection for the duration of the handling and disposal process.[3]
Final Disposal Volume Do not fill waste containers beyond 90% capacity.Prevents spills and allows for vapor expansion.

Experimental Protocol: General Hydrolysis for Decontamination

The thioester bond in this compound is susceptible to hydrolysis, particularly under basic conditions.[8][9][10] This process can be used as a preliminary decontamination step to break down the molecule into its constituent carboxylic acid and thiol components. This procedure should be performed on a small scale first to ensure a controlled reaction.

Materials:

  • Waste solution of this compound

  • 1 M Sodium Hydroxide (NaOH) or another suitable base

  • 1 M Hydrochloric Acid (HCl) or another suitable acid

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste collection container

Procedure:

  • Place the beaker containing the this compound waste solution on a stir plate within a chemical fume hood and begin gentle stirring.

  • Slowly add 1 M NaOH dropwise to the solution.

  • Monitor the pH of the solution regularly. Continue adding base until the pH is stable in the range of 8.0-10.0.

  • Allow the solution to stir at room temperature for a minimum of 2 hours to facilitate hydrolysis. For more stable thioesters, a longer reaction time or gentle heating may be considered, though this should be approached with caution and a thorough risk assessment.

  • After the hydrolysis period, neutralize the solution by slowly adding 1 M HCl dropwise while stirring.

  • Continuously monitor the pH and adjust until it is within the neutral range of 6.0-9.0.[11]

  • Transfer the neutralized solution to a properly labeled hazardous waste container.

  • Arrange for pickup and final disposal by your institution's EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships in the handling and disposal of this compound.

cluster_prep Preparation and Assessment cluster_procedure Disposal Procedure cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Assess Waste Volume and Concentration B->C D Collect Waste in a Labeled Container C->D E Perform Hydrolysis (pH 8-10 for >2 hours) D->E Recommended for decontamination F Neutralize Solution (pH 6-9) E->F G Transfer to Institutional Hazardous Waste F->G H Arrange for EHS Pickup G->H I Clean and Decontaminate Work Area H->I

Caption: Experimental workflow for the safe disposal of this compound.

Caption: Decision-making flowchart for the disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling (2S)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of (2S)-sulfonatepropionyl-CoA. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety GogglesShould be chemical splash goggles to provide a complete seal around the eyes. Always wear when handling the compound.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.[1][3][4]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from potential splashes.[1]
Respiratory Fume HoodAll handling of this compound, especially if in a powder form or if aerosols may be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[2][4]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.
  • Review the experimental protocol and have all required reagents and equipment prepared and within reach inside the fume hood to minimize movement and potential for spills.
  • Ensure that a safety shower and eyewash station are accessible and unobstructed.

2. Handling:

  • Conduct all weighing and transferring of this compound within a fume hood to avoid inhalation of any dust or aerosols.
  • Use a spatula or other appropriate tools for transferring solid material. Avoid creating dust.
  • If working with solutions, use a pipette or other calibrated dispensing device to transfer liquids.
  • Keep all containers of this compound tightly sealed when not in use.[4]

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Do not wash spills down the drain.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE (such as gloves), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Route: The collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this material in the regular trash or down the sewer.[4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_hood Prepare Fume Hood prep_sds->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Start Experiment handle_transfer Transfer Compound handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_seal Seal Container handle_reaction->handle_seal cleanup_decontaminate Decontaminate Surfaces handle_seal->cleanup_decontaminate End Experiment cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.